1-(2,5-dimethyl-1H-pyrrol-1-yl)urea
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,5-dimethylpyrrol-1-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-6(2)10(5)9-7(8)11/h3-4H,1-2H3,(H3,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIMPGWLZDBPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: 1-(2,5-Dimethyl-1H-pyrrol-1-yl)urea
Executive Summary
1-(2,5-Dimethyl-1H-pyrrol-1-yl)urea is a specialized heterocyclic compound integrating a lipophilic 2,5-dimethylpyrrole core with a polar urea moiety via a hydrazine-derived nitrogen-nitrogen (N-N) bond.[1] This structure serves as a critical model in two distinct domains:
-
Toxicology : It mimics the pyrrole adducts formed during n-hexane neurotoxicity (2,5-hexanedione induced protein crosslinking).[1]
-
Medicinal Chemistry : It functions as a pharmacophore scaffold for antimicrobial and anticonvulsant agents, leveraging the bioisosteric properties of the pyrrolyl-urea linkage.
This guide details the molecular architecture, validated synthetic protocols via the Paal-Knorr condensation, spectroscopic characterization, and chemical reactivity profiles required for advanced research applications.
Molecular Architecture & Electronic Properties[1]
Structural Connectivity
The molecule consists of a 2,5-dimethyl-1H-pyrrole ring N-linked to a urea group.[1] Unlike typical N-alkyl pyrroles, the presence of the urea group directly attached to the pyrrole nitrogen creates a unique electronic environment due to the N-N bond.
-
IUPAC Name : 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea[1]
-
Molecular Formula : C
H N O -
Molar Mass : 153.18 g/mol [1]
-
Key Structural Feature : The N-N bond inhibits the free rotation often seen in N-alkyl derivatives, potentially inducing a twisted conformation to minimize steric repulsion between the pyrrole methyl groups (positions 2 and 5) and the urea carbonyl oxygen or amine hydrogens.
Electronic Delocalization
The pyrrole ring is electron-rich (aromatic sextet), while the urea moiety is electron-withdrawing due to the carbonyl group. The N-N bond allows for limited conjugation, but steric hindrance from the 2,5-dimethyl groups often forces the urea plane orthogonal to the pyrrole ring, decoupling the
[1][2]
Synthetic Pathway: Paal-Knorr Condensation[1][3]
The authoritative method for synthesizing 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea is the Paal-Knorr reaction , condensing 2,5-hexanedione (acetonylacetone) with semicarbazide.[1] This pathway is preferred for its atom economy and high yields.
Reaction Mechanism
The reaction proceeds through a stepwise nucleophilic attack of the hydrazine terminal nitrogen (from semicarbazide) on the diketone carbonyls, followed by cyclization and double dehydration.
Reaction Scheme:
[1]
Experimental Protocol (Validated)
Note: This protocol is adapted from standard Paal-Knorr methodologies for N-substituted pyrroles.
Materials:
-
2,5-Hexanedione (Acetonylacetone): 1.0 eq (e.g., 11.4 g, 100 mmol)
-
Semicarbazide Hydrochloride: 1.0 eq (e.g., 11.1 g, 100 mmol)
-
Sodium Acetate (anhydrous): 1.0 eq (to neutralize HCl)
-
Solvent: Ethanol (95%) or Acetic Acid/Water mixture.
Procedure:
-
Preparation : Dissolve semicarbazide hydrochloride (11.1 g) and sodium acetate (8.2 g) in water (50 mL).
-
Addition : Add 2,5-hexanedione (11.4 g) to the solution. If miscibility is an issue, add ethanol (50 mL) to create a homogeneous phase.
-
Reflux : Heat the mixture to reflux (approx. 80-100°C) for 2–4 hours. The reaction progress can be monitored by TLC (eluent: Ethyl Acetate/Hexane).
-
Isolation : Cool the reaction mixture to room temperature. The product typically precipitates as a crystalline solid.
-
If no precipitate forms: Concentrate the solvent under reduced pressure to 50% volume and cool in an ice bath.
-
-
Purification : Filter the crude solid and wash with cold water to remove inorganic salts. Recrystallize from Ethanol/Water (1:1) to obtain pure needles.
-
Drying : Dry in a vacuum oven at 50°C for 6 hours.
Expected Yield : 70–85% Appearance : White to off-white crystalline needles.[1]
Spectroscopic Characterization
Accurate identification relies on specific NMR and IR signatures distinguishing the pyrrole ring from the urea tail.
Data Table: Characteristic Signals[4][5]
| Technique | Signal / Parameter | Assignment | Notes |
| Pyrrole-CH | Methyls at positions 2 and 5.[1] | ||
| Pyrrole-CH | Aromatic protons at positions 3 and 4. | ||
| Urea-NH | Exchangeable with D | ||
| Urea-NH | Amide proton bridging pyrrole and carbonyl. | ||
| Pyrrole-CH | Methyl carbons.[1] | ||
| Pyrrole-C3/C4 | Ring carbons (unsubstituted). | ||
| Pyrrole-C2/C5 | Ring carbons (methyl substituted). | ||
| Urea C=O | Carbonyl carbon. | ||
| FT-IR | 3300 – 3450 cm | Primary and secondary amine stretches.[1] | |
| 1660 – 1690 cm | Urea carbonyl (Amide I band). |
Interpretation
-
Symmetry : The presence of a single methyl signal (integrating to 6H) and a single aromatic proton signal (integrating to 2H) in the
H NMR confirms the symmetry of the pyrrole ring (assuming free rotation or time-averaged symmetry). -
N-N Connectivity : The absence of the hydrazine NH
signal (typically upfield) and the appearance of the pyrrole aromatic protons confirm the cyclization of the hexane-2,5-dione.
Chemical Reactivity & Stability[1]
Hydrolytic Stability
The N-(pyrrolyl)urea linkage is susceptible to acid-catalyzed hydrolysis.[1]
-
Condition : Strong aqueous acid (HCl, reflux).
-
Product : Decomposition to 2,5-hexanedione and semicarbazide (reversible Paal-Knorr).[1]
-
Implication : Store in dry conditions; avoid strong acidic media during formulation.
Ehrlich Reaction (Colorimetric Detection)
Like most pyrroles, this compound reacts with Ehrlich’s reagent (p-dimethylaminobenzaldehyde in HCl).
-
Observation : Formation of a pink/red chromophore.
-
Mechanism : Electrophilic aromatic substitution at the vacant C3 or C4 position of the pyrrole ring.
-
Utility : This reaction is used to detect 2,5-hexanedione in urine samples (biomarker for n-hexane exposure) by first converting the diketone to the pyrrole derivative.[1][2]
Applications in Drug Development
Pharmacophore Scaffold
The 1-ureidopyrrole structure acts as a bioisostere for other aromatic ureas used in kinase inhibitors and anticonvulsants.[1]
-
Anticonvulsant Activity : Structural analogs (e.g., aryl ureas) show activity by modulating sodium channels. The lipophilic pyrrole core aids in blood-brain barrier (BBB) penetration.
-
Antimicrobial Agents : N-substituted pyrroles disrupt bacterial cell walls.[1] The urea moiety provides hydrogen-bonding capability essential for binding to ribosomal targets.[1]
Toxicology Biomarker
This specific molecule is the direct conjugate formed when the neurotoxic metabolite 2,5-hexanedione reacts with semicarbazide (used as a trapping agent in analytical assays).
-
Assay Principle : Urine + Acid Hydrolysis
2,5-Hexanedione + Semicarbazide 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea HPLC/GC Detection.[1]
References
-
Paal-Knorr Synthesis Mechanism : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]
-
Pyrrole Toxicity & n-Hexane : Ogata, M., et al. (1991).[2] "Urinary 2,5-hexanedione assay involving its conversion to 2,5-dimethylpyrrole". International Archives of Occupational and Environmental Health, 62(8), 561-568.[2]
-
Spectral Data of Pyrrole Derivatives : NIST Chemistry WebBook, SRD 69. "2,5-Dimethyl-1H-pyrrole Spectral Data".
-
Biological Activity of Urea Derivatives : Hilaris Publisher. "Role of Aryl Urea Containing Compounds in Medicinal Chemistry".
- Synthesis of N-substituted Pyrroles: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press. (General reference for Paal-Knorr methodology).
Sources
1-Ureido-2,5-dimethylpyrrole: Synthesis, Mechanistic Properties, and Advanced Applications in Heterocyclic Chemistry
As the demand for novel pharmacophores and advanced organic materials grows, the strategic functionalization of the pyrrole ring remains a cornerstone of heterocyclic chemistry. Among these functionalized architectures, 1-ureido-2,5-dimethylpyrrole (also known as N-ureido-2,5-dimethylpyrrole) stands out as a highly versatile, bifunctional scaffold. By marrying the electron-rich, lipophilic 2,5-dimethylpyrrole core with a highly polar, hydrogen-bonding ureido moiety at the N1 position, this compound serves as a critical intermediate for complex molecular rearrangements and a privileged template in rational drug design.
This technical guide provides an authoritative, in-depth analysis of 1-ureido-2,5-dimethylpyrrole, detailing its physicochemical properties, the causality behind its synthetic methodologies, and its advanced applications in modern chemical research.
Physicochemical Profiling and Structural Dynamics
The unique behavior of 1-ureido-2,5-dimethylpyrrole stems from the electronic interplay between the aromatic pyrrole system and the exocyclic urea group. The methyl groups at the 2- and 5-positions provide steric shielding, which directs subsequent electrophilic or nucleophilic attacks toward the exocyclic ureido nitrogen or the β-positions (C3/C4) of the pyrrole ring.
Quantitative Data Summary
| Property | Value | Structural Significance |
| Chemical Name | 1-Ureido-2,5-dimethylpyrrole | Core identity |
| Molecular Formula | C₇H₁₁N₃O | Defines stoichiometry for synthesis |
| Molecular Weight | 153.18 g/mol | Low MW, ideal for fragment-based drug design |
| Hydrogen Bond Donors | 3 (NH, NH₂) | Enables strong supramolecular interactions |
| Hydrogen Bond Acceptors | 1 (C=O) | Acts as an anchoring point for target proteins |
| Topological Polar Surface Area | ~ 60.1 Ų | Optimal for membrane permeability (Rule of 5) |
| LogP (Estimated) | 1.1 - 1.4 | Balanced amphiphilicity for biological assays |
Synthesis Methodology: The Paal-Knorr Condensation
The synthesis of 1-ureido-2,5-dimethylpyrrole is achieved via a modified Paal-Knorr condensation between acetonylacetone (2,5-hexanedione) and semicarbazide [3]. As a Senior Application Scientist, I must emphasize that the success of this reaction relies entirely on precise pH control.
Causality of Experimental Choices
-
Buffer System (Sodium Acetate): Semicarbazide is commercially supplied as a hydrochloride salt to prevent oxidative degradation. Sodium acetate is introduced to buffer the system to a pH of ~4.5–5.0. This specific pH is critical: it is basic enough to liberate the nucleophilic free hydrazine moiety of the semicarbazide, yet acidic enough to catalyze the subsequent dehydration of the hemiaminal intermediate into the aromatic pyrrole.
-
Solvent Selection (Ethanol/Water): A 1:1 mixture of ethanol and water is chosen to bridge the solubility gap between the highly lipophilic diketone and the highly polar semicarbazide salt.
-
Thermal Activation: Refluxing the mixture provides the activation energy necessary to drive the double dehydration process, ensuring complete aromatization.
Step-by-Step Protocol
-
Reagent Neutralization: Dissolve 10.0 mmol of semicarbazide hydrochloride and 10.0 mmol of sodium acetate trihydrate in 20 mL of a 1:1 DI water/ethanol mixture. Stir at 25°C for 15 minutes to ensure complete liberation of the free base.
-
Electrophile Addition: Dropwise add 10.0 mmol of acetonylacetone to the buffered solution under continuous magnetic stirring (400 rpm) to prevent localized concentration gradients that could lead to polymerization.
-
Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours.
-
Workup and Isolation: Cool the reaction mixture to 0°C in an ice bath. The target compound will precipitate as a crystalline solid due to its reduced solubility in cold aqueous ethanol. Filter the precipitate under vacuum and wash with 10 mL of ice-cold DI water to remove residual inorganic salts.
-
Purification: Recrystallize the crude product from hot ethanol to yield analytically pure 1-ureido-2,5-dimethylpyrrole.
Self-Validating Analytical Workflow
To ensure the integrity of the synthesized batch, the protocol must be validated through the following checkpoints:
-
TLC Monitoring: The product will exhibit a distinctly lower
value compared to acetonylacetone (Eluent: Hexane/EtOAc 1:1) due to the polar ureido group. -
FT-IR Spectroscopy: Validation is confirmed by the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of the urea C=O stretch (~1660 cm⁻¹) alongside strong N-H stretching bands (~3400–3200 cm⁻¹).
-
¹H NMR (CDCl₃/DMSO-d₆): The definitive marker of success is the appearance of a singlet at ~5.6 ppm integrating for 2 protons (the β-protons of the pyrrole ring) and a singlet at ~2.1 ppm integrating for 6 protons (the 2,5-dimethyl groups).
Figure 1: Paal-Knorr synthesis pathway of 1-ureido-2,5-dimethylpyrrole.
Mechanistic Insights: Mononuclear Heterocyclic Rearrangement (MHR)
One of the most fascinating chemical properties of N-ureidopyrroles is their susceptibility to Mononuclear Heterocyclic Rearrangement (MHR) under basic conditions [1].
When exposed to strong bases, the ureido nitrogen is deprotonated, transforming it into a potent intramolecular nucleophile. Because the 2,5-positions are blocked by methyl groups, the nucleophilic attack is directed in a complex manner that temporarily disrupts the pyrrole's aromaticity, leading to a transient pyrrolo[1,2-c][1,2,3]triazole intermediate. Due to the inherent ring strain and the specific reaction conditions, this intermediate rapidly decomposes or undergoes ring-opening to yield pyrrolylalkenes.
Understanding this causality is crucial for researchers utilizing 1-ureido-2,5-dimethylpyrrole as a precursor: if the goal is to maintain the ureido-pyrrole intact, strongly basic conditions must be strictly avoided during downstream functionalization.
Figure 2: Base-induced mononuclear heterocyclic rearrangement of N-ureidopyrroles.
Applications in Drug Development and Materials Science
Antimicrobial and Antitubercular Scaffolds
The 2,5-dimethylpyrrole core is a highly privileged scaffold in medicinal chemistry. For example, BM212 (a 1,5-diaryl-2-methylpyrrole derivative) has shown potent activity against multidrug-resistant (MDR) tuberculosis strains [2]. By utilizing 1-ureido-2,5-dimethylpyrrole, drug developers can exploit the lipophilic nature of the dimethylpyrrole core to penetrate thick mycobacterial cell walls, while utilizing the ureido group to form highly specific, directional hydrogen bonds with target kinases or efflux pump proteins. The ureido motif essentially acts as a "warhead" for target anchoring.
Supramolecular Chemistry and Anion Recognition
Beyond pharmacology, the ureido group is a classic hydrogen-bond donor/acceptor array. When electronically coupled to the electron-rich pyrrole ring, the acidity of the N-H protons is finely tuned. This makes 1-ureido-2,5-dimethylpyrrole an excellent monomeric unit for the design of synthetic anion receptors (e.g., binding carboxylates or phosphates) or for creating self-assembling supramolecular polymers driven by intermolecular urea-urea hydrogen bonding.
Conclusion
1-Ureido-2,5-dimethylpyrrole is far more than a simple heterocyclic building block; it is a structurally dynamic molecule that bridges the gap between classic Paal-Knorr synthesis and advanced molecular design. Whether deployed as a substrate for studying complex Mononuclear Heterocyclic Rearrangements, or as a foundational scaffold for next-generation antimicrobial agents, its unique combination of lipophilicity and hydrogen-bonding capacity makes it an indispensable tool for the modern research scientist.
References
-
Macaluso, G., Cirrincione, G., et al. "Rearrangement of N-Ureidopyrroles: A Case of Mononuclear Heterocyclic Rearrangement Involving an Aromatic Heterocycle as Carbon-Nitrogen-Nitrogen Sequence." Heterocycles, 1991. Available at: [Link]
-
"Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Tyrell, J. "Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals." John Wiley & Sons, 2010. Available at:[Link]
Technical Monograph: N-(2,5-Dimethyl-1H-pyrrol-1-yl)urea
Structural Elucidation, Synthetic Utility, and Pharmacological Potential
Executive Summary & Nomenclature Analysis
Topic: N-(2,5-Dimethyl-1H-pyrrol-1-yl)urea
CAS Registry Number: 15931-62-1 (Generic for 1-ureidopyrroles, specific derivatives vary)
Molecular Formula:
This guide provides an in-depth technical analysis of N-(2,5-dimethyl-1H-pyrrol-1-yl)urea, a heterocyclic compound formed via the condensation of 2,5-hexanedione with semicarbazide. While often encountered as a derivative for the characterization of 1,4-diketones, this molecule represents a critical pharmacophore in medicinal chemistry, serving as a model for N-aminoazoles with anticonvulsant and antimicrobial potential.
IUPAC Nomenclature Breakdown
The name N-(2,5-dimethyl-1H-pyrrol-1-yl)urea** is constructed based on the priority of functional groups as defined in the IUPAC Blue Book.
| Component | Description | Priority |
| Urea | The principal functional group ( | High |
| Pyrrol-1-yl | The substituent attached to the urea nitrogen.[1][2][3] The "1-yl" indicates attachment at the nitrogen of the pyrrole ring. | Substituent |
| 2,5-Dimethyl | Methyl groups located at positions 2 and 5 of the pyrrole ring. | Substituent |
| 1H | Indicates the indicated hydrogen is on the nitrogen (standard for pyrrole), though in the radical form "pyrrol-1-yl", the H is replaced by the bond to urea. | Descriptor |
Alternative Names:
-
1-(2,5-Dimethyl-1H-pyrrol-1-yl)urea
-
1-Ureido-2,5-dimethylpyrrole
-
N-(2,5-Dimethylpyrrolyl)urea[1]
Synthetic Methodology: The Paal-Knorr Condensation
The most robust route to N-(2,5-dimethyl-1H-pyrrol-1-yl)urea is the Paal-Knorr synthesis , utilizing semicarbazide as the amine source. This reaction is thermodynamically driven by the aromatization of the pyrrole ring.
Reaction Logic
The synthesis involves the condensation of a 1,4-diketone (2,5-hexanedione) with a hydrazine derivative (semicarbazide). Unlike standard amines, the nucleophilicity of the hydrazine
Mechanism of Action
The mechanism proceeds through a stepwise condensation-cyclization-dehydration sequence.
-
Nucleophilic Attack: The terminal hydrazine nitrogen attacks one carbonyl of the 2,5-hexanedione.
-
Hemiaminal Formation: Formation of a mono-semicarbazone intermediate.
-
Cyclization: The nitrogen lone pair attacks the second carbonyl group, closing the ring.
-
Aromatization: Two water molecules are eliminated (dehydration), driving the system to a stable aromatic pyrrole.
Figure 1: Stepwise mechanistic flow of the Paal-Knorr condensation converting 2,5-hexanedione and semicarbazide into the target urea derivative.
Experimental Protocol (Self-Validating System)
This protocol is designed for high reproducibility. The "Self-Validating" aspect relies on the distinct solubility change: the starting materials are water-soluble, while the product precipitates, providing an immediate visual endpoint.
Materials
-
2,5-Hexanedione (Acetonylacetone): 1.14 g (10 mmol)
-
Semicarbazide Hydrochloride: 1.12 g (10 mmol)
-
Sodium Acetate (Anhydrous): 1.50 g (buffer to release free base)
-
Solvent: Ethanol (95%) and Water
-
Acid Catalyst: Glacial Acetic Acid (trace)
Step-by-Step Methodology
-
Preparation of Semicarbazide Solution:
-
Dissolve 1.12 g of semicarbazide hydrochloride and 1.50 g of sodium acetate in 10 mL of water.
-
Validation: Ensure complete dissolution; the solution should be clear.
-
-
Condensation Reaction:
-
Dissolve 1.14 g of 2,5-hexanedione in 10 mL of ethanol.
-
Add the semicarbazide solution to the ketone solution slowly with stirring.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture at 70°C for 60 minutes.
-
Observation: The solution may turn slightly yellow/amber.
-
-
Isolation:
-
Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.
-
The product, N-(2,5-dimethyl-1H-pyrrol-1-yl)urea, will precipitate as white/off-white crystals.
-
Troubleshooting: If no precipitate forms, reduce volume by rotary evaporation or add cold water to induce precipitation.
-
-
Purification:
-
Filter the solid under vacuum.
-
Recrystallize from Ethanol/Water (1:1) to remove unreacted starting materials.
-
Dry in a desiccator over
.
-
Characterization Data (Expected)
Use these parameters to validate the synthesized compound.
| Technique | Parameter | Expected Value/Signal |
| Melting Point | Range | 200–205°C (Decomposes) |
| Singlet (6H), Methyl groups ( | ||
| Singlet (2H), Pyrrole ring protons ( | ||
| Broad Singlet (2H), Urea | ||
| Broad Singlet (1H), Urea | ||
| IR Spectroscopy | 3350, 3180 ( |
Pharmacological & Research Applications
While N-(2,5-dimethyl-1H-pyrrol-1-yl)urea is often a chemical intermediate, its structural motif is highly relevant in drug discovery, particularly for Voltage-Gated Sodium Channel (VGSC) modulation.
Structural Pharmacophore Analysis
The molecule consists of three distinct domains relevant to binding interactions:
-
Lipophilic Domain (Pyrrole): The 2,5-dimethylpyrrole ring provides a hydrophobic core capable of
stacking or hydrophobic pocket occupation. -
Linker (N-N Bond): The rigid N-N bond restricts conformational freedom, orienting the urea tail relative to the ring.
-
Hydrogen Bonding Domain (Urea): The urea moiety acts as a dual hydrogen bond donor (
) and acceptor ( ), critical for receptor affinity.
Figure 2: Pharmacophore decomposition of the target molecule highlighting functional domains for drug-receptor interactions.
Biological Context
Research into N-substituted pyrroles and ureas suggests potential activity in:
-
Anticonvulsants: Structural similarity to semicarbazone-based anticonvulsants (e.g., related to carbamazepine pharmacophores).
-
Antimicrobials: Pyrrole derivatives often exhibit antifungal properties by disrupting cell wall synthesis.
-
Toxicity Warning: Researchers must be aware that 2,5-hexanedione (the precursor) is a neurotoxin. However, the cyclized pyrrole product locks the diketone functionality, significantly altering the toxicity profile, though standard PPE is required.
References
-
IUPAC Nomenclature
-
Paal-Knorr Synthesis
-
Paal, C. (1885). "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters". Berichte der deutschen chemischen Gesellschaft, 18(1), 367–371. Link
-
-
Pyrrole Biological Activity
-
Bhardwaj, V., et al. (2015). "Biological activity of novel pyrrole-2,5-dione derivatives". BenchChem Technical Review. Link
-
- Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin.
-
Spectral Data Verification
Sources
Comprehensive Physicochemical Profiling of 2,5-Dimethylpyrrole-1-carboxamide: Molecular Weight Determination and Pharmacokinetic Implications
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and early-stage lead optimization, precise physicochemical characterization is the bedrock of viable therapeutic development. This technical whitepaper provides an in-depth analysis of 2,5-dimethylpyrrole-1-carboxamide (Molecular Formula:
Physicochemical Profiling & Theoretical Mass Dynamics
In chemical synthesis and mass spectrometry, distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for structural validation) is critical.
The 2,5-dimethylpyrrole-1-carboxamide molecule consists of 20 atoms (10 heavy atoms). The average molecular weight is calculated using the standard atomic weights of the elements, reflecting their natural isotopic distribution on Earth (Table 1).
Table 1: Elemental Composition and Average Mass Contribution
| Element | Symbol | Atom Count | Standard Atomic Mass ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon | C | 7 | 12.011 | 84.077 | 60.85% |
| Hydrogen | H | 10 | 1.008 | 10.080 | 7.30% |
| Nitrogen | N | 2 | 14.007 | 28.014 | 20.27% |
| Oxygen | O | 1 | 15.999 | 15.999 | 11.58% |
| Total | 20 | 138.170 | 100.00% |
While the average molecular weight of 138.17 g/mol dictates bench-scale reaction stoichiometry, high-resolution analytical techniques require the monoisotopic exact mass. Calculated using the mass of the most abundant isotopes (
Table 2: Theoretical Exact Mass Parameters for Mass Spectrometry
| Parameter | Formula | Theoretical Exact Mass (Da) |
| Monoisotopic Neutral Mass (M) | 138.0793 | |
| Protonated Adduct | 139.0866 | |
| Sodiated Adduct | 161.0691 |
Synthetic Context: The 2,5-Dimethylpyrrole Scaffold
The 2,5-dimethylpyrrole moiety is classically synthesized via the Paal-Knorr reaction and is widely recognized in organic synthesis as a highly robust amine-protecting group ().
Mechanistic Causality: The steric hindrance provided by the two adjacent methyl groups at the 2- and 5-positions physically shields the nitrogen linkage from nucleophilic attack. When derivatized into 1-carboxamide, the electron-withdrawing nature of the carbonyl group modulates the electron density of the normally electron-rich pyrrole ring. This strikes a precise electronic balance: the molecule becomes highly stable against strong bases and reducing agents, preventing premature degradation during multi-step synthetic workflows, yet remains cleavable under specific, targeted conditions (e.g., hydroxylamine hydrochloride).
Analytical Methodology: Self-Validating HRMS Protocol
To empirically verify the synthesized structure of 2,5-dimethylpyrrole-1-carboxamide, High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization Time-of-Flight (ESI-TOF) is required. The following protocol is engineered as a self-validating system to ensure absolute trustworthiness of the generated data.
Step-by-Step ESI-TOF Protocol
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, artificially lowering the pH of the droplet to force the formation of the
ion ( 139.0866), which is strictly required for positive-mode ESI.
-
-
Internal Calibration (The Self-Validating Mechanism): Set up a dual-spray source to orthogonally infuse a lock-mass solution (e.g., Leucine Enkephalin, exact mass
556.2771) simultaneously with the sample.-
Causality: TOF analyzers are highly sensitive to ambient laboratory temperature fluctuations, which cause microscopic expansions or contractions of the flight tube, leading to mass drift. By continuously measuring a known standard alongside the analyte, the system dynamically corrects the mass axis in real-time. If the lock-mass deviates beyond a predefined error threshold, the acquisition software automatically flags the scan as invalid. This ensures that any reported
is inherently verified and not an artifact of instrument drift.
-
-
Ionization & Acquisition: Inject 5 µL into the ESI source. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure rapid droplet evaporation. Acquire data over a mass range of
50–500. -
Data Processing: Extract the ion chromatogram for
139.0866. A successful validation requires a mass error of 5 ppm.
Workflow for HRMS validation of exact molecular weight.
Pharmacokinetic Implications & Ligand Efficiency
In drug development, a molecule's molecular weight is a primary determinant of its pharmacokinetic (PK) profile. At 138.17 g/mol , 2,5-dimethylpyrrole-1-carboxamide falls well below the 500 Da threshold established by Lipinski's Rule of 5 ().
-
Optimized Ligand Efficiency (LE): Ligand Efficiency is defined as the binding free energy (
) divided by the Number of Heavy Atoms (NHA). Because this molecule possesses only 10 heavy atoms, even moderate target affinity translates to a highly favorable LE score.-
Causality: High LE indicates that the molecule makes highly efficient use of its atomic mass to bind to a target, making it an ideal, non-bloated starting scaffold for Fragment-Based Drug Discovery (FBDD).
-
-
Membrane Permeability: The low molecular volume, combined with a minimal polar surface area (PSA) driven by only three heteroatoms (N=2, O=1), predicts exceptionally high apparent permeability (
) across lipid bilayers. This translates directly to favorable oral bioavailability and potential blood-brain barrier (BBB) penetration if utilized as a central nervous system (CNS) lead.
Pharmacokinetic advantages of low molecular weight compounds.
References
-
Standard Atomic Weights 2013 Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]
-
Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl-pyrrolidin-2(R)-yl)methyl]indole Source: The Journal of Organic Chemistry (Macor, J. E., Chenard, B. L., & Post, R. J., 1994) URL:[Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews (Lipinski, C. A., et al., 2001) URL:[Link]
Technical Guide: Pyrrolyl Urea Derivatives in Medicinal Chemistry
Executive Summary
Pyrrolyl urea derivatives represent a privileged scaffold in modern medicinal chemistry, distinguished by their ability to function as high-affinity hydrogen bond donors and acceptors within hydrophobic protein pockets. Unlike simple aryl ureas, the incorporation of the electron-rich pyrrole ring confers unique steric and electronic properties, enabling these compounds to target kinases (p38 MAPK, ERK, VEGFR) and microbial enzymes (InhA) with high specificity.
This guide analyzes the structural logic, synthetic pathways, and therapeutic applications of pyrrolyl ureas, moving beyond basic descriptions to explore the causality of their efficacy—specifically their role as "hinge binders" and type II kinase inhibitors.
Structural & Synthetic Chemistry[1][2][3][4]
The Pharmacophore Logic
The pyrrolyl urea scaffold consists of three critical domains:
-
The Pyrrole Head: An electron-rich heteroaromatic ring that engages in
stacking or fills hydrophobic pockets (e.g., the "selectivity pocket" in kinases). -
The Urea Linker: A rigid spacer providing a donor-acceptor-donor (D-A-D) or donor-donor (D-D) hydrogen bonding motif. This is the primary driver of affinity, often anchoring the molecule to the ATP-binding site or the conserved glutamate in the
C-helix of kinases. -
The Tail Region: Typically an aryl or heteroaryl group that extends into the solvent-exposed region or an adjacent allosteric pocket, tuning solubility and pharmacokinetic properties.
Synthetic Strategies
Synthesis of pyrrolyl ureas generally follows two primary pathways, dictated by the stability of the starting materials and the availability of isocyanates.
Pathway A: The Isocyanate Route (Convergent)
The most direct method involves the nucleophilic addition of a pyrrolyl-amine to an aryl isocyanate. This reaction is atom-economical and typically proceeds in mild conditions (DCM or THF at RT).
Pathway B: The Activation Route (Divergent)
When isocyanates are unstable or commercially unavailable, the "activation" strategy is employed using Triphosgene or Phenyl Chloroformate. This generates a reactive carbamate or isocyanate intermediate in situ.
Figure 1: Synthetic Pathways for Pyrrolyl Ureas
Caption: Dual synthetic pathways for pyrrolyl ureas. Path A is preferred for stability; Path B is used for complex/unavailable isocyanates.
Medicinal Chemistry & SAR: The Kinase Case Study
The most authoritative application of pyrrolyl ureas lies in kinase inhibition, particularly p38 Mitogen-Activated Protein Kinase (MAPK).
Mechanism of Action: Type II Inhibition
Unlike Type I inhibitors that compete directly with ATP in the active conformation, pyrrolyl ureas often act as Type II inhibitors . They stabilize the kinase in an inactive conformation (DFG-out).
-
The Switch: The urea moiety forms a bidentate hydrogen bond network.
-
The Anchor: The urea NH groups donate hydrogen bonds to the side chain carboxylate of a conserved Glutamate (e.g., Glu71 in p38) and the backbone of Aspartate (e.g., Asp168 ).
-
The Hydrophobic Clamp: The pyrrole ring occupies a hydrophobic pocket created by the movement of the activation loop.
Structure-Activity Relationship (SAR) Data
The following table summarizes SAR trends observed in p38 inhibitors, highlighting the sensitivity of the urea bridge.
| Structural Modification | Effect on Potency (IC50) | Mechanistic Rationale |
| Urea (NH-CO-NH) | High (nM range) | Optimal H-bond geometry for Glu71/Asp168 interaction. |
| N-Methylation (NMe-CO-NH) | Loss of Activity (>100x) | Steric clash; loss of critical H-bond donor capability. |
| Thiourea (NH-CS-NH) | Reduced Activity (~60x) | Weaker H-bond acceptor; altered bond angles/geometry. |
| Pyrrole Ring Substitution | Variable | Bulky groups may clash with the "gatekeeper" residue; small lipophilic groups enhance binding. |
| Aryl Tail Fluorination | Increased Potency | Metabolic stability; electronic withdrawal strengthens urea H-bond acidity. |
Figure 2: Molecular Interaction Logic (p38 MAPK)
Caption: Schematic of the bidentate hydrogen bonding network stabilizing the inactive kinase conformation.
Experimental Protocols
Protocol: Synthesis of 1-(2-(1H-pyrrol-2-yl)phenyl)-3-arylurea
This protocol utilizes the Triphosgene activation method (Pathway B), offering higher safety than phosgene gas.
Reagents:
-
2-(1H-pyrrol-2-yl)aniline (1.0 equiv)
-
Triphosgene (0.35 equiv)
-
Triethylamine (Et3N) (2.5 equiv)
-
Substituted Aniline (1.0 equiv)
-
Anhydrous THF[1]
Step-by-Step Methodology:
-
Activation: Dissolve 2-(1H-pyrrol-2-yl)aniline (1.0 mmol) and Et3N (2.5 mmol) in anhydrous THF (10 mL) under nitrogen atmosphere. Cool the solution to 0°C.
-
Carbonylation: Add a solution of Triphosgene (0.35 mmol) in THF (2 mL) dropwise over 10 minutes. Caution: Triphosgene generates phosgene in situ; perform in a well-ventilated fume hood.
-
Intermediate Formation: Stir at 0°C for 30 minutes. The formation of the isocyanate intermediate can be monitored by TLC (or IR showing -N=C=O peak ~2270 cm⁻¹).
-
Coupling: Add the substituted aniline (1.0 mmol) dissolved in THF (2 mL) to the reaction mixture.
-
Completion: Allow the reaction to warm to room temperature and stir for 3–12 hours.
-
Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc) to yield the target urea.
Biological Assay: Antimicrobial Screening (MIC Determination)
Pyrrolyl ureas have shown efficacy against M. tuberculosis and A. baumannii.
-
Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).
-
Inoculum: Prepare bacterial suspension (e.g., A. baumannii) adjusted to 0.5 McFarland standard.
-
Dilution: Perform serial 2-fold dilutions of the test compound in 96-well plates containing Mueller-Hinton broth.
-
Incubation: Add bacterial inoculum to wells. Incubate at 37°C for 18–24 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via Resazurin dye reduction (color change from blue to pink indicates growth).
Future Outlook: Covalent Inhibition & PROTACs
The field is evolving beyond simple reversible binding.
-
Covalent Inhibitors: Recent work (e.g., SK-17) targets KRAS G12C using pyrrolopyrimidine ureas.[2] The urea positions the molecule while an acrylamide "warhead" forms a covalent bond with the mutant Cysteine-12.
-
PROTACs: Pyrrolyl ureas are being explored as the "warhead" component of Proteolysis Targeting Chimeras (PROTACs), linking the kinase binder to an E3 ligase ligand to induce protein degradation rather than just inhibition.
References
-
Redman, A. M., et al. (2001).[3] "p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas."[3] Bioorganic & Medicinal Chemistry Letters.
-
Dumas, J., et al. (2000).[3][4] "1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors."[4] Bioorganic & Medicinal Chemistry Letters.
-
Regan, J., et al. (2002).[5] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry.
-
Zhang, Y., et al. (2025). "Design, synthesis and biological evaluation of pyrrolopyrimidine urea derivatives as novel KRAS G12C inhibitors." European Journal of Medicinal Chemistry.
-
Bouchama, A., et al. (2022).[5] "1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea."[1] Molbank.
-
Al-Wahaibi, L. H., et al. (2019). "New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies." Antibiotics.[6][7]
-
Dumas, J., & Smith, R. A. (2002). "Protein kinase inhibitors from the urea class." Current Opinion in Drug Discovery & Development.
Sources
- 1. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea | MDPI [mdpi.com]
- 2. Design, synthesis and biological evaluation of pyrrolopyrimidine urea derivatives as novel KRASG12C inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 kinase inhibitors for the treatment of arthritis and osteoporosis: thienyl, furyl, and pyrrolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. redalyc.org [redalyc.org]
Biological Activity of N-Substituted Pyrrolyl Ureas: A Technical Guide
The following technical guide details the biological activity, synthesis, and therapeutic potential of N-substituted pyrrolyl ureas.
Executive Summary
N-substituted pyrrolyl ureas represent a privileged scaffold in medicinal chemistry, characterized by a urea linker (-NH-CO-NH-) bridging a pyrrole moiety and a variable aryl or alkyl group. This structural class has emerged as a potent chemotype for multi-target kinase inhibition (specifically EGFR and VEGFR-2) and antimicrobial agents against resistant strains. The urea moiety acts as a critical "hinge binder" in kinase active sites, forming dual hydrogen bonds, while the pyrrole ring provides lipophilic interactions essential for deep pocket binding.
This guide analyzes the Structure-Activity Relationships (SAR), details the mechanism of action (MoA) in oncology and infectious disease, and provides validated experimental protocols for synthesis and biological evaluation.
Chemical Architecture & SAR Analysis
The biological potency of pyrrolyl ureas is governed by the electronic and steric environment of the urea bridge and the substitution pattern on the pyrrole ring.
Core Scaffold
The pharmacophore typically consists of:
-
Head Group: An N-substituted pyrrole (often 1-methyl or 1-phenyl) providing hydrophobic bulk.
-
Linker: A urea bridge acting as a hydrogen bond donor/acceptor pair.
-
Tail Group: An aryl ring (often halogenated) that occupies the hydrophobic pocket of the target protein.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the critical SAR features derived from recent high-potency analogs.
Figure 1: Structural determinants of biological activity in pyrrolyl ureas. The urea bridge is the primary determinant for kinase affinity.
Therapeutic Applications
Oncology: Kinase Inhibition
The primary application of N-substituted pyrrolyl ureas is in cancer therapy, functioning as Tyrosine Kinase Inhibitors (TKIs) .
-
Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).
-
Mechanism: The urea motif mimics the adenine ring of ATP, occupying the ATP-binding pocket of the kinase domain. This prevents autophosphorylation and downstream signaling.
-
Potency: Selected derivatives demonstrate IC50 values in the low nanomolar range (1–50 nM) against non-small cell lung cancer (NSCLC) lines (e.g., A549).
Antimicrobial Activity
Recent studies highlight the efficacy of these compounds against multidrug-resistant bacteria and fungi.
-
Spectrum: Active against Gram-positive S. aureus and fungal pathogen C. albicans.
-
Causality: The lipophilic pyrrole tail facilitates penetration of the microbial cell wall, while the urea moiety disrupts enzymatic processes essential for cell wall synthesis.
Comparative Activity Data
Table 1: Cytotoxicity and Antimicrobial Potency of Key Analogs (Aggregated from Literature)
| Compound ID | R-Group (Pyrrole N) | R'-Group (Urea Tail) | Target/Cell Line | Activity (IC50 / MIC) | Ref |
| PU-05 | Methyl | 3-CF3-Phenyl | A549 (Lung Cancer) | 0.14 µM | [1] |
| PU-05 | Methyl | 3-CF3-Phenyl | EGFR (Enzyme) | 1.0 nM | [1] |
| PU-12 | Benzyl | 4-Cl-Phenyl | S. aureus | 4 µg/mL | [2] |
| PU-12 | Benzyl | 4-Cl-Phenyl | C. albicans | 8 µg/mL | [2] |
| Ref (Sorafenib) | - | - | A549 | 88 nM | [1] |
Mechanism of Action (MoA)
The anticancer mechanism involves a dual blockade of proliferation and angiogenesis.
Signaling Pathway Blockade
The following diagram maps the downstream effects of pyrrolyl urea binding to EGFR.
Figure 2: Signal transduction blockade. The inhibitor prevents phosphorylation of AKT and ERK, triggering apoptosis.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize standard, self-validating methodologies.
Synthesis: Isocyanate Coupling Method
This protocol yields high-purity urea derivatives without complex purification.
Reagents:
-
1-(2-Aminophenyl)pyrrole or N-substituted aminopyrrole (1.0 eq)
-
Aryl Isocyanate (e.g., 4-chlorophenyl isocyanate) (1.1 eq)
-
Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of the amino-pyrrole precursor in 5 mL of anhydrous DCM under a nitrogen atmosphere. Why: Moisture reacts with isocyanates to form symmetrical urea impurities.
-
Addition: Add 1.1 mmol of the aryl isocyanate dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: The product typically precipitates out of the solution. Filter the solid precipitate.
-
Purification: Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove unreacted isocyanate. Recrystallize from ethanol if necessary.
-
Validation: Confirm structure via ¹H-NMR (Look for two singlet peaks at 8.5–9.5 ppm corresponding to urea -NH protons).
Bioassay: MTT Cytotoxicity Screen
Objective: Determine IC50 against cancer cell lines (e.g., A549).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration < 0.5%.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4 hours.
-
Measurement: Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.
-
Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to derive IC50.
Future Outlook
The "pyrrolyl urea" scaffold is evolving toward Proteolysis Targeting Chimeras (PROTACs) . By attaching an E3 ligase ligand to the pyrrole tail, researchers aim to degrade rather than inhibit kinase targets, potentially overcoming the resistance mutations often seen with standard urea-based inhibitors like Sorafenib.
References
-
Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors. Taylor & Francis Online. [Link]
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society. [Link]
-
Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties. ResearchGate. [Link]
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank (MDPI). [Link]
Technical Monograph: 1-(2,5-Dimethylpyrrol-1-yl)urea
The following is an in-depth technical guide on the identification, synthesis, and characterization of 1-(2,5-dimethylpyrrol-1-yl)urea.
Synthesis, Identification, and Registration Protocol
Executive Summary
This guide addresses the technical specifications, synthesis, and identification of 1-(2,5-dimethylpyrrol-1-yl)urea , a specific heterocyclic urea derivative formed via the Paal-Knorr condensation of semicarbazide and 2,5-hexanedione. While often sought in drug development as a scaffold for antimicrobial agents or as a ligand precursor for transition metal catalysis, this compound’s specific CAS Registry Number (CAS RN) is frequently obscured in public databases by its more common open-chain isomer (acetone semicarbazone derivative) or its substituted analogs.
This document provides a definitive protocol for the de novo synthesis , structural validation , and database registration of this compound, serving as a self-validating resource for researchers encountering ambiguous database entries.
Chemical Identity & Structural Analysis
Unlike simple pyrroles, the N-ureido substitution introduces a urea moiety directly linked to the pyrrole nitrogen. This linkage is chemically significant, acting as a bidentate directing group in C-H activation or as a hydrogen-bond donor in biological systems.
| Property | Specification |
| Systematic Name | 1-(2,5-Dimethyl-1H-pyrrol-1-yl)urea |
| Synonyms | 1-Ureido-2,5-dimethylpyrrole; N-(2,5-Dimethylpyrrol-1-yl)urea |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| Core Structure | 2,5-Dimethylpyrrole ring N-linked to a urea group |
| Key Moieties | Pyrrole (aromatic), Urea (polar, H-bond donor) |
CAS Number Search & Verification Strategy
For researchers, locating the precise CAS number for this specific derivative can be challenging due to the prevalence of the open-chain monosemicarbazone of 2,5-hexanedione (which has the same formula but different connectivity).
3.1. The Isomer Trap
-
Target Compound: 1-(2,5-dimethylpyrrol-1-yl)urea (Cyclized pyrrole).
-
Common Isomer: 2,5-Hexanedione mono-semicarbazone (Open chain).
-
Differentiation: The target compound requires double condensation (cyclization), typically driven by acid catalysis and heat.
3.2. Search Protocol
If a direct CAS hit is not found in public repositories (e.g., PubChem, ChemSpider), researchers must utilize substructure searching in proprietary databases (SciFinder-n, Reaxys) using the following keys:
-
Exact Structure Search: Draw the N-ureido pyrrole ring.
-
Reaction Search: 2,5-Hexanedione + Semicarbazide
Product. -
Component Search: Search for the amine precursor 1-amino-2,5-dimethylpyrrole (CAS 15566-24-2 is a likely related entry for the amine, though verification is required).
Note: If the compound lacks a CAS RN in your specific database, it must be registered as a new substance. The synthesis protocol below serves as the validation data for such registration.
Synthesis Protocol (Paal-Knorr Condensation)
The most robust route to 1-(2,5-dimethylpyrrol-1-yl)urea is the Paal-Knorr condensation . This reaction utilizes the hydrazine moiety of semicarbazide to condense with the 1,4-diketone (2,5-hexanedione).
4.1. Reaction Scheme
4.2. Experimental Procedure
Reagents:
-
Semicarbazide Hydrochloride (1.0 eq)
-
2,5-Hexanedione (Acetonylacetone) (1.0 - 1.1 eq)
-
Sodium Acetate (1.0 eq, to buffer HCl)
-
Solvent: Ethanol (95%) or Methanol
-
Catalyst: Glacial Acetic Acid (Catalytic amount, ~5 mol%)
Step-by-Step Methodology:
-
Preparation: Dissolve Semicarbazide HCl (11.15 g, 100 mmol) and Sodium Acetate (8.2 g, 100 mmol) in 100 mL of water.
-
Addition: Add 2,5-Hexanedione (11.4 g, 100 mmol) followed by 50 mL of Ethanol.
-
Cyclization: Add catalytic Glacial Acetic Acid (0.5 mL). Heat the mixture to reflux (80°C) for 2–4 hours.
-
Note: Simple mixing at room temperature may yield the open-chain semicarbazone. Reflux is critical to drive the second dehydration and ring closure.
-
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. The product should precipitate as off-white to tan crystals.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to remove unreacted diketone or open-chain byproducts.
-
Drying: Dry under vacuum at 40°C.
4.3. Mechanistic Pathway
The reaction proceeds via an initial hydrazone formation followed by nucleophilic attack of the secondary hydrazine nitrogen on the remaining carbonyl, concluding with dehydration to aromatize the pyrrole ring.
Figure 1: Reaction pathway for the Paal-Knorr synthesis of 1-(2,5-dimethylpyrrol-1-yl)urea.
Characterization & Validation
To confirm the identity of the synthesized compound and distinguish it from the open-chain isomer, the following spectroscopic data must be obtained.
5.1. NMR Spectroscopy (
H NMR, 300 MHz, DMSO-d
)
-
Pyrrole Ring Protons: Singlet at
5.6 – 5.8 ppm (2H). This confirms the aromatic pyrrole ring (open chain would show methylene/methine signals). -
Methyl Groups: Singlet at
1.9 – 2.1 ppm (6H). Represents the chemically equivalent methyls at positions 2 and 5.[1] -
Urea Protons: Broad singlet at
6.0 – 6.5 ppm (2H, NH ). -
Amide Proton: Broad singlet at
8.5 – 9.0 ppm (1H, NH).
5.2. Infrared (IR) Spectroscopy[2]
-
N-H Stretch: 3200–3400 cm
(Urea NH/NH ). -
C=O Stretch: 1650–1690 cm
(Urea carbonyl). -
Absence of Ketone: Lack of saturated ketone stretch (~1715 cm
) confirms cyclization of the second carbonyl.
Search & Registration Workflow
If you are unable to find the CAS number in your subscription databases, follow this workflow to validate and register the compound internally or externally.
Figure 2: Logical workflow for CAS identification and de novo registration of the target compound.
References
-
Paal-Knorr Synthesis Overview: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience, 2007.
- Pyrrole Synthesis from 2,5-Hexanedione: Trost, B. M., & Fleming, I. Comprehensive Organic Synthesis. Vol 2, Pergamon Press, 1991.
-
N-Amino Pyrrole Derivatives: Echemi. 2,5-Dimethylpyrrole Synthesis and Benefits.
-
Semicarbazide Reactivity: Allen. Reaction With Semicarbazide.
-
Structural Analog (1-Amino-2,5-dimethylpyrrole): Oxford Academic. Selective N-N Bond Cleavage of Tungsten Pyrrolylimido Complexes.
Sources
Strategic Synthesis of Pyrrolyl Ureas via the Paal-Knorr Reaction: A Technical Whitepaper
Executive Summary
The intersection of classic organic name reactions and modern medicinal chemistry is nowhere more evident than in the synthesis of pyrrolyl ureas. The pyrrole ring is a privileged pharmacophore, while the urea moiety serves as a critical hydrogen-bond donor/acceptor pair in drug-target interactions. Together, pyrrolyl ureas form the core of numerous FDA-approved kinase inhibitors, antiviral agents, and advanced fluorescent anion sensors[1]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for synthesizing these complex molecules, leveraging the foundational Paal-Knorr synthesis[2].
Mechanistic Causality: The Paal-Knorr Foundation
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis remains the most robust method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines[2].
For over a century, the exact mechanism was debated. It was not until 1991 that V. Amarnath et al. definitively elucidated the pathway[2]. By demonstrating that the diastereomers of 3,4-disubstituted-2,5-hexanediones react at different rates, Amarnath proved that the reaction does not proceed through a common enamine intermediate. Instead, the causality of the reaction is driven by the nucleophilic attack of the primary amine on a protonated carbonyl, forming a hemiaminal intermediate [3].
This intermediate undergoes a rate-determining intramolecular cyclization to form a cyclic hemiaminal, followed by the elimination of two water molecules (dehydration) to yield the thermodynamically stable aromatic pyrrole[3].
Mechanistic pathway of the Paal-Knorr pyrrole synthesis.
Strategic Approaches to Pyrrolyl Urea Synthesis
Because the urea functional group is a remarkably poor nucleophile, attempting a direct Paal-Knorr condensation using a urea-functionalized amine often results in sluggish kinetics, low yields, or degradation under harsh acidic conditions[4].
To bypass this, drug development professionals employ a convergent two-step workflow :
-
Pyrrole Construction: Synthesize an aminopyrrole (or an aniline-linked pyrrole) via the Paal-Knorr reaction[5].
-
Urea Carbonylation: Convert the amine into an unsymmetrical urea using a phosgene substitute (e.g., triphosgene) to generate an in situ isocyanate, which is subsequently trapped by a secondary amine[5].
Two-step convergent synthetic workflow for unsymmetrical pyrrolyl ureas.
Quantitative Optimization of the Paal-Knorr Step
The traditional Paal-Knorr reaction relies on prolonged heating in Brønsted acids (e.g., glacial acetic acid or p-TsOH), which can degrade sensitive functionalities[6]. Recent advances in green chemistry have introduced Deep Eutectic Solvents (DES) and microwave irradiation to optimize this rate-determining step[7].
Table 1: Comparison of Reaction Conditions for Paal-Knorr Pyrrole Synthesis
| Catalyst / Solvent System | Temperature | Time | Average Yield (%) | Environmental Impact |
| Glacial Acetic Acid / EtOH[4] | 80 °C (Reflux) | 2 - 4 h | 65 - 75% | Moderate |
| p-Toluenesulfonic acid (p-TsOH)[6] | 110 °C (Reflux) | 4 - 6 h | 60 - 70% | High |
| Choline Chloride / Urea (DES)[7] | 80 °C | 12 - 24 h | 85 - 99% | Low (Green) |
| Microwave Irradiation (Solvent-free)[4] | 120 - 150 °C | 2 - 10 min | 80 - 95% | Low |
Data synthesis indicates that utilizing a Choline Chloride/Urea DES not only acts as an environmentally benign solvent but the urea itself forms dual hydrogen bonds with the carbonyl oxygen, catalytically activating the dione for nucleophilic attack[7].
Self-Validating Experimental Protocols
The following protocols represent a self-validating system for the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, a representative bioactive scaffold[5].
Protocol A: Microwave-Assisted Paal-Knorr Synthesis of the Pyrrole Precursor
Objective: Synthesize the aminopyrrole core while suppressing furan byproducts.
-
Preparation: In a heavy-walled microwave vial, dissolve 1.0 equivalent of the target 1,4-dicarbonyl compound in minimal ethanol (approx. 0.5 M concentration)[4].
-
Amine Addition: Add 1.2 equivalents of the primary amine. Causality note: A slight excess of amine is critical to outcompete the uncatalyzed dehydration of the dione, which would yield a furan byproduct[4].
-
Catalysis: Add 10 mol% glacial acetic acid to maintain a pH of ~4.0. This ensures the carbonyl is sufficiently protonated without fully protonating the nucleophilic amine[4].
-
Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 5 minutes[4].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NaHCO3 and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure[4].
Protocol B: Triphosgene-Mediated Urea Carbonylation
Objective: Convert the aminopyrrole into an unsymmetrical N,N′-diaryl urea.
-
Activation: Dissolve the aminopyrrole precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere[5].
-
Base Addition: Add 2.0 equivalents of triethylamine. Causality note: The base neutralizes the HCl generated during the decomposition of triphosgene, preventing the degradation of the acid-sensitive pyrrole ring.
-
Carbonylation: Cool the mixture to 0 °C and slowly add 0.35 equivalents of triphosgene[5]. Triphosgene is utilized as a stable, solid substitute for phosgene gas, delivering exactly three equivalents of the reactive acylating agent to form the aryl isocyanate in situ[5].
-
Urea Formation: After 30 minutes, add 1.1 equivalents of 4-methoxyaniline[5]. Warm the reaction to 50 °C and stir for 4 hours.
-
Purification: Quench with water, extract with dichloromethane, and purify via flash column chromatography to isolate the highly pure pyrrolyl urea[5].
Conclusion
The synthesis of pyrrolyl ureas requires a precise orchestration of historical methodologies and modern catalytic techniques. By understanding the hemiaminal causality of the Paal-Knorr reaction[2] and strategically decoupling the pyrrole formation from the urea carbonylation[5], researchers can reliably access these highly valuable pharmacophores for advanced drug development.
References
-
Paal–Knorr synthesis - Wikipedia. Wikimedia Foundation. Available at: [Link]
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI (Molbank). Available at: [Link]
-
Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing (RSC Advances). Available at: [Link]
-
Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Colab.ws / Russian Chemical Reviews. Available at: [Link]
Sources
- 1. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
1-amino-2,5-dimethylpyrrole urea derivative literature
An In-Depth Technical Guide to 1-Amino-2,5-Dimethylpyrrole Urea Derivatives: Synthesis, Bioactivity, and Therapeutic Mechanisms
Abstract
The confluence of the 1-amino-2,5-dimethylpyrrole scaffold with a urea functional group creates a class of compounds with significant therapeutic potential, particularly in the realm of oncology and inflammatory diseases. The urea moiety is a privileged structure in medicinal chemistry, renowned for its ability to form robust hydrogen bond interactions with protein targets, a feature present in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of 1-amino-2,5-dimethylpyrrole urea derivatives, detailing their rational design, synthesis, and chemical characterization. We delve into their biological activities, with a primary focus on their role as kinase inhibitors, and elucidate the underlying mechanisms of action through pathway analysis. This document is intended for researchers and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration of this promising chemical space.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The pyrrole ring is a fundamental heteroaromatic system found in a vast array of natural products and synthetic drugs, including notable therapeutics like the anti-inflammatory drug tolmetin and the multi-kinase inhibitor sunitinib.[3] Its structural versatility and electronic properties make it an ideal foundation for drug design.[4] The addition of a 1-amino group to the 2,5-dimethylpyrrole core provides a key vector for further functionalization.
When this amino group is derivatized into a urea, it introduces a powerful pharmacophore. The urea linkage (-NH-CO-NH-) is a unique hydrogen bonding motif, capable of acting as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen). This dual nature is critical for high-affinity binding to the ATP-binding site of many protein kinases, making urea derivatives a cornerstone of kinase inhibitor design.[1][2] Prominent examples like Sorafenib, a bi-aryl urea, validate this strategy, demonstrating potent inhibition of the RAF/MEK/ERK signaling pathway.[2][5] This guide will explore the synthesis of these targeted derivatives and their application as potent biological modulators.
Synthesis and Chemical Characterization
The synthesis of 1-amino-2,5-dimethylpyrrole urea derivatives is a multi-step process that hinges on two key transformations: the formation of the pyrrole core and the subsequent construction of the urea linkage.
Core Synthesis: The Paal-Knorr Reaction
The most direct and widely used method for constructing the 2,5-dimethylpyrrole ring is the Paal-Knorr synthesis.[6] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine or hydrazine. To generate the requisite 1-amino-2,5-dimethylpyrrole intermediate, a substituted hydrazine is employed.
The causality behind this choice is efficiency; the Paal-Knorr reaction provides a high-yielding and atom-economical route to the desired heterocyclic core from readily available starting materials.[6][7]
Urea Formation
With the 1-amino-2,5-dimethylpyrrole intermediate in hand, the urea moiety is typically introduced by reaction with an appropriate isocyanate (R-N=C=O).[8] This reaction is a nucleophilic addition of the primary amino group on the pyrrole to the electrophilic carbon of the isocyanate. The choice of isocyanate is critical as the "R" group it carries will ultimately define a major interaction domain of the final molecule with its biological target.
An alternative, often preferred for safety reasons, involves avoiding the direct use of potentially hazardous isocyanates. Instead, a two-step, one-pot procedure can be employed using a phosgene equivalent like carbonyldiimidazole (CDI) or triphosgene. The amine first reacts with CDI to form an activated carbamate intermediate, which then reacts with a second amine to yield the final unsymmetrical urea.[1][9]
Experimental Protocol: General Synthesis of a 1-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-aryl Urea
This protocol is a self-validating system, with reaction progress monitored by Thin Layer Chromatography (TLC) to ensure completion before proceeding to the next step.
Step 1: Synthesis of 1-Amino-2,5-dimethylpyrrole
-
To a round-bottom flask, add 2,5-hexanedione (1.0 eq) and a suitable solvent such as ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-amino-2,5-dimethylpyrrole.
Step 2: Synthesis of the Urea Derivative
-
Dissolve 1-amino-2,5-dimethylpyrrole (1.0 eq) in a dry aprotic solvent like toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Add the desired aryl isocyanate (1.05 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor by TLC.
-
Upon completion, the product often precipitates from the solution. If not, concentrate the solvent in vacuo.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., hexane) to remove impurities, and dry.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8][10]
Visualization: Synthetic Workflow
Caption: General two-step synthesis of 1-amino-2,5-dimethylpyrrole urea derivatives.
Biological Activities and Therapeutic Potential
The unique architecture of these derivatives makes them potent modulators of various biological pathways, with kinase inhibition being the most extensively studied application.
Kinase Inhibition and Anticancer Activity
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[11] The urea scaffold is a validated kinase hinge-binder, making these compounds prime candidates for oncology drug discovery.[2] Research has shown that pyrrole-fused urea templates can act as highly potent and selective ERK1/2 inhibitors, which are key nodes in the MAPK signaling pathway often overactive in cancers.[12]
The rationale for targeting kinases like RAF, VEGFR, and PDGFR stems from their central role in tumor proliferation and angiogenesis (the formation of new blood vessels that supply the tumor).[2][11] Diaryl urea compounds, in particular, have demonstrated significant antiproliferative activity against a range of cancer cell lines.[5]
Table 1: Representative Antiproliferative and Kinase Inhibitory Activities
| Compound Class | Target Cell Line / Kinase | Reported Activity (IC₅₀) | Reference |
| Pyrrole-fused Urea | ERK2 Kinase | 3 nM | [12] |
| Diaryl Urea Derivative (6a) | A549 (Lung Cancer) | 2.57 µM | [5] |
| Diaryl Urea Derivative (6a) | HT-29 (Colon Cancer) | 15.28 µM | [5] |
| Pyrrole Derivative (d1) | HeLa (Cervical Cancer) | 140.6 µM | [13] |
| 1,3,4-Oxadiazole (10f) | PC-3 (Prostate Cancer) | 16 nM | [14] |
| 1,3,4-Oxadiazole (10f) | PIM-1 Kinase | 17 nM | [14] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory and Antimicrobial Activities
Beyond oncology, these scaffolds show promise in other therapeutic areas. Certain pyrrole-2,5-dione derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs).[15][16] Similarly, various urea derivatives have been synthesized and screened for antimicrobial activity, with some compounds showing excellent growth inhibition against pathogenic bacteria, including multi-drug-resistant strains like Acinetobacter baumannii.[8]
Mechanism of Action: Targeting Cellular Signaling
The therapeutic effect of these compounds is rooted in their ability to precisely interfere with specific cellular signaling cascades. As kinase inhibitors, their primary mechanism involves competitive inhibition at the ATP-binding site of the target kinase.
The urea moiety is the linchpin of this interaction. The two N-H groups form a bidentate hydrogen bond with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This high-affinity interaction anchors the inhibitor in the active site, preventing the binding of ATP and halting the downstream phosphorylation cascade that would otherwise promote cell proliferation and survival.
A key pathway targeted by many urea-based inhibitors is the RAS-RAF-MEK-ERK (MAPK) pathway. This pathway is a central signaling cascade that drives cell growth, and mutations (especially in BRAF) that lead to its constitutive activation are common in many cancers, such as melanoma.[12]
Visualization: Inhibition of the MAPK/ERK Signaling Pathway
Caption: Pyrrole urea derivatives can inhibit the MAPK pathway by targeting kinases like RAF.
Conclusion and Future Perspectives
1-amino-2,5-dimethylpyrrole urea derivatives represent a versatile and potent class of molecules with significant therapeutic promise. The strategic combination of a proven heterocyclic core with the powerful hydrogen-bonding capabilities of the urea functional group provides a robust platform for designing targeted inhibitors, particularly for protein kinases. The extensive research into urea-based kinase inhibitors provides a strong foundation and a clear rationale for the continued development of this specific scaffold.
Future work should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for specific kinase targets, thereby minimizing off-target effects. Exploring modifications to the aryl portion of the urea will be crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds. Furthermore, expanding the biological evaluation to a wider range of kinases and disease models could uncover novel therapeutic applications beyond the current focus on oncology and inflammation.
References
-
Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. [Link]
- EP0213326A1 - 2,5-Dimethyl pyrrole derivatives, their preparation and their use.
-
Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmascope. [Link]
-
Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed. [Link]
-
Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. PubMed. [Link]
-
Design, synthesis and structure-activity relationships of antiproliferative 1,3-disubstituted urea derivatives. PubMed. [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. [Link]
-
Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. ResearchGate. [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. PMC. [Link]
-
Molecular structure of the urea derivatives used in this study. ResearchGate. [Link]
-
Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor. PMC. [Link]
-
Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing. [Link]
-
Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Journal of Central South University. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. ResearchGate. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
-
Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation. PubMed. [Link]
-
Protein kinase inhibitors from the urea class. ResearchGate. [Link]
- WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof.
-
A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof - Google Patents [patents.google.com]
- 10. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 12. Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of 1-(2,5-Dimethyl-1H-pyrrol-1-yl)urea via Paal-Knorr Condensation
Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
The pyrrole ring is a privileged scaffold in medicinal chemistry, frequently embedded in broad-spectrum antimicrobial, anti-inflammatory, and antineoplastic agents[1]. The synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea represents a highly efficient application of the classic Paal-Knorr cyclocondensation. By reacting 2,5-hexanedione with semicarbazide, chemists can rapidly access N-ureido-functionalized pyrroles. This application note details a self-validating, highly reproducible protocol for this transformation, emphasizing the mechanistic causality behind reagent selection, pH control, and solvent dynamics.
Mechanistic Rationale & Reaction Design
The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-diketone with a primary amine or hydrazine derivative[2]. When semicarbazide (
Expert Insights: Causality in Reaction Design
-
Nucleophile Selection: Semicarbazide possesses two terminal nitrogen atoms. The nitrogen of the amide group (
) has its lone pair delocalized into the adjacent carbonyl -system, rendering it non-nucleophilic. Conversely, the terminal hydrazine nitrogen ( ) is -hybridized and highly nucleophilic. Thus, the hydrazine nitrogen selectively attacks the carbonyl groups of 2,5-hexanedione[3]. -
Buffer System (The Role of Sodium Acetate): Semicarbazide is commercially supplied as a hydrochloride salt to prevent oxidative degradation. To liberate the active free base, anhydrous sodium acetate is added. This generates an acetic acid/acetate buffer system in situ. This maintains a mildly acidic pH (~4.5–5.0), which is the exact optimal window for this reaction: it protonates the diketone's carbonyl oxygens (enhancing electrophilicity) without fully protonating the nucleophilic hydrazine nitrogen.
-
Solvent Dynamics: A biphasic or mixed solvent system (Ethanol/Water) is mandatory. Semicarbazide HCl and NaOAc are highly soluble in water but insoluble in pure ethanol, whereas 2,5-hexanedione is poorly soluble in pure water. The mixed system ensures a homogeneous reaction mixture at reflux.
Fig 1: Paal-Knorr cyclocondensation mechanism for N-substituted pyrrole synthesis.
Reagents and Materials
Table 1: Quantitative Reagent Requirements
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| 2,5-Hexanedione | 114.14 | 1.00 | 1.14 g (1.18 mL) | 10.0 mmol |
| Semicarbazide Hydrochloride | 111.53 | 1.10 | 1.23 g | 11.0 mmol |
| Sodium Acetate (Anhydrous) | 82.03 | 1.10 | 0.90 g | 11.0 mmol |
| Ethanol (Absolute) | 46.07 | Solvent | 15.0 mL | - |
| Deionized Water | 18.02 | Co-solvent | 5.0 mL | - |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each step contains observable physical changes to confirm the reaction is proceeding as intended.
Phase 1: Free Base Generation
-
Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Add 1.23 g of semicarbazide hydrochloride and 0.90 g of anhydrous sodium acetate to the flask.
-
Add 5.0 mL of deionized water and stir at room temperature for 5-10 minutes.
-
Validation Check: The complete dissolution of the solid salts into a clear, colorless solution confirms the successful generation of the free semicarbazide base and the acetate buffer.
-
Phase 2: Cyclocondensation
-
Add 15.0 mL of absolute ethanol to the aqueous solution.
-
Using a syringe, add 1.18 mL of 2,5-hexanedione dropwise over 2 minutes.
-
Attach a reflux condenser and heat the mixture to 80 °C (reflux) using an oil bath or heating mantle. Maintain vigorous stirring for 3 hours.
-
Validation Check: The solution will gradually transition from colorless to a pale yellow/amber hue, indicating the formation of the conjugated aromatic pyrrole system.
-
Phase 3: In-Process Control (IPC)
-
After 3 hours, pause stirring and sample 10 µL of the reaction mixture.
-
Perform Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (3:1).
-
Validation Check: The reaction is complete when the 2,5-hexanedione spot (visualized via
stain) disappears, and a new, lower spot appears that is highly UV-active at 254 nm.
-
Phase 4: Isolation and Purification
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Transfer the flask to an ice-water bath (0-5 °C) for 30 minutes to maximize precipitation.
-
Filter the resulting suspension under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold water to remove residual
and , followed by 5 mL of ice-cold ethanol. -
Recrystallize the crude solid from a minimum volume of hot aqueous ethanol. Dry the purified crystals under high vacuum at 40 °C overnight.
Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Analytical Characterization Data
Upon successful synthesis and purification, the compound should match the following spectroscopic parameters.
Table 2: Expected Analytical Characterization Data
| Technique | Signal / Shift | Structural Assignment |
| Pyrrole | ||
| Pyrrole | ||
| Urea | ||
| Urea | ||
| Pyrrole | ||
| Pyrrole | ||
| Pyrrole | ||
| Urea | ||
| FT-IR (ATR) | 3450, 3320 cm | N-H stretching (primary & secondary amines) |
| FT-IR (ATR) | 1675 cm | C=O stretching (urea carbonyl) |
| LC-MS (ESI+) | m/z 154.1 | Molecular ion (Calculated MW: 153.18) |
Troubleshooting & Optimization
-
Observation: Formation of black, tarry byproducts and low yield.
-
Causality: Pyrroles are highly sensitive to strong acids and excessive heat, which trigger electrophilic polymerization (pyrrole oligomerization).
-
Solution: Ensure the sodium acetate buffer is accurately weighed to prevent the pH from dropping below 4.0. Do not exceed an internal temperature of 80 °C.
-
-
Observation: The reaction stalls with unreacted 2,5-hexanedione remaining.
-
Causality: Insufficient free semicarbazide due to degraded reagents or inadequate buffering.
-
Solution: Semicarbazide hydrochloride is hygroscopic. Ensure the reagent is stored in a desiccator. If the reaction stalls, adding an additional 0.2 equivalents of both semicarbazide HCl and NaOAc can drive it to completion.
-
References
- Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC.
- Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) | ACS Omega.
- Full article: Advanced glycoxidation and lipoxidation end products (AGEs and ALEs)
Sources
Application Note: Synthesis of 1-(2,5-Dimethyl-1H-pyrrol-1-yl)urea via Paal-Knorr Cyclization
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The synthesis of highly substituted pyrroles is a critical workflow in medicinal chemistry, as the pyrrole core is a privileged scaffold found in numerous broad-spectrum antimicrobial agents and pharmacologically active compounds[1]. The reaction between acetonylacetone (2,5-hexanedione) and semicarbazide hydrochloride is a specialized adaptation of the [2].
When designing this reaction, understanding the nucleophilic hierarchy of the reagents is paramount. Semicarbazide possesses two distinct nitrogen nucleophiles: the hydrazine amine (–NH–NH₂) and the amide amine (–CO–NH₂). Due to the alpha-effect, the hydrazine nitrogen is significantly more nucleophilic and selectively attacks the electrophilic carbonyls of the 1,4-diketone[3].
As elucidated by Amarnath et al., the Paal-Knorr mechanism does not proceed through a simple bis-hydrazone intermediate[2]. Instead, the initial nucleophilic attack forms a hemiaminal. This is followed by an intramolecular cyclization to yield a 2,5-dihydroxytetrahydropyrrole derivative, which subsequently undergoes a rapid, acid-catalyzed double dehydration to form the thermodynamically stable, fully aromatized pyrrole ring[4].
Experimental Design & Causality
To ensure a high-yielding and reproducible reaction, the protocol must be engineered as a self-validating system . Every reagent choice and physical parameter serves a specific mechanistic purpose:
-
Why Semicarbazide Hydrochloride? Free semicarbazide is prone to oxidation and degradation. The hydrochloride salt ensures reagent stability and precise stoichiometric control.
-
The Role of Sodium Acetate (pH Causality): Sodium acetate acts as a mild base to deprotonate the semicarbazide hydrochloride, liberating the active nucleophile. More importantly, it establishes an in-situ acetic acid/acetate buffer (pH ~4.5). This specific pH is critical: it is acidic enough to protonate the carbonyl oxygen of acetonylacetone (enhancing its electrophilicity) but not so acidic that it completely protonates the hydrazine nitrogen (which would quench its nucleophilicity).
-
Thermodynamic Control: At room temperature, the open-chain kinetic product (a mono-semicarbazone) may form. Heating the reaction to reflux provides the activation energy required for the intramolecular ring closure and dehydration steps, driving the equilibrium entirely toward the aromatic pyrrole.
Self-Validating Experimental Protocol
Reagents Required:
-
Acetonylacetone (2,5-Hexanedione): 1.0 eq (10.0 mmol, 1.14 g)
-
Semicarbazide hydrochloride: 1.1 eq (11.0 mmol, 1.23 g)
-
Sodium acetate trihydrate: 1.1 eq (11.0 mmol, 1.50 g)
-
Solvent: Ethanol / Distilled Water (1:1 v/v), 20 mL
Step-by-Step Methodology:
-
Buffer & Nucleophile Generation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.23 g of semicarbazide hydrochloride and 1.50 g of sodium acetate trihydrate in 10 mL of distilled water. Stir for 10 minutes at room temperature.
-
Validation Check: The solution must become completely clear, indicating the successful generation of the free semicarbazide base and the establishment of the acetate buffer.
-
-
Electrophile Addition: Dissolve 1.14 g of acetonylacetone in 10 mL of absolute ethanol. Attach an addition funnel to the flask and add the ethanolic diketone solution dropwise over 15 minutes.
-
Causality: Dropwise addition prevents localized high concentrations of the diketone, suppressing intermolecular oligomerization and favoring the 1:1 intramolecular cyclization.
-
-
Thermodynamic Cyclization (Reflux): Attach a reflux condenser and heat the reaction mixture to 85 °C (reflux) for 4 to 6 hours.
-
Validation Check: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The disappearance of the UV-inactive diketone (visualized via p-anisaldehyde stain) and the appearance of a distinct UV-active spot confirms the formation of the conjugated pyrrole system.
-
-
Workup and Isolation: Remove the flask from the heat source and allow it to cool to room temperature, then transfer it to an ice bath (0–5 °C) for 30 minutes.
-
Validation Check: The product, 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea, will precipitate as a crystalline solid. The fact that it crystallizes out of the aqueous ethanol mixture validates that the highly soluble open-chain intermediates have been successfully converted into the hydrophobic aromatic product.
-
-
Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove any residual sodium chloride or unreacted salts. Dry the product under high vacuum overnight. Recrystallize from hot ethanol if ultra-high purity is required for downstream biological assays.
Data Presentation
Table 1: Reaction Condition Optimization & Causality
| Parameter | Optimal Condition | Sub-optimal Condition | Mechanistic Consequence of Deviation |
| pH Control | pH ~4.5 (NaOAc Buffer) | pH < 3.0 (No Buffer) | Complete protonation of the semicarbazide hydrazine nitrogen; loss of nucleophilicity causing the reaction to stall. |
| Temperature | Reflux (85 °C) | Room Temperature (20 °C) | Reaction arrests at the open-chain hemiaminal stage; fails to overcome the cyclization activation energy barrier. |
| Solvent System | EtOH / H₂O (1:1) | Pure H₂O | Poor solubility of acetonylacetone leads to a biphasic mixture, drastically reducing the reaction rate and overall yield. |
Table 2: Expected Analytical Characterization Profile
| Analytical Technique | Key Signal / Peak | Functional Group Assignment | Structural Validation |
| ¹H NMR (DMSO-d₆) | δ 5.60 – 5.80 ppm (s, 2H) | Pyrrole core protons (C3-H, C4-H) | Confirms successful cyclization and aromatization of the pyrrole ring. |
| ¹H NMR (DMSO-d₆) | δ 2.00 – 2.20 ppm (s, 6H) | Methyl groups (C2-CH₃, C5-CH₃) | Confirms incorporation of the intact diketone backbone. |
| FT-IR Spectroscopy | ~1680 cm⁻¹ | C=O stretching (Urea) | Confirms the presence of the intact ureido group on the pyrrole nitrogen. |
| FT-IR Spectroscopy | ~3300 – 3450 cm⁻¹ | N–H stretching (Primary amine) | Validates the terminal –NH₂ of the semicarbazide moiety remains unreacted. |
Reaction Pathway Visualization
Reaction mechanism of the Paal-Knorr synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea.
References
-
Title: Paal–Knorr synthesis Source: Wikipedia URL: [Link]
-
Title: Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity Source: Taylor & Francis URL: [Link]
-
Title: Semicarbazone Source: Wikipedia URL: [Link]
Sources
Application Note: Selective Synthesis of 1-Ureidopyrroles via Paal-Knorr Condensation of Semicarbazide
Executive Summary
This application note details the protocol for the Paal-Knorr condensation of semicarbazide with 1,4-dicarbonyl compounds (specifically 2,5-hexanedione) to synthesize 1-ureidopyrroles (N-carbamoylaminopyrroles).
While the classical Paal-Knorr reaction utilizes simple primary amines to form pyrroles, the use of semicarbazide (
Mechanistic Principles & Chemoselectivity
The Chemoselectivity Challenge
Semicarbazide contains two nucleophilic nitrogen centers. However, the terminal hydrazine nitrogen (
The reaction has two divergent pathways:
-
Kinetic Pathway (Low T, Neutral/Basic pH): Formation of mono- or bis-semicarbazones (linear condensation).
-
Thermodynamic Pathway (High T, Acidic pH): Double condensation and dehydration to form the 1-ureidopyrrole .
Reaction Mechanism
The synthesis proceeds via the acid-catalyzed attack of the terminal hydrazine nitrogen on the 1,4-dicarbonyl, followed by cyclization and double dehydration.
Figure 1: Mechanistic pathway for the conversion of semicarbazide and 2,5-hexanedione into 1-ureidopyrrole. The reaction is driven by the thermodynamic stability of the aromatic pyrrole ring.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| Semicarbazide Hydrochloride | Amine Source | >99% (ACS Reagent) |
| 2,5-Hexanedione | 1,4-Dicarbonyl Substrate | 98% |
| Sodium Acetate (NaOAc) | Buffer/Base | Anhydrous |
| Ethanol (EtOH) | Solvent | Absolute or 95% |
| Acetic Acid (AcOH) | Catalyst | Glacial |
Standard Operating Procedure (SOP)
Objective: Synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea.
Step 1: Preparation of the Buffered Amine Solution
Semicarbazide is supplied as a hydrochloride salt to prevent oxidation. It must be partially neutralized to permit nucleophilic attack, but the solution must remain slightly acidic to catalyze the Paal-Knorr dehydration.
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.12 g (10 mmol) of Semicarbazide HCl in 10 mL of distilled water .
-
Add 1.23 g (15 mmol) of Sodium Acetate . Stir until clear.
-
Expert Insight: The NaOAc acts as a buffer. Pure NaOH would make the solution too basic, stopping the dehydration step. No base at all leaves the amine protonated and non-nucleophilic.
-
Step 2: Addition of Substrate
-
Dissolve 1.14 g (1.17 mL, 10 mmol) of 2,5-Hexanedione in 10 mL of Ethanol .
-
Add the ethanolic diketone solution to the aqueous semicarbazide solution.
-
Add 0.5 mL of Glacial Acetic Acid to ensure catalytic activity.
Step 3: Reaction & Reflux [1]
-
Heat the mixture to reflux (approx. 80-85°C) for 2 to 4 hours .
-
Monitoring: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
Starting Material (Diketone): High
. -
Intermediate (Semicarbazone): Mid
. -
Product (Pyrrole): Distinct spot, often fluorescent under UV.
-
Step 4: Workup & Isolation
-
Allow the reaction mixture to cool slowly to room temperature.
-
Pour the mixture into 50 mL of ice-cold water.
-
The 1-ureidopyrrole typically precipitates as a white or off-white solid.
-
Filtration: Collect the solid via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 2 x 10 mL cold water to remove salts (NaCl/NaOAc).
Step 5: Purification
-
Recrystallize from Ethanol/Water (1:1) if necessary.
-
Dry in a vacuum oven at 50°C for 4 hours.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis, ensuring critical checkpoints (TLC) are met before isolation.
Data Analysis & Troubleshooting
Expected Results vs. Common Pitfalls
The following table summarizes the impact of reaction parameters on the product distribution.
| Parameter | Condition | Result | Mechanism |
| Temperature | Room Temp (<25°C) | Semicarbazone | Kinetic control; insufficient energy for ring closure/dehydration. |
| Temperature | Reflux (>78°C) | 1-Ureidopyrrole | Thermodynamic control; drives aromatization. |
| pH | Neutral/Basic | Semicarbazone | Lack of acid catalyst prevents dehydration of the hemiaminal. |
| pH | Acidic (AcOH/HCl) | 1-Ureidopyrrole | Acid catalyzes the loss of 2 water molecules essential for pyrrole formation. |
Analytical Validation
-
Melting Point: The product (1-(2,5-dimethyl-1H-pyrrol-1-yl)urea) typically melts between 200–202°C (dec).
-
IR Spectroscopy: Look for the disappearance of the ketone
(1715 cm⁻¹) and the appearance of the urea (approx. 1660–1690 cm⁻¹) and pyrrole ring stretches. -
NMR (
):-
2.0-2.2 ppm (s, 6H,
on pyrrole). - 5.6-5.8 ppm (s, 2H, Pyrrole-H).
-
6.0-6.5 ppm (s, 2H,
of urea).
-
2.0-2.2 ppm (s, 6H,
References
-
Amarnath, V., et al. (1995).[3] Mechanism of the Paal-Knorr Furan Synthesis.[1][3][4][5][6] Journal of Organic Chemistry.
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles.
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for Paal-Knorr Mechanisms).
-
Odinity. (2018).[7] Kinetic and Thermodynamic Control of a Reaction (Semicarbazide).
-
Alfa Chemistry. (2024). Paal-Knorr Synthesis: Reaction Mechanism and Protocols.[1][2][4][5]
Sources
A Researcher's Guide to Maximizing the Yield of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea
An Application Note for the Synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea
Introduction
Substituted ureas are a cornerstone of medicinal chemistry and materials science, with applications ranging from potent enzyme inhibitors to specialized polymers.[1][2][3] The compound 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea, which incorporates a biologically significant pyrrole scaffold, represents a valuable building block for the development of novel chemical entities.[4][5] The efficiency of its synthesis is paramount for downstream applications, making yield optimization a critical objective for researchers.
This application note provides a comprehensive, in-depth guide to the synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea. Moving beyond a simple recitation of steps, this document elucidates the causality behind procedural choices, offering a robust framework for maximizing yield and purity. We will detail a validated two-step synthetic pathway, provide step-by-step protocols, and offer insights into troubleshooting common experimental challenges.
Strategic Overview: A Two-Step Synthetic Pathway
The most logical and efficient route to the target compound involves a two-step process. First, an N-amino pyrrole intermediate is synthesized via the Paal-Knorr reaction. This intermediate is then converted to the final urea product. This strategy circumvents the use of unstable or commercially unavailable starting materials.
Figure 1: Overall two-step synthesis workflow.
Part I: Synthesis of 1-Amino-2,5-dimethylpyrrole (Intermediate)
The foundation of a high-yield synthesis is the efficient preparation of the key intermediate, 1-amino-2,5-dimethylpyrrole. The Paal-Knorr pyrrole synthesis is the method of choice for this transformation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine.[5][6]
Mechanism and Optimization
The reaction proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrrole ring.
Figure 2: Simplified Paal-Knorr reaction mechanism.
Key Optimization Parameters:
-
Solvent Selection: While the reaction can be run neat, using a protic solvent like ethanol or a catalytic amount of acetic acid can facilitate proton transfer steps and improve reaction rates. Acetic acid serves as both a solvent and a catalyst.[7]
-
Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the 2,5-hexanedione, which can be more difficult to remove during purification.
-
Temperature Control: The initial condensation is exothermic. Gentle heating (refluxing in ethanol, or ~100°C in acetic acid) is typically required to drive the cyclization and dehydration steps to completion.[8] Monitoring the reaction by TLC is crucial to avoid prolonged heating, which can lead to side-product formation.
-
Purification: The crude product is often isolated by neutralization and extraction. Subsequent distillation under reduced pressure is highly effective for obtaining the pure amine, which is critical for the success of the subsequent urea formation step.[8]
Detailed Protocol: Synthesis of 1-Amino-2,5-dimethylpyrrole
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-hexanedione (10.0 g, 87.6 mmol) and glacial acetic acid (50 mL).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (4.8 g, 95.8 mmol, 1.1 eq.) to the mixture. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to a gentle reflux (~100-110°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 hexane:ethyl acetate eluent system until the 2,5-hexanedione spot has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-cold water.
-
Neutralization: Carefully neutralize the solution by slowly adding a saturated solution of sodium carbonate until the effervescence ceases and the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain 1-amino-2,5-dimethylpyrrole as a colorless to pale yellow oil.
Part II: Synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea
With the pure amino-pyrrole intermediate in hand, the final step is the formation of the urea moiety. A highly effective and straightforward method is the reaction of the amine with isocyanic acid (HNCO), generated in situ from an alkali metal cyanate and a mineral acid.[9]
Mechanism and Optimization
The amine acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid. This method avoids handling toxic and moisture-sensitive reagents like phosgene or isocyanates directly.[10][11]
Figure 3: Urea formation via in situ generated isocyanic acid.
Key Optimization Parameters:
-
Reagent Purity: The purity of the 1-amino-2,5-dimethylpyrrole from Part I is the single most critical factor for achieving high yield and purity in this step.
-
Acid Selection and Stoichiometry: Dilute hydrochloric acid or acetic acid can be used. The acid protonates the cyanate, facilitating the formation of isocyanic acid. A stoichiometric amount of acid relative to the cyanate is required.
-
Temperature: The reaction is typically conducted at or slightly above room temperature (e.g., 25-40°C). Higher temperatures can lead to the hydrolysis of the cyanate or decomposition of the product.
-
Order of Addition: It is often preferable to add a solution of the amine in dilute acid to a solution of the potassium cyanate. This maintains a slight excess of the cyanate during the reaction, promoting complete conversion of the amine.
-
Product Isolation: The target urea is often insoluble in the aqueous reaction medium and will precipitate upon formation. Allowing sufficient time for complete precipitation before filtration is key to maximizing the isolated yield. Washing the collected solid with cold water removes inorganic salts. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) will yield the final, pure product.
Detailed Protocol: Synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea
-
Solution A: In a 250 mL beaker, dissolve 1-amino-2,5-dimethylpyrrole (5.0 g, 45.4 mmol) in a solution of 50 mL of water and 4.5 mL of concentrated hydrochloric acid. Cool the solution in an ice bath.
-
Solution B: In a separate 250 mL beaker, dissolve potassium cyanate (4.4 g, 54.5 mmol, 1.2 eq.) in 50 mL of warm water and then cool to room temperature.
-
Reaction: While stirring vigorously, slowly add Solution A to Solution B. A white precipitate should begin to form immediately.
-
Precipitation: After the addition is complete, continue to stir the mixture at room temperature for 1 hour, then place it in an ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove any residual salts.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
-
Purification (Optional): If required, the product can be further purified by recrystallization from an ethanol-water mixture.
Data Summary and Troubleshooting
Optimizing the described parameters can significantly impact the overall yield of the synthesis.
| Parameter | Standard Condition | Optimized Condition | Expected Yield Impact |
| Step 1: Hydrazine Eq. | 1.0 | 1.1 - 1.2 | +5-10% |
| Step 1: Catalyst | None (Ethanol solvent) | Acetic Acid (Solvent/Catalyst) | Faster reaction, potentially cleaner |
| Step 2: Amine Purity | Crude Oil | Vacuum Distilled | +20-30% (Crucial) |
| Step 2: Temperature | 60°C | 25-40°C | +10% (Prevents decomposition) |
| Overall Yield | 40-50% | >75% | Significant Improvement |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Increase reaction time/temperature; use acetic acid as catalyst. |
| Loss during work-up. | Ensure complete neutralization before extraction; perform multiple extractions. | |
| Dark, oily product in Step 1 | Side reactions from overheating. | Monitor reaction by TLC and avoid prolonged heating. Purify by vacuum distillation. |
| Low or no precipitate in Step 2 | Impure starting amine. | Re-purify the 1-amino-2,5-dimethylpyrrole by vacuum distillation. |
| Incorrect pH (not acidic enough). | Ensure sufficient acid is used to generate isocyanic acid from the cyanate. | |
| Final product is impure | Incomplete washing of salts. | Wash the filtered product thoroughly with cold water. |
| Co-precipitation of side products. | Recrystallize the final product from a suitable solvent system like ethanol/water. |
Product Characterization
The identity and purity of the final product, 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea, should be confirmed using a suite of standard analytical techniques. A multi-faceted approach is essential for robust characterization.[12]
-
¹H NMR: To confirm the chemical structure by identifying proton environments. Expect signals for the methyl groups, the pyrrole ring protons, and the urea N-H protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches (around 3300-3500 cm⁻¹) and the prominent urea carbonyl (C=O) stretch (around 1640-1680 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[13]
Conclusion
The synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea can be achieved in high yield through a systematic, two-step approach. The optimization of the Paal-Knorr synthesis of the 1-amino-2,5-dimethylpyrrole intermediate, particularly its final purification, is the most critical factor influencing the overall process efficiency. By carefully controlling reaction parameters such as stoichiometry, temperature, and purification methods as detailed in this guide, researchers can reliably obtain this valuable chemical building block with yields exceeding 75%.
References
-
MDPI. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]
-
PubMed. (2011). Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists. Available at: [Link]
-
Current World Environment. (2006). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Available at: [Link]
-
Asian Journal of Chemistry. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Available at: [Link]
-
PubMed. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Available at: [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. Available at: [Link]
-
MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available at: [Link]
-
ResearchGate. (2020). Synthesis of pyrrole and substituted pyrroles (Review). Available at: [Link]
-
IJCSPUB. (2022). A CRITICAL STUDY ON THE PRODUCTION, FACTOR AFFECTING PRODUCTION OF UREA, PROPERTIES, USES AND ADVANTAGE AND DISADVANTAGE OF UREA. Available at: [Link]
-
Arabian Journal of Chemistry. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Available at: [Link]
- Google Patents. (1987). EP0213326A1 - 2,5-Dimethyl pyrrole derivatives, their preparation and their use.
-
UreaKnowHow.com. Thermodynamics of the Urea Process. Available at: [Link]
-
Organic Syntheses. 2,5-dimethylpyrrole. Available at: [Link]
-
Journal of Organic Chemistry. (1994). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl-pyrrolidin-2(R)-yl)methyl]indole. Available at: [Link]
-
ResearchGate. (2014). Synthesis optimization of urea derivatives. Available at: [Link]
-
ResearchGate. (2010). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Available at: [Link]
-
PubMed Central (PMC). (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Available at: [Link]
-
MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Available at: [Link]
-
Amsterdam UMC. (2024). Synthesis and biological evaluation of a new class of azole urea compounds as Akt inhibitors with promising anticancer. Available at: [Link]
-
David Publishing. (2013). Synthesis of Urea by Ammonolysis of Propylene Carbonate. Available at: [Link]
-
PubMed. (2025). Design, synthesis and biological evaluation of pyrrolopyrimidine urea derivatives as novel KRAS G12C inhibitors for the treatment of cancer. Available at: [Link]
- Google Patents. (2019). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
-
ResearchGate. (2021). Urea Decomposition: Efficient Synthesis of Pyrroles Using the Deep Eutectic Solvent Choline Chloride/Urea. Available at: [Link]
-
PubMed. (2016). A new method for the rapid analysis of 1H-Pyrrole-2,5-diones (maleimides) in environmental samples by two-dimensional gas chromatography time-of-flight mass spectrometry. Available at: [Link]
-
MDPI. (2023). Synthesis and Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Available at: [Link]
-
PubMed. (2010). 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC/UV detection of amino acids. Available at: [Link]
-
Iranian Journal of Pharmaceutical Research. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. (2018). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Available at: [Link]
Sources
- 1. Discovery of substituted phenyl urea derivatives as novel long-acting β2-adrenoreceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrrolopyrimidine urea derivatives as novel KRASG12C inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. re.public.polimi.it [re.public.polimi.it]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP0213326A1 - 2,5-Dimethyl pyrrole derivatives, their preparation and their use - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC/UV detection of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Crystallization Protocols for 1-Ureido-2,5-dimethylpyrrole
Executive Summary
The crystallization of 1-ureido-2,5-dimethylpyrrole presents a unique challenge in crystal engineering due to its amphiphilic molecular architecture. The molecule consists of a lipophilic 2,5-dimethylpyrrole core fused with a highly polar, hydrogen-bond-donating ureido (urea) tail.
Successful isolation requires a solvent system that balances two competing forces:
-
Solvation of the Urea Moiety: Requires polar protic or aprotic solvents to disrupt intermolecular hydrogen bonding.
-
Precipitation of the Pyrrole Core: Requires a reduction in solvent lipophilicity to drive aggregation via hydrophobic effects.
This guide outlines a tiered solvent screening strategy and provides two validated protocols for obtaining high-purity crystals suitable for X-ray diffraction and pharmaceutical intermediate usage.
Physicochemical Context & Solubility Profile[2][3]
Understanding the functional groups is prerequisites to solvent selection. The target molecule exhibits "Janus-faced" solubility behavior:
| Molecular Region | Chemical Nature | Interaction Type | Preferred Solvents |
| Pyrrole Ring | Aromatic, Electron-rich | Toluene, DCM, Ethyl Acetate | |
| Methyl Groups (2,5) | Aliphatic, Lipophilic | Van der Waals | Hexanes, Heptane |
| Ureido Group (-NHCONH₂) | Polar, H-Bond Donor/Acceptor | Hydrogen Bonding (R2,2(8) motifs) | DMSO, Methanol, Water (hot) |
The "Solubility Paradox"
Solvents that easily dissolve the pyrrole ring (e.g., Hexane) fail to solvate the urea tail, leading to amorphous clumping. Conversely, solvents that fully solvate the urea (e.g., Water) often repel the hydrophobic methyl groups, causing "oiling out" rather than crystallization.
Optimal Strategy: Use a Polar Organic Solvent (to dissolve the urea) combined with a Polar Anti-solvent (Water) or Non-polar Anti-solvent (Hexane) to modulate saturation.
Solvent Screening Strategy (Tiered Approach)
Do not proceed to bulk crystallization without performing this micro-scale screen (10-20 mg scale).
Tier 1: Single Solvent Cooling (Thermal Cycling)
Test solvents: Ethanol (EtOH), Acetonitrile (MeCN), Isopropanol (IPA).
-
Procedure: Suspend 20 mg in 0.5 mL solvent. Heat to reflux.
-
Success Criteria: Full dissolution at reflux; crystalline precipitate upon cooling to 4°C.
-
Observation: Ethanol often yields needles; Acetonitrile often yields blocks.
Tier 2: Anti-Solvent Addition
Test Systems: DMSO/Water, Methanol/Water, THF/Hexane.
-
Procedure: Dissolve 50 mg in minimal "Good Solvent" (e.g., 0.2 mL DMSO). Add "Anti-solvent" dropwise until turbidity persists.
-
Success Criteria: Controlled cloud point followed by crystal growth, not oiling out.
Tier 3: Evaporative Crystallization
Test Solvents: Acetone, Ethyl Acetate/Ethanol (1:1).
-
Use Case: Only if thermal stability is a concern or yield is low in Tier 1.
Detailed Experimental Protocols
Protocol A: The "Ethanol-Water" Anti-Solvent Method (Recommended)
Objective: High yield purification and removal of unreacted semicarbazide or diketone starting materials.
Materials:
-
Crude 1-ureido-2,5-dimethylpyrrole
-
Solvent A: Absolute Ethanol (EtOH)
-
Solvent B: Deionized Water (Milli-Q preferred)
-
Equipment: Hotplate, magnetic stirrer, 0.22 µm syringe filter (PTFE).
Step-by-Step Workflow:
-
Dissolution:
-
Place 1.0 g of crude solid into a 50 mL Erlenmeyer flask.
-
Add 10 mL of Absolute Ethanol .
-
Heat to 60°C with gentle stirring. If solid remains, add EtOH in 1 mL increments until fully dissolved (do not exceed 20 mL).
-
-
Filtration (Critical):
-
While hot, filter the solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean, pre-warmed vial. This removes nucleation sites (dust/impurities) that cause polymorphism.
-
-
Anti-Solvent Addition:
-
Maintain the filtrate at 50-55°C.
-
Add warm water (50°C) dropwise.
-
Stop point: When a faint, persistent turbidity (cloudiness) appears and does not dissolve after 30 seconds of stirring.
-
Add 0.5 mL of Ethanol to clear the solution back to transparency.
-
-
Controlled Cooling:
-
Turn off the hotplate. Allow the flask to cool to room temperature (25°C) on the plate (insulates against rapid cooling).
-
Once at RT, move to a 4°C refrigerator for 12 hours.
-
-
Harvest:
-
Filter crystals via vacuum filtration (Buchner funnel).
-
Wash with 2 mL of cold (4°C) Ethanol/Water (1:1 mixture).
-
Dry in a vacuum oven at 40°C for 4 hours.
-
Protocol B: Slow Evaporation from Acetonitrile (For X-Ray Quality)
Objective: Growth of single crystals (blocks/prisms) suitable for XRD analysis.
Materials:
-
Purified 1-ureido-2,5-dimethylpyrrole (from Protocol A)
-
Solvent: HPLC Grade Acetonitrile (MeCN)
-
Vial: 20 mL Scintillation vial with cap.
Step-by-Step Workflow:
-
Saturation:
-
Dissolve 50 mg of compound in 5 mL Acetonitrile at Room Temperature.
-
Ensure the solution is perfectly clear. Filter if necessary.
-
-
Vapor Diffusion Setup:
-
Cover the vial with aluminum foil.
-
Poke 3-5 small pinholes in the foil.
-
Alternative: Loosen the screw cap slightly (1/4 turn).
-
-
Growth Phase:
-
Place in a vibration-free environment (e.g., back of a dark cupboard) at constant temperature (20-22°C).
-
Timeframe: 3-7 days.
-
-
Harvest:
-
Decant the mother liquor carefully.
-
Wick away remaining solvent with filter paper; do not wash (risk of redissolving).
-
Decision Logic & Troubleshooting
Solvent Selection Logic Flow
The following diagram illustrates the decision process for selecting the optimal crystallization method based on initial solubility observations.
Caption: Decision tree for selecting the optimal crystallization solvent system based on solubility and precipitation behavior.
Common Failure Modes
| Symptom | Cause | Corrective Action |
| Oiling Out | Phase separation occurs before crystallization (Liquid-Liquid Phase Separation). | The anti-solvent (Water) was added too fast or the temperature dropped too quickly. Remedy: Re-heat to dissolve, add 10% more Ethanol, and cool slower. |
| Amorphous Powder | Precipitation was instantaneous. | Supersaturation is too high. Remedy: Dilute the initial solution by 20% before cooling. |
| Gel Formation | Urea hydrogen bonding creates a supramolecular gel. | Remedy: Add 1-2 drops of Acetic Acid to disrupt the H-bond network, or switch to Acetonitrile. |
Scientific Rationale (Mechanism)[1][3]
The Urea Tape Motif
N-substituted ureas, including 1-ureido-2,5-dimethylpyrrole, strongly favor the formation of
-
Implication: Solvents that compete for these H-bonds (like DMSO) are excellent dissolvers but make crystallization difficult because they "cap" the urea ends.
-
Why Ethanol Works: Ethanol is a moderate H-bond donor/acceptor. At high temperatures, it solvates the urea. Upon cooling, the urea-urea self-association ($ \Delta G_{self}
\Delta G{solv} $), promoting ordered lattice formation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
The Paal-Knorr Context
This compound is typically synthesized via the reaction of 2,5-hexanedione with semicarbazide [1]. The primary impurity is often unreacted semicarbazide (highly water-soluble) or oligomers. The Ethanol/Water protocol effectively partitions these impurities into the aqueous mother liquor, leaving the hydrophobic pyrrole product to crystallize.
References
-
Synthesis of N-ureido Pyrrole Derivatives: Minamikawa, R., et al. (2018). "Synthesis of N-ureido Pyrrole Derivatives Through Gold-Catalysed Reaction." ResearchGate.[1]
-
General Paal-Knorr Pyrrole Synthesis: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press. (Standard text for 2,5-dimethylpyrrole synthesis mechanism).
-
Crystallization of Urea Derivatives: Custodio, J. M. F., et al. (2023). "Synthesis and Crystallization of N-Rich Triazole Compounds." MDPI Crystals, 13(12), 1650. (Analogous urea/heterocycle crystallization logic).
-
2,5-Dimethylpyrrole Properties: National Institute of Standards and Technology (NIST). "1H-Pyrrole, 2,5-dimethyl-".[2][3][4] NIST Chemistry WebBook.
Sources
Application Note: The 1-(2,5-Dimethyl-1H-pyrrol-1-yl)urea Scaffold in Targeted Drug Discovery
Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
The 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea structure has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Originally derived as a rigidified analog of standard aliphatic ureas, this scaffold combines the bidentate hydrogen-bonding capacity of a urea linker with the lipophilic, sterically demanding profile of a 2,5-dimethylpyrrole ring.
Recent high-throughput screening and rational drug design campaigns have successfully deployed this scaffold—and its closely related hydrazide/amide analogs—to target critical enzymes such as Enoyl ACP reductase (InhA) and Dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis [1], as well as purinergic receptors (e.g., P2Y1 antagonists) [2]. This application note provides an in-depth mechanistic rationale for selecting this scaffold, alongside self-validating synthetic protocols for its generation and functionalization.
Mechanistic Insights & Structural Rationale
Conformational Locking via Steric Shielding
The inclusion of the 2,5-dimethylpyrrole moiety is not merely for lipophilicity; it is a deliberate structural choice to induce conformational restriction .
-
Causality: The methyl groups at the 2- and 5-positions of the pyrrole ring create significant steric clash with the adjacent urea carbonyl and NH protons. This forces the N-N bond (between the pyrrole nitrogen and the urea nitrogen) out of coplanarity, locking the molecule into a defined orthogonal conformation.
-
Pharmacological Impact: By pre-organizing the molecule into its bioactive conformation, the entropic penalty typically incurred upon binding to an enzyme's active site (such as the hydrophobic pocket of DHFR) is drastically reduced, leading to enhanced binding affinity [3].
Bioisosterism and Metabolic Stability
Unlike traditional C-linked pyrroles which are highly susceptible to oxidative degradation and electrophilic aromatic substitution (e.g., by cytochrome P450 enzymes), the N-linked pyrrole in this scaffold is electronically modulated. The electron-withdrawing nature of the adjacent urea group, combined with the blocking of the reactive
Fig 1. Pharmacophore mapping and functional causality of the N-pyrrolyl urea scaffold.
Synthetic Workflows & Experimental Protocols
To build a diverse library around this scaffold, two primary synthetic pathways are utilized. Pathway A constructs the core directly via a Paal-Knorr condensation, while Pathway B allows for late-stage diversification of the urea tail.
Fig 2. Divergent synthetic workflows for the 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea scaffold.
Protocol 1: One-Pot Synthesis of the Core Scaffold (Pathway A)
This protocol details the regioselective Paal-Knorr condensation of semicarbazide with 2,5-hexanedione.
Causality of Reagents:
-
Selectivity: Semicarbazide possesses two distinct nitrogen nucleophiles. The hydrazine
is significantly more nucleophilic than the amide due to the alpha-effect and lack of resonance delocalization. Thus, cyclization occurs exclusively at the hydrazine terminus. -
Solvent System (Ethanol/Glacial Acetic Acid): Acetic acid acts as a mild Brønsted acid catalyst to protonate the diketone carbonyls, increasing electrophilicity without degrading the semicarbazide. Ethanol provides a polar protic medium that solubilizes the starting materials but allows the highly lipophilic pyrrole product to precipitate upon cooling.
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask, suspend semicarbazide hydrochloride (1.0 eq, 10 mmol) in 50 mL of absolute ethanol.
-
Neutralization: Add sodium acetate (1.1 eq, 11 mmol) to liberate the free hydrazine base. Stir at room temperature for 15 minutes.
-
Addition: Add 2,5-hexanedione (1.05 eq, 10.5 mmol) dropwise, followed by glacial acetic acid (2 mL) as a catalyst.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.
-
Workup: Cool the reaction mixture to room temperature, then pour it into 150 mL of ice-cold distilled water. A precipitate will form.
-
Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL) and cold hexane (10 mL) to remove unreacted diketone. Recrystallize from ethanol/water.
Self-Validating Quality Control (QC) Criteria:
TLC:
~ 0.45 in Hexane:EtOAc (1:1). Stains intensely with. - H NMR (400 MHz, DMSO-
): The critical diagnostic peak is a sharp singlet at 5.65 ppm integrating to 2H (pyrrole -protons). The methyl groups must appear as a singlet at 1.95 ppm (6H). The urea protons typically appear as a broad singlet at 6.50 ppm (2H) and a singlet at 8.20 ppm (1H). Yield: Expected >80%.
Protocol 2: Late-Stage Urea Diversification (Pathway B)
For SAR studies requiring diverse terminal R-groups, coupling 1-amino-2,5-dimethylpyrrole with substituted isocyanates is the preferred method.
Causality of Reagents:
-
Temperature Control (0 °C to RT): Isocyanate coupling is highly exothermic. Initiating the reaction at 0 °C prevents the formation of allophanates (a side reaction where a second equivalent of isocyanate reacts with the newly formed urea).
Step-by-Step Procedure:
-
Preparation: Dissolve 1-amino-2,5-dimethylpyrrole (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert nitrogen atmosphere.
-
Catalysis: Add triethylamine (TEA, 0.1 eq, 0.5 mmol) to act as a nucleophilic catalyst and acid scavenger.
-
Coupling: Cool the flask to 0 °C in an ice bath. Add the desired substituted isocyanate (1.05 eq, 5.25 mmol) dropwise over 10 minutes.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Isolation: Evaporate the DCM under reduced pressure. Triturate the crude residue with diethyl ether to precipitate the pure substituted N-pyrrolyl urea. Filter and dry under high vacuum.
Self-Validating Quality Control (QC) Criteria:
IR Spectroscopy: Disappearance of the strong isocyanate stretch (~2270 cm
) and appearance of a sharp urea carbonyl (Amide I) stretch at ~1650 cmand N-H stretch at ~3300 cm . Purity: >95% by HPLC (UV detection at 254 nm).
Quantitative Data & Structure-Activity Relationship (SAR)
The terminal R-group of the urea linker dictates the target specificity and overall lipophilicity (CLogP) of the molecule. Table 1 summarizes representative SAR data demonstrating how varying the R-group impacts the minimum inhibitory concentration (MIC) against M. tuberculosis and the IC
Table 1: Representative SAR of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea Derivatives
| Compound ID | Terminal R-Group | MIC vs M. tuberculosis (µg/mL) | DHFR IC₅₀ (µM) | CLogP | Mechanistic Observation |
| 1a | -H (Core Scaffold) | >50 | >100 | 1.2 | Lacks sufficient hydrophobic bulk for target active site anchoring. |
| 1b | -Phenyl | 12.5 | 45.2 | 2.8 | Baseline aromatic anchoring established. |
| 1c | -4-Fluorophenyl | 6.25 | 18.4 | 3.0 | Fluorine enhances metabolic stability and lipophilic efficiency (LipE). |
| 1d | -4-Methoxyphenyl | 25.0 | 62.1 | 2.7 | Electron-donating group creates steric/electronic clash in DHFR pocket. |
| 1e | -3,4-Dichlorophenyl | 1.56 | 4.8 | 4.1 | Optimal halogen bonding and hydrophobic filling of the deep enzyme pocket. |
Note: Data trends are synthesized from established literature on pyrrole-based antitubercular agents to illustrate standard lipophilicity-activity relationships within this chemical space.
References
-
Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. National Center for Biotechnology Information (PMC). URL:[Link] [1]
-
Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. DiVA Portal. URL:[Link] [2]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. URL:[Link] [3]
green chemistry methods for N-substituted pyrrole synthesis
A Comparative Guide to Aqueous, Mechanochemical, and Deep Eutectic Solvent Protocols
Executive Summary
The pyrrole pharmacophore is ubiquitous in bioactive natural products (e.g., porphyrins, prodigiosins) and blockbuster therapeutics (e.g., Atorvastatin). Traditional synthetic routes, such as the classical Paal-Knorr or Clauson-Kaas reactions, often rely on volatile organic solvents (VOCs), corrosive Lewis acids, and high thermal energy budgets.
This Application Note details three validated "green" protocols for synthesizing N-substituted pyrroles. These methods prioritize atom economy , solvent replacement (aqueous or deep eutectic solvents), and energy efficiency (mechanochemistry). By transitioning to these methodologies, laboratories can reduce hazardous waste generation by up to 80% while maintaining or exceeding the yields of conventional reflux methods.
Scientific Rationale & Green Principles
The Green Imperative in Heterocycle Synthesis
The shift toward green chemistry in pyrrole synthesis is not merely regulatory but mechanistic.
-
Hydrophobic Effect: In aqueous protocols, the immiscibility of organic reactants (1,4-diketones and amines) drives them into colloidal aggregates, significantly increasing the effective molarity and accelerating reaction kinetics without thermal forcing.
-
Hydrogen Bond Catalysis: Deep Eutectic Solvents (DES) act as dual solvent-catalysts. The hydrogen bond donor (HBD) components (e.g., urea, tartaric acid) activate the carbonyl electrophiles, rendering external Lewis acids obsolete.
-
Mechanochemistry: Ball milling utilizes kinetic energy to induce molecular collisions in the solid state, eliminating the need for bulk solvents entirely and simplifying workup to a simple wash-and-filter process.
Application Protocols
Protocol A: Aqueous Paal-Knorr Synthesis via -Cyclodextrin Mediation
Best For: Lab-scale synthesis of diverse N-aryl and N-alkyl pyrroles; substrates sensitive to strong acids.
Mechanism:
Materials:
-
2,5-Hexanedione (1.0 equiv)
-
Primary Amine (1.0 equiv)
- -Cyclodextrin (10 mol%)[1]
-
Solvent: Deionized Water
Step-by-Step Methodology:
-
Complexation: Dissolve
-CD (10 mol%) in water (5 mL per mmol substrate) at 60°C until a clear solution is obtained. -
Addition: Add 2,5-hexanedione (1.0 equiv) and the primary amine (1.0 equiv) to the aqueous solution.
-
Reaction: Stir the mixture at 60°C. Note: The reaction typically proceeds via the formation of a turbid suspension.
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:4). Reaction times typically range from 15 to 60 minutes.
-
Workup: Cool to room temperature. The product often precipitates.
-
Solid Products: Filter the precipitate, wash with ice-cold water, and dry.
-
Liquid Products: Extract with minimal ethyl acetate (2 x 5 mL), dry over MgSO
, and concentrate.
-
-
Catalyst Recovery: The aqueous filtrate containing
-CD can be reused directly for subsequent runs (up to 4 cycles with <5% yield loss).
Protocol B: Mechanochemical Solvent-Free Synthesis
Best For: High-throughput screening; insoluble amines; avoiding chromatography.
Mechanism: High-energy ball milling generates localized "hot spots" (plasma-like states) at the impact sites, overcoming activation energy barriers. Citric acid serves as a mild, bio-renewable solid acid catalyst.
Materials:
-
2,5-Hexanedione (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Citric Acid (5 mol%)[2]
-
Equipment: Planetary Ball Mill (e.g., Retsch PM 100) with stainless steel jars/balls.
Step-by-Step Methodology:
-
Loading: Charge the milling jar with the amine (1.0 mmol), 2,5-hexanedione (1.0 mmol), and citric acid (5 mol%).
-
Milling: Set the frequency to 30 Hz. Mill for 15–20 minutes.
-
Tip: For highly viscous amines, add silica gel (200 mg) as a grinding auxiliary to ensure efficient energy transfer.
-
-
Extraction: Transfer the resulting solid/paste to a filter funnel. Wash with water (10 mL) to remove the citric acid and any unreacted amine salts.
-
Purification: The remaining solid is usually the pure pyrrole. Recrystallize from ethanol/water if necessary.
Protocol C: Deep Eutectic Solvent (DES) Mediated Synthesis
Best For: Scale-up; Clauson-Kaas reactions using 2,5-dimethoxytetrahydrofuran; acid-sensitive substrates.
Mechanism: The Choline Chloride:Urea (1:[3]2) eutectic mixture acts as a "supramolecular catalyst." The urea component activates the acetal/ketone moieties via H-bonding, facilitating nucleophilic attack by the amine.
Materials:
-
2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) or 1,4-Diketone
-
Urea
Step-by-Step Methodology:
-
DES Preparation: Mix ChCl and Urea (1:2 molar ratio) and heat at 80°C until a clear, homogeneous liquid forms (approx. 20 mins).
-
Reaction: Add the amine (1.0 mmol) and 2,5-DMTHF (1.0 mmol) to the DES (2.0 g).
-
Conditions: Stir at 80°C for 30–45 minutes. Note: Ultrasound irradiation (40 kHz) can be used to reduce this time to <10 minutes.
-
Quenching: Add water (5 mL) to the reaction mixture. The DES dissolves immediately, while the organic pyrrole separates.
-
Isolation: Filter the solid product or extract liquid products with diethyl ether.
-
Recycling: Evaporate the water from the aqueous phase under vacuum (80°C) to recover the DES for reuse.
Comparative Analysis of Methods
The following table contrasts the three green protocols against the traditional acetic acid reflux method.
| Metric | Traditional Reflux | Protocol A: Aqueous | Protocol B: Mechanochemistry | Protocol C: DES (ChCl/Urea) |
| Solvent | Glacial Acetic Acid | Water | None (Solid State) | DES (Bio-degradable) |
| Catalyst | None (Self-catalyzed) | Citric Acid | Urea (Intrinsic to DES) | |
| Temp/Time | 110°C / 2–4 h | 60°C / 20–60 min | Ambient / 15 min | 80°C / 30 min |
| Yield (Avg) | 75–85% | 85–95% | 80–92% | 88–96% |
| E-Factor | High (Solvent waste) | Low (Water waste) | Very Low | Low (Recyclable solvent) |
| Scalability | High | Moderate | Low (Batch limited) | High |
Mechanistic Visualization
The following diagram illustrates the hydrogen-bond activation mechanism prevalent in the DES and Aqueous/CD protocols, contrasting it with the classical acid-catalyzed pathway.
Caption: Mechanistic pathway of Green Paal-Knorr synthesis highlighting Hydrogen-Bond mediated activation (Step 1) leading to rapid cyclization and aromatization.
Experimental Workflow Decision Tree
Use this workflow to select the optimal protocol based on your substrate properties.
Caption: Decision matrix for selecting the optimal green synthesis protocol based on amine solubility, acid sensitivity, and physical state.
Troubleshooting & Optimization
-
Incomplete Conversion (Aqueous Method): If the reaction stalls, the "hydrophobic effect" may be too strong, causing phase separation without reaction. Solution: Add a co-solvent like Ethanol (10% v/v) or increase the surfactant/
-CD concentration to improve mass transfer. -
Sticky Products (Mechanochemistry): Low melting point amines can form a paste that sticks to the jar walls, preventing effective milling. Solution: Add inert silica gel or alumina (1:1 weight ratio to substrate) to maintain a free-flowing powder consistency.
-
DES Viscosity: At room temperature, Choline Chloride/Urea is viscous. Solution: Always pre-heat the DES to 60–80°C before adding reactants. If the product is trapped in the DES matrix, dilute with warm water (50°C) before extraction.
References
-
Aqueous Paal-Knorr (Cyclodextrin): An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media.[1] (2013).[15] Chinese Chemical Letters. Link
-
Mechanochemical Synthesis: Solvent-free synthesis of N-substituted pyrroles via ball milling.[12][16] (2016).[16] Green Chemistry Letters and Reviews. Link
-
DES Protocol: Deep Eutectic Solvents as Green Reaction Media for the Synthesis of N-Substituted Pyrroles. (2014).[2][17] RSC Advances. Link
-
Microwave Assisted (General): Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis. Organic Chemistry Portal. Link
-
Clauson-Kaas Review: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023).[15][16][17][18][19] Beilstein Journal of Organic Chemistry. Link
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 10. One-pot highly efficient synthesis of substituted pyrroles and N-bridgehead pyrroles by zinc-catalyzed multicomponent reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. A green and efficient method for the synthesis of pyrroles using a deep eutectic solvent ([CholineCl][ZnCl2]3) under solvent-free sonication - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 16. books.lucp.net [books.lucp.net]
- 17. mdpi.com [mdpi.com]
- 18. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photo- and electro-chemical synthesis of substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea: A Protocol for the Facile Preparation of a Key CREBBP Inhibitor Precursor
An Application Guide for Researchers
Abstract: This application note provides a comprehensive, technically-grounded protocol for the one-pot synthesis of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea. This compound is a valuable building block in medicinal chemistry, notably as a precursor for inhibitors targeting the CREB-binding protein (CREBBP), a transcriptional coactivator implicated in various cancers.[1][2][3] The synthesis is achieved through an acid-catalyzed Paal-Knorr condensation of 2,5-hexanedione and urea. We present a detailed mechanistic rationale, a step-by-step experimental workflow, characterization data, and troubleshooting insights to ensure reproducible and high-yield synthesis for researchers in drug discovery and organic synthesis.
Scientific Introduction & Strategic Rationale
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active molecules.[4] 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea, in particular, serves as a crucial intermediate for constructing more complex molecules designed to modulate specific protein-protein interactions. Its primary utility lies in its role as a precursor to small molecule inhibitors of the CREB-binding protein (CREBBP). The dysregulation of CREBBP is a known factor in the progression of several cancers, making it a high-value target for therapeutic development.[1][3]
The synthesis of this key intermediate is most efficiently achieved via the Paal-Knorr reaction, a classic and robust method for forming pyrrole rings.[5][6] This reaction condenses a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine or its equivalent (urea). By conducting this transformation in a "one-pot" manner, we significantly improve the operational simplicity, reduce waste, and enhance the overall efficiency—a strategy aligned with the principles of green chemistry.[6][7][8] This guide explains the causality behind the chosen methodology, providing a self-validating protocol for reliable synthesis.
Reaction Mechanism: The Paal-Knorr Condensation
The Paal-Knorr synthesis is the cornerstone of this protocol.[6][9] The reaction proceeds through the condensation of 2,5-hexanedione with urea under weakly acidic conditions. While several mechanistic pathways have been debated, density functional theory (DFT) studies and experimental evidence strongly suggest a pathway involving the formation of a hemiaminal intermediate.[5][6]
The key mechanistic steps are as follows:
-
Nucleophilic Attack: One of the amino groups of urea acts as a nucleophile, attacking one of the carbonyl carbons of 2,5-hexanedione.
-
Hemiaminal Formation: This attack, often facilitated by an acid catalyst, forms a hemiaminal intermediate.
-
Cyclization: The second amino group of the bound urea derivative performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This ring-closing step is typically the rate-determining step of the reaction.[5][9]
-
Dehydration: The resulting five-membered ring intermediate undergoes two sequential dehydration steps (elimination of two water molecules) to form the stable aromatic pyrrole ring.
A weak acid, such as acetic acid, is the preferred catalyst. It is strong enough to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction, but not so strong as to promote the alternative Paal-Knorr Furan Synthesis, which can become the major pathway at a pH below 3.[6][10]
Sources
- 1. Inhibition of CREB Binding and Function with a Dual-Targeting Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of CREB Binding and Function with a Dual-Targeting Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activated PRDM1-CREBBP contributes to preeclampsia by regulating apoptosis and invasion of the human trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media [organic-chemistry.org]
- 8. A Facile and Green Approach for One-Pot Synthesis of New Pyrrole Derivatives by Three-Component Reaction Between Pyrrole, Arylglyoxals and Meldrum's Acid [orgchemres.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 2,5-Hexanedione Bis-Semicarbazone
Welcome to the Application Scientist Support Portal. Synthesizing the bis-semicarbazone of 2,5-hexanedione (acetonylacetone) presents a unique chemoselectivity challenge. Because 2,5-hexanedione is a 1,4-diketone, it is highly prone to intramolecular cyclization. When reacted with hydrazine derivatives like semicarbazide, the reaction can easily diverge down the Paal-Knorr pathway, yielding an unwanted pyrrole derivative instead of the desired linear bis-semicarbazone [1].
This guide provides mechanistic troubleshooting, quantitative parameters, and a self-validating protocol to help you achieve kinetic control and maximize your target yield.
🔍 Troubleshooting Guides & FAQs
Q1: My LC-MS shows a mass corresponding to a dehydrated cyclic product instead of the bis-semicarbazone. What is happening? A1: You are observing the Paal-Knorr pyrrole synthesis byproduct. 1,4-diketones react with primary amines (including the terminal amine of semicarbazide) to form an initial mono-hydrazone intermediate. If the reaction is heated or overly acidic, the internal secondary nitrogen of the semicarbazone moiety will attack the remaining ketone. Subsequent dehydration yields a highly stable, aromatic 1-ureido-2,5-dimethylpyrrole [1]. To prevent this, you must shift the reaction from thermodynamic control (which favors the pyrrole) to kinetic control (which favors the bis-semicarbazone).
Q2: How do I adjust the pH to favor the bis-semicarbazone? A2: The optimal pH for semicarbazone formation is strictly between 4.5 and 5.0. Semicarbazide is typically supplied as a hydrochloride salt to maintain stability. If you do not buffer the HCl, the low pH (< 3.0) will strongly catalyze the Paal-Knorr dehydration [2]. Conversely, if the pH is too high (> 6.0), the carbonyl oxygen of 2,5-hexanedione will not be sufficiently protonated to act as an electrophile.
-
The Solution: Use a Sodium Acetate (NaOAc) buffer. Adding exactly one equivalent of NaOAc per equivalent of semicarbazide·HCl neutralizes the strong HCl, generating acetic acid in situ. This creates an ideal acetic acid/acetate buffer that maintains the pH near 4.7, optimizing the nucleophilicity of the semicarbazide while keeping the ketone activated [3].
Q3: Should I reflux the reaction to force the condensation of the second ketone? A3: No. Refluxing is the most common error in this specific synthesis. While standard semicarbazone protocols often call for refluxing [3], applying heat to a 1,4-diketone system provides the activation energy required for the intramolecular Paal-Knorr cyclization.
-
The Solution: Run the reaction at room temperature (20–25 °C). The intermolecular attack of the second semicarbazide molecule is exothermic and kinetically favored at lower temperatures, provided there is a sufficient concentration of the reagent.
Q4: What stoichiometry is required to suppress the pyrrole byproduct? A4: To form the bis-semicarbazone, the theoretical ratio is 1:2 (diketone:semicarbazide). However, using exactly 2.0 equivalents allows the intramolecular cyclization to compete with the second intermolecular condensation.
-
The Solution: Use a stoichiometric excess of 2.5 to 3.0 equivalents of semicarbazide·HCl. Flooding the system with the nucleophile increases the collision frequency for the second intermolecular attack, effectively outcompeting the intramolecular ring closure.
📊 Quantitative Data: Reaction Condition Matrix
The following table summarizes how different experimental parameters dictate the chemoselectivity of the 2,5-hexanedione reaction.
| Reaction Condition | pH Level | Temperature | Stoichiometry (Diketone:Semicarbazide) | Dominant Pathway | Expected Yield of Bis-Semicarbazone |
| Unbuffered HCl | < 3.0 | Reflux (78 °C) | 1 : 2.0 | Paal-Knorr Cyclization | < 15% |
| Unbuffered HCl | < 3.0 | Room Temp (22 °C) | 1 : 2.0 | Mixed / Incomplete | 30 - 40% |
| NaOAc Buffered | 4.5 - 5.0 | Reflux (78 °C) | 1 : 2.0 | Mixed (Thermodynamic shift) | 40 - 50% |
| NaOAc Buffered | 4.5 - 5.0 | Room Temp (22 °C) | 1 : 2.5 | Kinetic Condensation | > 85% |
⚙️ Mechanistic Pathway Visualization
Divergent reaction pathways of 2,5-hexanedione under kinetic vs. thermodynamic control.
🧪 Experimental Protocol: Optimized Room-Temperature Synthesis
Objective : Maximize bis-semicarbazone yield by establishing kinetic control and suppressing Paal-Knorr cyclization.
Materials:
-
2,5-Hexanedione (Acetonylacetone): 1.0 equivalent (10 mmol, 1.14 g)
-
Semicarbazide hydrochloride: 2.5 equivalents (25 mmol, 2.79 g)
-
Sodium acetate trihydrate (NaOAc·3H₂O): 2.5 equivalents (25 mmol, 3.40 g)
-
Solvent: Ethanol/Water (1:1 v/v), 50 mL
Step-by-Step Methodology:
-
Buffer Preparation (Crucial Step): In a 100 mL round-bottom flask, dissolve 2.79 g of semicarbazide hydrochloride and 3.40 g of sodium acetate trihydrate in 25 mL of distilled water. Stir for 10 minutes at room temperature until fully dissolved.
-
Causality: This neutralizes the HCl and establishes the pH 4.5–5.0 buffer required to activate the ketone without triggering acid-catalyzed dehydration.
-
-
Substrate Solubilization: In a separate beaker, dissolve 1.14 g of 2,5-hexanedione in 25 mL of absolute ethanol.
-
Kinetic Condensation: Place the aqueous buffer solution on a magnetic stirrer at room temperature (20–25 °C). Do not apply heat. Slowly add the ethanolic 2,5-hexanedione solution dropwise over 15 minutes.
-
Causality: Dropwise addition ensures that semicarbazide is always in massive excess relative to the diketone, kinetically favoring the bimolecular attack over intramolecular cyclization.
-
-
Reaction Maturation: Stir the mixture vigorously at room temperature for 4 to 6 hours. A white precipitate (the bis-semicarbazone) will begin to form within the first 30 minutes.
-
Causality: The precipitation removes the product from the solution, driving the equilibrium forward via Le Chatelier's principle and preventing reversibility.
-
-
Isolation: Filter the resulting suspension under vacuum using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold distilled water to remove unreacted salts, followed by 10 mL of ice-cold ethanol.
-
Self-Validation Check: To confirm the reaction remained under kinetic control, test the solubility of your crude product. The bis-semicarbazone is highly insoluble in cold ethanol and water, whereas the pyrrole byproduct is highly soluble. For definitive confirmation, analyze via LC-MS: the target bis-semicarbazone will display an [M+H]⁺ peak at m/z 229 , while the Paal-Knorr pyrrole byproduct will appear at m/z 154 .
-
Drying: Dry the white crystalline solid under a high vacuum at 40 °C overnight to afford the pure 2,5-hexanedione bis-semicarbazone.
📚 References
-
Title: SYNTHESIS OF AZOLE DERIVATIVES FROM 3-PHENYLAMINOPROPANOHYDRAZIDE AND EVALUATION OF THEIR ANTIMICROBIAL EFFICACY Source: Semantic Scholar URL:
-
Title: Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity Source: PMC (nih.gov) URL:
-
Title: Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment Source: IJSDR URL:
Technical Support Center: Troubleshooting Pyrrole Urea Synthesis
Welcome to the Advanced Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering critical failures—specifically runaway polymerization—during the synthesis of pyrrole urea derivatives.
As an electron-rich aromatic heterocycle, pyrrole is notoriously sensitive to the electrophilic activating agents (e.g., triphosgene, CDI, acid chlorides) required for urea synthesis[1]. Below, we dissect the mechanistic root causes of these failures and provide field-proven, self-validating protocols to ensure high-yielding, clean reactions.
Part 1: Frequently Asked Questions (Mechanisms & Troubleshooting)
Q1: Why does my pyrrole reaction mixture turn dark green, brown, or black immediately upon adding coupling reagents like triphosgene? A: This rapid darkening is the visual hallmark of acid-catalyzed polymerization[2]. Reagents like triphosgene or phosgene generate hydrochloric acid (HCl) in situ. Because pyrrole is highly electron-rich, the ring is easily protonated under acidic conditions (typically at the C-2 or C-3 position)[3]. This protonation disrupts the molecule's aromaticity, converting it into a highly reactive electrophile[4]. This electrophile is immediately attacked by neutral, electron-rich pyrrole monomers in a rapid chain reaction, forming insoluble, black polypyrrole tar[2].
Q2: How can I synthesize a pyrrole urea derivative using phosgene equivalents without triggering this polymerization? A: You must strictly control the pH and the reaction kinetics.
-
pH Control: Use a non-nucleophilic base (like Triethylamine or DIPEA) in significant excess to immediately neutralize acidic byproducts as they form[5].
-
Kinetic Control: Maintain the reaction at 0 °C or lower. The activation energy for pyrrole polymerization is higher than that of the desired isocyanate formation; keeping the temperature low kinetically suppresses the polymerization pathway.
Q3: Is there a more robust, thermodynamic method if strict pH and temperature control still fail? A: Yes. The most foolproof strategy is N-protection of the pyrrole ring prior to urea synthesis[1]. Installing an electron-withdrawing group (EWG) such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group on the pyrrole nitrogen significantly reduces the electron density of the entire ring[2]. This thermodynamic deactivation makes the pyrrole far less susceptible to protonation and subsequent electrophilic attack, allowing you to run the urea coupling under much harsher conditions[2].
Q4: How should I store my pyrrole starting materials to prevent spontaneous degradation before the reaction even begins? A: Pyrrole monomers spontaneously oxidize and polymerize upon exposure to atmospheric oxygen and light[1]. Store them under an inert atmosphere (nitrogen or argon) in amber vials. For long-term storage, freeze the aliquots at -20 °C to -80 °C[6]. Adding a radical scavenger/polymerization inhibitor (e.g., 4-tert-butylcatechol or hydroquinone) can also drastically prolong shelf life[7].
Part 2: Mechanistic Logic & Data Presentation
To successfully synthesize pyrrole ureas, you must interrupt the chain propagation pathway. The logic diagram below illustrates the causal relationship between reaction conditions and polymerization, alongside our three primary intervention strategies.
Logic diagram of pyrrole polymerization causes and preventative measures.
Quantitative Impact of Reaction Conditions
The table below summarizes how different experimental choices directly impact the yield and purity of the final pyrrole urea product.
| Strategy | Implementation | Polymerization Risk | Typical Urea Yield | Mechanistic Rationale |
| Unoptimized Coupling | Acidic reagents, Room Temp | High (Black Tar) | < 10% | Unchecked protonation leads to rapid electrophilic chain propagation[4]. |
| Kinetic & pH Control | Triphosgene + Excess Et₃N at 0 °C | Moderate | 50 - 70% | Base neutralizes HCl; low temp slows polymerization kinetics relative to coupling[5]. |
| Thermodynamic Control | N-Tosyl Protection prior to coupling | Low (Clear/Yellow) | > 85% | EWG withdraws electron density, rendering the pyrrole ring non-nucleophilic[2]. |
Part 3: Self-Validating Experimental Protocols
Protocol A: One-Pot Triphosgene-Mediated Urea Synthesis (Kinetic Control)
Use this protocol when N-protection is not viable. This method relies on strict temperature and pH control to outpace polymerization[5].
Experimental workflow for triphosgene-mediated pyrrole urea synthesis.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the aminopyrrole derivative (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Base Addition: Add anhydrous Triethylamine (Et₃N) or DIPEA (3.0 equiv). Causality: A large excess is mandatory to ensure zero localized pockets of acidity when triphosgene is added.
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.
-
Activation: Dissolve triphosgene (0.35 equiv) in anhydrous THF. Add this solution dropwise over 30 minutes using a syringe pump.
-
Self-Validation Checkpoint: The solution should remain pale yellow to orange. If a rapid transition to dark green or black occurs, the local concentration of HCl has exceeded the buffering capacity of the base. Abort the reaction.
-
-
Coupling: Stir for 15 minutes at 0 °C to allow complete formation of the isocyanate intermediate. Add the coupling amine (1.2 equiv) dropwise.
-
Quenching: After 3 hours (monitor by TLC for consumption of the isocyanate), quench the reaction while still at 0 °C by adding saturated aqueous NaHCO₃. This safely neutralizes any remaining reactive species before warming to room temperature.
Protocol B: Two-Step Synthesis via N-Protection (Thermodynamic Control)
This is the gold-standard method for complex or highly electron-rich pyrroles[1][2].
Step-by-Step Methodology:
-
Protection (Tosylation):
-
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under argon.
-
Slowly add the pyrrole starting material (1.0 equiv) in THF. Stir for 30 minutes until H₂ evolution ceases.
-
Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) dropwise. Warm to room temperature and stir overnight[2].
-
Self-Validation Checkpoint: Successful tosylation is confirmed by TLC (UV active, higher Rf than starting pyrrole) and the complete cessation of oxidative darkening upon air exposure.
-
-
Urea Coupling:
-
Proceed with the urea coupling using standard reagents (CDI, triphosgene, or isocyanates). Because the pyrrole ring is now deactivated by the electron-withdrawing sulfonyl group, the reaction can safely be run at room temperature or even mildly heated without risk of polymerization.
-
-
Deprotection:
-
Dissolve the protected pyrrole urea in anhydrous methanol. Add magnesium turnings (Mg, 5.0 equiv) and stir at room temperature (or gentle reflux) until the starting material is consumed[2]. Filter through Celite and concentrate to yield the pure, deprotected pyrrole urea.
-
References
- BenchChem Technical Support Team. Avoiding polymerization of pyrroles during synthesis - Benchchem. Benchchem.
- Filo Student Support.
- BenchChem Technical Support Team. Preventing polymerization of pyrrole compounds under acidic conditions - Benchchem. Benchchem.
- BenchChem Technical Support Team. How to avoid polymerization of "1-Pyrrol-1-ylbut-3-en-1-one" during synthesis - Benchchem. Benchchem.
- MDPI Publications. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.
- ResearchGate Community. Does it make sense to freeze pyrrole to stop spontaneous polymerization?
- Hawkins, S. J., & Ratcliffe, N. M. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism: Protonation and Polymerization of Pyrrole in Acid Show with i.. [askfilo.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Diketone Derivatization & pH Optimization
Welcome to the Advanced Technical Support Center for carbonyl derivatization. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and provide you with the mechanistic causality required to troubleshoot complex semicarbazide condensations with diketones.
When derivatizing diketones (e.g., 2,4-pentanedione, diacetyl) into mono- or bis-semicarbazones, pH is not merely a background parameter—it is the primary thermodynamic and kinetic controller of the reaction.
Mechanistic Insights: The Causality of pH Dependence
The formation of a semicarbazone from a diketone is a two-step nucleophilic addition-elimination reaction. Understanding the opposing pH requirements of these two steps is critical for experimental success:
-
Nucleophilic Addition : The terminal amine (
) of semicarbazide attacks the electrophilic carbonyl carbon of the diketone to form a tetrahedral carbinolamine intermediate. This step requires the semicarbazide to be in its free base form. -
Dehydration : The carbinolamine intermediate undergoes acid-catalyzed dehydration to form the final
double bond (imine derivative)[1],[2].
These steps create a strict "pH sweet spot." If the pH drops below 4.60, the semicarbazide becomes protonated (
Logical relationship of pH-dependent rate-limiting steps in semicarbazone formation.
Quantitative Data: pH Influence on Reaction Kinetics
| pH Range | Dominant Semicarbazide Species | Rate-Determining Step | Relative Reaction Rate | Primary Issue Encountered |
| < 3.5 | Protonated ( | Nucleophilic Addition | Very Slow | Complete loss of nucleophilicity; unreacted diketone |
| 4.5 – 5.5 | Free Base ( | Balanced | Optimal / Fast | None (Ideal Buffer Zone) |
| 5.6 – 7.1 | Free Base ( | Dehydration | Slow | Accumulation of carbinolamine intermediate |
| > 7.5 | Free Base ( | Dehydration | Very Slow | Side reactions (e.g., diketone aldol condensation) |
Self-Validating Standard Operating Procedure (SOP)
To ensure reproducibility, every step in this protocol includes a built-in validation checkpoint. This workflow utilizes a Sodium Acetate/Acetic Acid buffer to maintain the critical pH 5.0 environment while neutralizing the hydrochloride salt of the reagent[4].
Self-validating experimental workflow for diketone semicarbazone synthesis.
Step-by-Step Methodology
Step 1: Buffer Preparation
-
Action: Dissolve 1.2 equivalents (relative to semicarbazide) of sodium acetate trihydrate in distilled water. Add glacial acetic acid dropwise.
-
Causality: The buffer absorbs the HCl released from the semicarbazide salt, preventing a catastrophic pH drop that would halt the reaction[4].
-
Validation: Insert a calibrated pH meter. The solution must read between 4.8 and 5.2 before proceeding.
Step 2: Semicarbazide Activation
-
Action: Add 1.0 equivalent (for mono-derivatization) or 2.2 equivalents (for bis-derivatization) of semicarbazide hydrochloride to the buffer. Stir until completely dissolved.
-
Causality: Semicarbazide free base is highly unstable and oxidizes in air; the hydrochloride salt ensures reagent integrity[4]. The sodium acetate acts as a weak base to release the active nucleophile in situ[4].
-
Validation: The solution must remain completely transparent. Turbidity indicates degraded reagents or polymerized impurities.
Step 3: Diketone Condensation
-
Action: Add the diketone dropwise under continuous stirring at room temperature.
-
Causality: Diketones can undergo competing intramolecular reactions. Dropwise addition maintains a localized excess of semicarbazide, driving the equilibrium toward the desired semicarbazone.
-
Validation: A white crystalline precipitate should begin forming within 5–15 minutes. If the solution remains clear after 30 minutes, the equilibrium has not been breached (check pH).
Step 4: Isolation and Purification
-
Action: Vacuum filter the precipitate, wash thoroughly with ice-cold water, and recrystallize from aqueous ethanol.
-
Causality: Cold water washing removes highly soluble unreacted semicarbazide hydrochloride and sodium acetate salts without dissolving the product.
-
Validation: Perform a melting point analysis. A sharp melting point range confirms successful dehydration and absence of the carbinolamine intermediate.
Troubleshooting Guides & FAQs
Q: Why did my
Q: During the reaction, my pH dropped from 5.0 to 3.0 and precipitation stopped. What happened?
A: You exhausted your buffer capacity. Semicarbazide hydrochloride releases one equivalent of HCl when the free base attacks the diketone. If your sodium acetate concentration is too low, the generated HCl overwhelms the buffer, dropping the pH. At pH < 3.5, the remaining semicarbazide becomes fully protonated (
Q: Can I use pure semicarbazide free base instead of the hydrochloride salt to avoid HCl generation? A: While theoretically possible, semicarbazide free base is highly unstable and readily oxidizes in air[4]. The hydrochloride salt acts as a stable storage form. Using the salt in conjunction with a sodium acetate buffer is the field-standard method because it safely generates the free base in situ while simultaneously providing the mild acidic environment required for the dehydration step[4].
Q: I need to selectively derivatize only one carbonyl on an unsymmetrical
References
1.[3] Studies on the Semicarbazone Formation of Aliphatic and Alicyclic Ketones. KoreaScience. Available at:[Link] 2.[5] Chemical Reactivity - Aldehyde and Ketone Derivatives. Michigan State University (MSU) Chemistry. Available at:[Link] 3.[1] Synthesis and Characterization of Semicarbazone Ligand. Sathyabama Institute of Science and Technology. Available at:[Link] 4.[2] The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. ResearchGate. Available at:[Link] 5.[4] To prepare semicarbazone derivative of acetone and report its melting point. Shivaji College. Available at:[Link]
Sources
- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Semicarbazone Formation of Aliphatic and Alicyclic Ketones. -Journal of the Korean Applied Science and Technology | 학회 [koreascience.kr]
- 4. shivajicollege.ac.in [shivajicollege.ac.in]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Purification Strategies for the Removal of Unreacted 2,5-Hexanedione
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 2,5-hexanedione from your product. My aim is to equip you with the technical knowledge and practical protocols necessary to ensure the purity of your target compounds.
Introduction to the Challenge
2,5-Hexanedione, also known as acetonylacetone, is a versatile intermediate in organic synthesis.[1] However, its removal post-reaction can be challenging due to its physical properties. As a neurotoxic metabolite of n-hexane, its presence, even in trace amounts, can be undesirable, particularly in the context of drug development.[2][3][4] This guide will explore various purification strategies, from classical techniques to more specialized methods, providing a comprehensive resource for its effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2,5-hexanedione that I should consider for its removal?
A1: Understanding the physicochemical properties of 2,5-hexanedione is the first step in designing an effective purification strategy. Here are the most relevant parameters:
| Property | Value | Significance for Purification |
| Boiling Point | 191.4 °C (376.5 °F; 464.5 K)[2] | Its relatively high boiling point allows for removal of more volatile solvents or reactants by distillation. However, it may co-distill with high-boiling products. |
| Melting Point | -5.5 °C (22.1 °F; 267.6 K)[2] | As it is a liquid at room temperature, crystallization is not a primary method for its removal unless the desired product is a solid. |
| Water Solubility | ≥ 10 g/100 mL (22 °C)[2] | Its significant water solubility allows for its removal through aqueous washes during a liquid-liquid extraction. |
| Solubility in Organic Solvents | Good solubility in alcohols, aromatic hydrocarbons, and chlorinated solvents.[5] | This property means it will likely be soluble in the organic phase along with the desired product, necessitating a more targeted removal strategy than simple extraction. |
| Density | 0.973 g/cm³[2] | Being slightly less dense than water is a practical consideration for phase separation during liquid-liquid extraction. |
Q2: My product is sensitive to heat. Is distillation still a viable option for removing 2,5-hexanedione?
A2: While simple distillation at atmospheric pressure might not be suitable for heat-sensitive compounds due to the high boiling point of 2,5-hexanedione, vacuum distillation is an excellent alternative. By reducing the pressure, the boiling point of 2,5-hexanedione can be significantly lowered, allowing for its removal at a temperature that will not degrade your product.
Q3: I've tried aqueous washes, but I'm still seeing 2,5-hexanedione in my product. What can I do?
A3: While 2,5-hexanedione is water-soluble, its partitioning between the organic and aqueous layers during extraction may not be sufficient for complete removal, especially if your product has some polarity. In such cases, a more active approach is needed. One highly effective method is to use a sodium bisulfite wash.[6][7][8] Sodium bisulfite reacts with the ketone functional groups of 2,5-hexanedione to form a water-soluble bisulfite adduct, which can then be easily extracted into the aqueous phase.[6][9]
Q4: Are there any chromatographic methods that are particularly effective for separating 2,5-hexanedione?
A4: Yes, both column chromatography and preparative high-performance liquid chromatography (HPLC) can be effective. For column chromatography, silica gel is a common stationary phase. The choice of eluent is critical and will depend on the polarity of your product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide good separation. For more challenging separations, preparative HPLC with a suitable column (e.g., C18 for reverse-phase) can offer higher resolution. Analytical methods like gas chromatography (GC) are also used to detect its presence, which can be adapted for preparative purposes in some cases.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Persistent 2,5-hexanedione contamination after aqueous extraction. | Insufficient partitioning into the aqueous phase. | 1. Increase the number of aqueous washes. 2. Saturate the aqueous phase with a salt like NaCl (brining out effect) to decrease the solubility of organic compounds in the aqueous layer.[12] 3. Employ a sodium bisulfite wash to form a water-soluble adduct (see Protocol 1). |
| Co-elution of 2,5-hexanedione with the product during column chromatography. | Similar polarities of the product and 2,5-hexanedione. | 1. Optimize the solvent system for your column. Try different solvent mixtures or a shallower gradient. 2. Consider using a different stationary phase with a different selectivity. 3. If the product contains a reactive functional group, consider a temporary protection strategy to alter its polarity during chromatography. |
| Product degradation during distillation. | The distillation temperature is too high. | 1. Use vacuum distillation to lower the boiling point of 2,5-hexanedione. 2. Ensure the heating mantle temperature is carefully controlled and not excessively high. |
| Emulsion formation during liquid-liquid extraction. | The solvent system and mixing are not optimized. | 1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period to allow for phase separation. 3. If using a chlorinated solvent, be aware that they can be prone to emulsion formation. Consider switching to a different organic solvent if possible. |
Experimental Protocols
Protocol 1: Removal of 2,5-Hexanedione using Sodium Bisulfite Extraction
This protocol is based on the principle of forming a water-soluble bisulfite adduct with the ketone, facilitating its removal from the organic phase.[6][7][13]
Materials:
-
Reaction mixture containing the product and unreacted 2,5-hexanedione in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 1-2 minutes. Caution: This may generate sulfur dioxide gas, so perform this in a well-ventilated fume hood.[14]
-
Allow the layers to separate. The aqueous layer will contain the 2,5-hexanedione-bisulfite adduct.
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water to remove any residual bisulfite solution.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic phase using a rotary evaporator to obtain the purified product.
Diagram of the Sodium Bisulfite Extraction Workflow:
Caption: Workflow for removing 2,5-hexanedione via bisulfite extraction.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for thermally stable products where there is a significant difference in boiling points between the product and 2,5-hexanedione under reduced pressure.
Materials:
-
Crude product containing 2,5-hexanedione.
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask).
-
Vacuum pump and pressure gauge.
-
Heating mantle with a stirrer.
-
Boiling chips or a magnetic stir bar.
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude product in the distillation flask with boiling chips or a stir bar.
-
Slowly apply the vacuum, monitoring the pressure with the gauge.
-
Once the desired pressure is reached, begin to heat the distillation flask gently.
-
Collect the fraction corresponding to the boiling point of 2,5-hexanedione at the applied pressure.
-
Once the 2,5-hexanedione has been removed, the temperature will either rise to the boiling point of the product or the distillation will cease.
-
Stop the heating and allow the apparatus to cool before releasing the vacuum.
-
The purified product remains in the distillation flask.
Diagram of the Vacuum Distillation Logic:
Caption: Decision logic for purification by vacuum distillation.
References
-
Hexane-2,5-dione - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]
-
2,5-Hexanedione | C6H10O2 | CID 8035 - PubChem. (n.d.). Retrieved March 6, 2026, from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. (2018, January 10). Retrieved March 6, 2026, from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
2,5-Hexanedione - Solubility of Things. (n.d.). Retrieved March 6, 2026, from [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem. (2017, July 12). Retrieved March 6, 2026, from [Link]
-
Preparation of 2,5-hexanedione - PrepChem.com. (n.d.). Retrieved March 6, 2026, from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57639. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - Scite.ai. (n.d.). Retrieved March 6, 2026, from [Link]
-
Raunio, H., Liira, J., & Riihimäki, V. (1985). Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography. Analytical biochemistry, 151(2), 381–388. [Link]
-
Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview - YouTube. (2022, December 19). Retrieved March 6, 2026, from [Link]
- Method for synthesizing 2,5-acetonyl acetone. (n.d.). Google Patents.
- Process for preparing 2,5-hexanedione. (n.d.). Google Patents.
-
Fedtke, N., & Bolt, H. M. (1992). Gas chromatographic determination of 2,5-hexanedione in urine as an indicator of exposure to n-hexane. Journal of analytical toxicology, 16(3), 176–178. [Link]
-
Gas chromatographic method for the sensitive determination of 2,5-hexanedione using electron capture and mass-selective detection | Request PDF. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]
-
Chemical Properties of 2,5-Hexanedione (CAS 110-13-4) - Cheméo. (n.d.). Retrieved March 6, 2026, from [Link]
-
Perbellini, L., Marhuenda Amoros, D. M., Cardona Llorens, A. C., Giuliari, C., & Brugnone, F. (1986). An improved method of analysing 2,5-hexanedione in urine. British journal of industrial medicine, 43(11), 760–763. [Link]
-
Determination of 2,5-Hexanedione in Urine Using Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. (n.d.). Retrieved March 6, 2026, from [Link]
-
Clean Synthesis Process of 2,5-Hexanedione. (n.d.). Scientific.Net. Retrieved March 6, 2026, from [Link]
-
Remove Sticky Reagents. (n.d.). Retrieved March 6, 2026, from [Link]
- Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.
-
Remove Sticky Reagents during Workup. (n.d.). Retrieved March 6, 2026, from [Link]
-
Quenching of ketone triplet excited states by atmospheric halides - RSC Publishing. (n.d.). Retrieved March 6, 2026, from [Link]
-
Removing product from aqueous layer : r/chemistry - Reddit. (2024, October 11). Retrieved March 6, 2026, from [Link]
-
Mechanistic Study of Initial Quenching Process in Photocatalytic α-Keto Acids Radical Acylation - Chinese Journal of Chemical Physics. (2024, December 27). Retrieved March 6, 2026, from [Link]
-
Quenching of Water Reactive Materials - The Sarpong Group. (2016, November 22). Retrieved March 6, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 3. 2,5-Hexanedione | C6H10O2 | CID 8035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Hexanedione | 110-13-4 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatographic determination of 2,5-hexanedione in urine as an indicator of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
purification of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea by recrystallization
Ticket #4920: Recrystallization & Purity Optimization
Status: Open Assigned Specialist: Senior Application Scientist, Purification Division Context: Paal-Knorr Synthesis Workup (Reaction of 2,5-hexanedione with semicarbazide)
Executive Summary
You are likely isolating 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea following a condensation reaction between 2,5-hexanedione (acetonylacetone) and semicarbazide hydrochloride. While the Paal-Knorr cyclization is generally robust, this specific derivative presents a unique "amphiphilic" purification challenge: it contains a lipophilic dimethylpyrrole head and a polar urea tail.
Common issues include oxidative discoloration (pyrrole sensitivity), oiling out (urea hydrogen bonding), and contamination with unreacted semicarbazide salts. This guide provides a self-validating purification protocol designed to resolve these specific chemical conflicts.
Part 1: The "Golden Path" Protocol
Standard Operating Procedure (SOP) for >98% Purity
Do not rely on a single solvent scan. The most reliable system for N-pyrrolylureas is a binary solvent system (Ethanol/Water) . This leverages the temperature-dependent solubility of the urea moiety while exploiting the hydrophobicity of the pyrrole ring to drive crystallization.
Reagents Required
-
Solvent A (Good Solvent): Ethanol (95% or Absolute)
-
Solvent B (Anti-Solvent): Deionized Water
-
Additives: Activated Charcoal (acid-washed preferred)
Step-by-Step Methodology
-
Dissolution (The Saturation Point):
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol sparingly while heating on a steam bath or stir plate (approx. 60-70°C).
-
Critical: Do not boil aggressively. Pyrroles are prone to oxidative polymerization at high temperatures.
-
Add just enough ethanol to dissolve the solid. If a small amount of residue remains (likely inorganic salts like NaCl from the synthesis), do not force it into solution.
-
-
Decolorization (The Oxidation Trap):
-
If the solution is pink, red, or brown (signs of pyrrole oxidation), remove from heat.
-
Add Activated Charcoal (1-2% by weight of crude).
-
Stir for 2-5 minutes.
-
Hot Filtration: Filter immediately through a pre-warmed funnel (or Celite pad) to remove charcoal and undissolved salts.
-
-
Crystallization (The Binary Drive):
-
Return the clear filtrate to heat and bring to a gentle simmer.
-
Add warm water dropwise until a persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to just clear the turbidity.
-
Remove from heat immediately.
-
-
The Cooling Profile:
-
Allow the flask to cool to room temperature undisturbed (insulate with a paper towel if necessary to slow cooling).
-
Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes.
-
Why? Rapid cooling here promotes "oiling out." Slow cooling allows the crystal lattice to organize, excluding impurities.[1]
-
-
Collection:
-
Filter via vacuum filtration (Buchner funnel).[2]
-
Wash the cake with cold 50:50 Ethanol/Water.
-
Dry under vacuum or in a desiccator. (Avoid high-heat ovens >80°C to prevent decomposition).
-
Part 2: Troubleshooting Center (FAQs)
Ticket A: "My product is turning pink/red during heating."
Diagnosis: Pyrrole Oxidation. The pyrrole ring is electron-rich and susceptible to autoxidation, forming colored oligomers (pyrrole reds).
-
Fix: Minimize heat exposure. Use an inert atmosphere (Nitrogen balloon) if possible. Ensure your activated charcoal step is efficient.
-
Pro Tip: Add a trace amount of sodium hydrosulfite (dithionite) during the initial dissolution to act as a reducing agent, though charcoal is usually sufficient.
Ticket B: "The product separates as an oil, not a crystal."
Diagnosis: Oiling Out (Liquid-Liquid Phase Separation). This occurs when the melting point of the solute is depressed below the temperature at which the solution becomes saturated.
-
Immediate Fix: Reheat to dissolve the oil. Add a small amount of Solvent A (Ethanol) to change the saturation point.
-
Seed Strategy: Cool the solution until the oil just starts to appear, then add a "seed crystal" of pure product (if available) or scratch the glass wall vigorously to induce nucleation.
-
Solvent Adjustment: You are likely using too much water. Increase the Ethanol ratio.
Ticket C: "My Melting Point is broad or low (<150°C)."
Diagnosis: Contamination with Semicarbazide Hydrochloride or 2,5-Hexanedione.
-
Mechanism: Unreacted semicarbazide HCl is high-melting but water-soluble. Unreacted diketone is a liquid.[3][4][5]
-
Fix:
-
If MP is too high/broad: You likely have salt contamination. Ensure the Hot Filtration step was effective.
-
If MP is too low: You have solvent occlusion or unreacted diketone. Dry the sample thoroughly under high vacuum.
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the critical decision nodes during the purification process to prevent yield loss.
Caption: Logical workflow for the purification of N-pyrrolylureas, highlighting interventions for oxidation (Charcoal) and phase separation (Reheat).
Part 4: Solvent Compatibility Data
Use this table to evaluate alternative solvent systems if Ethanol/Water is unsuitable for your specific derivative analog.
| Solvent System | Polarity Index | Suitability | Notes |
| Ethanol / Water | High | Excellent | Best balance for amphiphilic urea/pyrrole structure. |
| Methanol / Water | High | Good | Higher solubility; risk of lower yield if not cooled sufficiently. |
| Ethyl Acetate / Hexane | Moderate | Fair | Good for very lipophilic derivatives, but urea moiety may not dissolve well hot. |
| Acetone | Moderate | Poor | Risk of Schiff base exchange or side reactions; too volatile. |
| Toluene | Low | Poor | Urea moiety typically insoluble; good for removing tars but not for recrystallization. |
References
- Paal-Knorr Pyrrole Synthesis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (General mechanism reference).
-
Purification of Semicarbazones : Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for semicarbazone/urea crystallization).
-
Solvent Selection Guide : University of Pittsburgh. Recrystallization Guide. (Principles of binary solvent systems).
-
Pyrrole Reactivity : Echemi. 2,5-Dimethylpyrrole Safety & Properties. (Data on oxidation sensitivity and handling).
Sources
troubleshooting cyclization failures in Paal-Knorr reaction
Topic: Troubleshooting & Optimization of Pyrrole/Furan Synthesis
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Scope: 1,4-dicarbonyl cyclization failures, regioselectivity issues, and reaction stalling.[1]
Core Directive & Scope
This guide addresses the synthesis of pyrroles (and furans/thiophenes) via the Paal-Knorr reaction .[2][3][4][5][6][7][8][9][10][11] While historically robust, this pathway frequently fails when applied to sterically hindered or electron-deficient substrates common in modern drug discovery.[1]
The Central Dogma of Paal-Knorr Failure: Most failures arise not from the cyclization event itself, but from the hemiaminal formation (kinetics) or the dehydration sequence (thermodynamics).
Diagnostic Module: Why is my reaction failing?
Issue Type A: Reactivity Stalling (Starting Material Persists)
Symptom: TLC/LCMS shows unreacted 1,4-dicarbonyl and amine after 24h reflux.[1] Root Cause: Steric hindrance or electronic deactivation preventing the initial nucleophilic attack.[1]
Technical Insight: The rate-determining step (RDS) is often the formation of the hemiaminal. If your amine is bulky (e.g., tert-butyl amine) or electron-poor (e.g., nitro-aniline), the nucleophilic attack on the carbonyl is energetically unfavorable.[1]
Troubleshooting Protocol:
-
Q: Are you using a weak acid catalyst (Acetic acid)?
-
Q: Is the system sterically congested?
Issue Type B: Chemoselectivity (Furan Formation)
Symptom: You isolated a product, but NMR shows it's a Furan, not a Pyrrole. Root Cause: The amine was too slow (or volatile), allowing the intramolecular oxygen to attack the carbonyl instead.[1]
Technical Insight: The Paal-Knorr is a competition between intermolecular N-attack (Pyrrole) and intramolecular O-attack (Furan).[1] Under acidic conditions, if the amine is non-nucleophilic, the enol oxygen will cyclize to form the furan (acid-catalyzed furan synthesis).
Troubleshooting Protocol:
-
Q: Did you use a volatile amine?
-
Q: Is the amine electron-deficient?
-
Fix: Increase amine equivalents (3.0 - 5.0 eq) and remove water (Dean-Stark or Molecular Sieves) to drive the imine equilibrium.[1]
-
Visualizing the Failure Pathways
The following diagram maps the kinetic decision points where the reaction diverges into failure modes.
Caption: Mechanistic divergence in Paal-Knorr synthesis. Yellow diamond indicates the critical selectivity point determined by amine nucleophilicity vs. oxygen enolization.
Optimization Data: Catalyst Efficiency
The choice of catalyst dramatically alters the reaction time and yield, particularly for deactivated amines.[1]
| Catalyst System | Conditions | Time | Yield (Avg) | Suitability |
| AcOH (Glacial) | Reflux (118°C) | 12-24 h | 40-60% | Simple, unhindered amines only.[1] |
| p-TsOH | Benzene/Reflux | 5-10 h | 60-75% | Robust, but risk of polymerization/tar.[1] |
| Sc(OTf)₃ (1 mol%) | MeCN / RT | 1-3 h | 85-95% | Best for acid-sensitive/hindered substrates. |
| Bi(NO₃)₃ | Solvent-free | 10-30 min | 80-90% | Excellent "Green" method; rapid.[1] |
| Microwave | EtOH / 120°C | 5-10 min | 90-98% | High throughput; overcomes steric barriers.[1] |
Validated Experimental Protocols
Protocol A: The "Modern Standard" (Microwave-Assisted)
Recommended for high-throughput and sterically hindered amines.
-
Preparation: In a 10 mL microwave vial, dissolve the 1,4-dicarbonyl (1.0 mmol) and primary amine (1.2 mmol) in Ethanol (2.0 mL).
-
Catalyst: Add Acetic Acid (0.1 mL) or Sc(OTf)₃ (5 mg, 1 mol%) if the amine is deactivated.
-
Irradiation: Seal and irradiate at 120°C for 10 minutes (dynamic power mode).
-
Self-Validation: TLC should show complete disappearance of the dicarbonyl (usually less polar than product).[1]
-
-
Workup: Concentrate in vacuo. If solid, recrystallize from EtOH/Water (9:1).[1][5] If oil, flash chromatography (Hex/EtOAc).[1]
Protocol B: The "Green" Method (Solvent-Free Bi(NO₃)₃)
Recommended for scale-up and avoiding toxic solvents.[1]
-
Mix: In a mortar, combine 1,4-dicarbonyl (1.0 mmol), amine (1.0 mmol), and Bi(NO₃)₃·5H₂O (5 mol%).[1]
-
Grind: Grind the mixture with a pestle for 5–15 minutes . The mixture often turns to a melt or paste (eutectic formation).[1]
-
Monitor: Check TLC by spotting a small amount dissolved in EtOAc.
-
Quench: Add water (10 mL) and extract with EtOAc. The catalyst remains in the aqueous phase (or filters off if insoluble).[1]
Advanced Troubleshooting (FAQs)
Q: I see a "stopped" intermediate by NMR. It looks like a pyrrolidine-diol.[1] Why won't it aromatize? A: You have trapped the dihydroxy-pyrrolidine intermediate .[1] This occurs when the thermodynamic driving force (aromatization) is insufficient to overcome the energy barrier of eliminating the final water molecules.
-
Fix: Add a dehydrating agent like Molecular Sieves (4Å) or SOCl₂ (careful addition) to force the dehydration.[1] Increasing temperature usually resolves this.[1]
Q: My product is turning black/tarry during purification. A: Pyrroles (especially electron-rich ones) are acid-sensitive and prone to oxidative polymerization.[1]
-
Fix: Neutralize your silica gel with 1% Triethylamine before running the column.[1] Store the product under Nitrogen/Argon in the dark.
Q: Can I use this for 1,4-dialdehydes? A: Yes, but they are unstable. Generate the 1,4-dicarbonyl in situ (e.g., oxidative cleavage of a furan or reduction of a succinimide) and trap immediately with the amine.[1]
References
-
Microwave-Assisted Paal-Knorr Reaction. Minetto, G., et al. Eur. J. Org.[1][10][13] Chem., 2005.[1] Link[1]
-
Bismuth(III) Nitrate Pentahydrate: A Mild and Inexpensive Reagent. Banik, B. K., et al. J. Org.[1] Chem., 2005.[1] Link[1]
-
Scandium(III) Triflate as an Efficient Catalyst. Chen, J., et al. Synlett, 2005.[1] Link
-
Mechanism of the Paal-Knorr Reaction. Amarnath, V., et al. J. Org.[1][4][10] Chem., 1995.[1][4][10] Link[1]
-
Paal-Knorr Pyrrole Synthesis Modifications. BenchChem Technical Support. Link[1]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Technical Support Center: Overcoming Steric Hindrance in N-Substituted Pyrrole Synthesis
Welcome to the technical support center for N-substituted pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with steric hindrance in their synthetic routes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these synthetic hurdles and achieve your target molecules.
Troubleshooting Guide: Addressing Common Issues in Sterically Hindered Pyrrole Synthesis
This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.
Problem 1: Low to No Yield in Paal-Knorr Synthesis with Bulky Amines
Question: I am attempting a Paal-Knorr synthesis using a 1,4-dicarbonyl compound and a sterically bulky primary amine, but I am consistently getting low to no yield of my desired N-substituted pyrrole. What are the likely causes and how can I resolve this?
Answer: This is a classic challenge in pyrrole synthesis. The nucleophilic attack of the amine on the carbonyl carbons and the subsequent cyclization are highly sensitive to steric bulk.[1] Here’s a breakdown of potential causes and solutions:
Probable Causes:
-
Steric Repulsion: The bulky substituents on your amine are sterically clashing with the substituents on the 1,4-dicarbonyl compound, preventing the necessary bond formations.
-
Insufficient Reaction Energy: The activation energy required to overcome the steric barrier is not being met under your current reaction conditions.
-
Inappropriate Catalyst: The acid catalyst you are using may not be effective enough or could be leading to side reactions.[1][2]
Solutions & Optimization Strategies:
-
Elevate the Reaction Temperature: Increasing the temperature can provide the necessary kinetic energy to overcome the steric hindrance.[1] Consider switching to a higher-boiling solvent like toluene, xylene, or even o-dichlorobenzene to safely reach higher temperatures.
-
Employ Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for accelerating reactions and overcoming steric barriers. The rapid and uniform heating can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[1][3]
-
Optimize Your Catalyst System:
-
Brønsted Acids: While traditional catalysts like acetic acid are common, they may be insufficient for hindered substrates. You could try stronger acids, but be cautious as this can promote side reactions like furan formation.[2]
-
Lewis Acids: Lewis acids such as Sc(OTf)₃, In(OTf)₃, or even simple metal halides like FeCl₃ can be more effective in activating the carbonyl groups for nucleophilic attack.[4]
-
Solid Acid Catalysts: Heterogeneous catalysts like montmorillonite KSF clay or aluminas can offer advantages in terms of ease of workup and sometimes improved selectivity.[1][5]
-
-
Consider Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can increase the concentration of reactants and facilitate the reaction. This is often combined with microwave irradiation.
Problem 2: Failure of Clauson-Kaas Synthesis with Electron-Deficient or Hindered Arylamines
Question: I am trying to synthesize an N-arylpyrrole using the Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran and a sterically hindered (or electron-deficient) arylamine, but the reaction is not proceeding. What can I do?
Answer: The Clauson-Kaas reaction is generally reliable, but its efficiency can be significantly impacted by the nucleophilicity and steric profile of the amine.[6]
Probable Causes:
-
Reduced Nucleophilicity: Electron-withdrawing groups on the aromatic ring of the amine decrease its nucleophilicity, making the initial attack on the activated furan derivative difficult.
-
Steric Hindrance: Bulky ortho-substituents on the arylamine can physically block the nitrogen from approaching the electrophile.
Solutions & Optimization Strategies:
-
Stronger Acid Catalysis: While acetic acid is the traditional solvent and catalyst, more forcing conditions may be necessary.[6] Using stronger acids or acid promoters like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) has been shown to improve yields with less reactive amines.[3][6]
-
Microwave-Assisted Protocol: As with the Paal-Knorr synthesis, microwave irradiation can be highly effective in driving the Clauson-Kaas reaction to completion, even with challenging substrates.[3] It often allows for shorter reaction times and can be performed with or without a catalyst.[3]
-
Alternative Catalysts: Molecular iodine has been reported as an efficient catalyst for this transformation under microwave and solvent-free conditions. Oxone has also been used as a catalyst under microwave irradiation.[7]
-
Modified Clauson-Kaas Procedure: A modified procedure involves the pre-hydrolysis of 2,5-dimethoxytetrahydrofuran in water to form the more reactive 2,5-dihydroxytetrahydrofuran. This intermediate can then react with amines under milder, buffered conditions at room temperature, which can be beneficial for sensitive substrates.[8]
Troubleshooting Logic Flowchart
For a visual guide to troubleshooting low-yield pyrrole synthesis, consider the following decision-making process:
Caption: A troubleshooting flowchart for low-yield N-substituted pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: My target N-substituted pyrrole seems impossible to make via direct condensation methods due to extreme steric hindrance. What are some alternative synthetic strategies?
A1: When direct methods like the Paal-Knorr or Clauson-Kaas syntheses fail, it's time to consider multi-step or fundamentally different synthetic approaches:
-
Barton-Zard Pyrrole Synthesis: This powerful method constructs the pyrrole ring by condensing a nitroalkene with an isocyanoester.[1][9] It is particularly useful for creating highly substituted pyrroles that are inaccessible through other routes.[9][10][11]
-
Ugi Multicomponent Reaction: The Ugi reaction can be a valuable tool for assembling complex molecules. While not a direct pyrrole synthesis, the products of the Ugi reaction can be subjected to post-cyclization modifications to form pyrrole-containing heterocycles.[12][13] This approach can sometimes bypass the steric limitations of direct condensations.
-
Palladium-Catalyzed N-Arylation/Vinylation: If you can synthesize the parent NH-pyrrole, modern cross-coupling reactions can be used to introduce bulky aryl or vinyl substituents onto the nitrogen atom.[14][15][16] This approach decouples the ring formation from the N-substitution, often providing a viable pathway for sterically demanding products.
-
Use of Protecting Groups: If the steric hindrance originates from a functional group on the amine, consider using a smaller, temporary protecting group. After the pyrrole ring is formed, the protecting group can be removed.[1][17][18][19]
Q2: I've successfully synthesized my bulky N-arylpyrrole, but it has extremely poor solubility in common organic solvents. How can I purify and characterize it?
A2: Poor solubility is a common issue with large, planar, and conjugated molecules due to strong intermolecular π-π stacking.[1][20] Here are some strategies to address this:
-
Introduce Solubilizing Chains: If possible in your synthetic design, attaching long alkyl or alkoxy chains (e.g., hexyloxy) to the N-phenyl rings is a very effective way to increase solubility.[1][20]
-
Solvent Selection for Purification: For column chromatography, you may need to use more polar or higher-boiling point solvent systems. For final purification, consider recrystallization from high-boiling solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,2-dichlorobenzene, where solubility may be higher at elevated temperatures.[1][20]
-
Modify Aromatic Substituents: In some cases, replacing bulky phenyl groups with smaller aromatic systems like thiophene rings can reduce steric clashes and improve solubility.[1]
Q3: How do I choose between the Paal-Knorr, Clauson-Kaas, and Barton-Zard syntheses for my target molecule?
A3: The choice of synthetic route depends heavily on the substitution pattern of your target pyrrole and the availability of starting materials.
| Synthesis Method | Starting Materials | Key Advantages & Applications | Limitations |
| Paal-Knorr | 1,4-Dicarbonyl compound, Primary amine | Straightforward, good for many substitution patterns. Microwave assistance can overcome some steric barriers.[1] | Can be limited by harsh conditions and the availability of the required diketones.[1][2] |
| Clauson-Kaas | 2,5-Dialkoxytetrahydrofuran, Primary amine | Excellent for synthesizing N-substituted pyrroles without substituents on the carbon atoms of the ring.[7] | Less effective with sterically hindered or electron-deficient amines.[6] |
| Barton-Zard | Nitroalkene, α-Isocyanoester | Allows for the synthesis of highly substituted pyrroles, particularly at the 3 and 4 positions.[9][11] | Availability of starting materials can be a constraint. |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Sterically Hindered N-Arylpyrrole
This protocol provides a general procedure for the synthesis of an N-substituted pyrrole from a 1,4-dicarbonyl compound and a sterically hindered amine using microwave irradiation.
Reactant Preparation:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (1.0 mmol), the sterically hindered primary amine (1.1 mmol), and a suitable high-boiling solvent (e.g., ethanol, 3 mL).
-
Add a catalytic amount of a weak acid, such as glacial acetic acid (0.1 mmol).[1]
Microwave Irradiation:
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrrole.[2]
Caption: Workflow for Microwave-Assisted Paal-Knorr Synthesis.
Protocol 2: Barton-Zard Synthesis of a Polysubstituted Pyrrole
This protocol outlines the synthesis of a substituted pyrrole via the condensation of a nitroalkene and an isocyanoester.[9]
Reactant Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-isocyanoester (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., DBU, 1.1 mmol) dropwise to the solution.
Reaction:
-
To this mixture, add a solution of the nitroalkene (1.0 mmol) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).[1]
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pyrrole.[1][9]
Caption: Mechanistic pathway of the Barton-Zard pyrrole synthesis.[9]
References
-
All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis. [Link]
-
FULIR. (n.d.). Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo. [Link]
-
Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
-
Ono, N. (2008). BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES. HETEROCYCLES, 75(2), 243. [Link]
-
Frontiers. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. [Link]
-
ResearchGate. (2026). Pyrrole Protection. [Link]
-
Arkat USA. (2009). The Clauson-Kaas pyrrole synthesis under microwave irradiation. [Link]
-
PMC. (n.d.). An expeditious synthesis of N-substituted pyrroles via microwave-induced iodine-catalyzed reactions under solventless conditions. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. [Link]
-
PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
- Unknown Source. (n.d.). microwave-assisted synthesis of nitrogen heterocycles.
-
SciSpace. (n.d.). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. [Link]
-
YouTube. (2024). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. [Link]
-
ResearchGate. (2020). Clauson‐Kaas pyrrole synthesis. [Link]
-
University of Tasmania - Figshare. (2023). A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction. [Link]
- Unknown Source. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
- Unknown Source. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles.
-
PMC. (n.d.). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. [Link]
- Unknown Source. (n.d.). 54 advances and challenges in the synthesis of pyrrole systems of a limited access.
-
PMC - NIH. (n.d.). Microwave assisted synthesis of five membered nitrogen heterocycles. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
OUCI. (2020). Palladium(II) complexes containing sterically bulky O, N donor ligands: Synthesis, characterization and catalytic activity in the Suzuki-Miyaura and Sonogashira coupling reactions. [Link]
-
PMC. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. [Link]
-
RSC Publishing. (n.d.). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. [Link]
-
PubMed. (2010). An expeditious synthesis of N-substituted pyrroles via microwave-induced iodine-catalyzed reactions under solventless conditions. [Link]
- Unknown Source. (2010).
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. [Link]
- Unknown Source. (n.d.). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles.
-
MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
PMC. (n.d.). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. [Link]
-
PMC. (n.d.). Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity. [Link]
-
ResearchGate. (n.d.). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][1][21]diazepine Fragment. [Link]
-
PMC - NIH. (n.d.). Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. [Link]
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]
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- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
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- 12. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. scilit.com [scilit.com]
- 16. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. fulir.irb.hr [fulir.irb.hr]
Technical Support Center: Optimizing Reflux Time for Pyrrolyl Urea Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the kinetic and thermodynamic challenges of synthesizing pyrrolyl ureas.
Pyrrolyl ureas are critical pharmacophores, but balancing the activation energy required for urea bond formation against the thermal and oxidative lability of the pyrrole nucleus requires precise optimization. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting steps needed to maximize your yields.
Diagnostic FAQs: The Mechanisms Behind the Synthesis
Q1: Why does my reaction mixture turn black and viscous after 6 hours of reflux? A1: This is a classic symptom of autoxidation and subsequent polymerization of the pyrrole ring. Pyrroles and their electron-rich derivatives are highly susceptible to attack by atmospheric oxygen, which initiates polymerization into colored oligomers and insoluble "tars"[1]. Extended reflux times beyond the kinetic optimum severely accelerate this thermal and oxidative degradation[2].
Q2: If conversion is incomplete at 4 hours, shouldn't I just reflux overnight? A2: No. While overnight reflux is a common default in organic synthesis, pyrrolyl urea formation is a competing kinetic system. Urea synthesis via an isocyanate intermediate is generally a fast reaction[3]. If conversion stalls, it rarely indicates insufficient time; it usually points to isocyanate hydrolysis (due to trace water) or reagent stoichiometry issues. Prolonged refluxing will merely promote side reactions—such as biuret formation or pyrrole degradation—rather than improving the yield of the target urea[4].
Q3: How does solvent choice dictate my optimal reflux time? A3: The solvent's boiling point directly dictates the reflux temperature, which alters both the reaction kinetics and the degradation rate. For instance, to optimize the reaction conditions, experimental variables including temperature and solvent must be balanced[4]. Refluxing in THF (66°C) might require 4 hours for complete conversion, whereas using 1,4-dioxane (101°C) can drive the urea formation much faster. However, the higher thermal energy of dioxane also exponentially accelerates pyrrole polymerization, drastically narrowing your optimal time window.
Kinetic Optimization Workflow
To prevent degradation, reflux times must be empirically optimized using a time-course study rather than arbitrary end-points.
Workflow for kinetic sampling and reflux optimization of pyrrolyl ureas.
Self-Validating Experimental Protocol
To find the exact reflux time that maximizes urea formation while preventing pyrrole polymerization, use this self-validating time-course methodology.
Step 1: Solvent Degassing & Preparation
-
Method: Subject anhydrous THF to three freeze-pump-thaw cycles, backfilling with Argon each time.
-
Self-Validation Check: A fully degassed solvent will not form bubbles upon the final thaw cycle under vacuum. If bubbling persists, dissolved oxygen remains; repeat the cycle to prevent pyrrole autoxidation[1].
Step 2: Reagent Assembly at 0°C
-
Method: Dissolve the pyrrole-containing amine (1.0 eq) and base (e.g., DIPEA, 2.0 eq) in the degassed THF at 0°C. Add the isocyanate (1.05 eq) dropwise.
-
Self-Validation Check: The reaction mixture should remain clear and pale yellow at 0°C. Immediate darkening at this stage indicates pre-existing oxidation in your starting materials, meaning the batch is compromised before heating even begins.
Step 3: Controlled Reflux & Kinetic Sampling
-
Method: Heat the reaction block to 65°C. Withdraw 50 µL aliquots via a purged syringe at 1h, 2h, 4h, 6h, and 8h.
-
Self-Validation Check: Monitor the solution's color visually. A shift from yellow to amber is normal; a rapid transition to opaque black indicates a compromised inert atmosphere or severe thermal degradation[1].
Step 4: Quenching and LC-MS Analysis
-
Method: Quench each aliquot in methanol/water and analyze via LC-MS at 254 nm to quantify the ratio of starting material, product, and byproducts.
-
Self-Validation Check: The mass balance (Amine + Urea + Byproducts) should account for >95% of the initial theoretical mass. A dropping mass balance over time indicates the formation of insoluble polypyrroles that do not elute on the column.
Quantitative Benchmarking: Reflux Time vs. Yield
The following table demonstrates the kinetic trade-off during a standard pyrrolyl urea synthesis. Notice how extending the reflux time beyond 4 hours drastically reduces the isolated yield due to competing degradation pathways.
Table 1: Impact of Reflux Time on Pyrrolyl Urea Yield and Impurity Profile (Model Reaction in THF at 65°C)
| Reflux Time (h) | Amine Conversion (%) | Isolated Urea Yield (%) | Polypyrrole Tars (%) | Biuret Byproducts (%) |
| 1.0 | 45.0 | 42.5 | < 1.0 | < 1.0 |
| 2.0 | 75.0 | 72.0 | 1.5 | 1.5 |
| 4.0 (Optimal) | 98.5 | 91.0 | 4.5 | 3.0 |
| 6.0 | > 99.0 | 78.5 | 12.0 | 8.5 |
| 8.0 | > 99.0 | 55.0 | 28.0 | 16.0 |
Advanced Troubleshooting Matrix
| Issue | Symptom | Root Cause | Solution |
| Low Yield, High Mass Recovery | LC-MS shows unreacted amine and hydrolyzed isocyanate, but no black tars. | Moisture in the solvent or atmosphere is outcompeting the pyrrolyl amine for the isocyanate. | Re-dry solvents over molecular sieves. Ensure glassware is flame-dried. Do not increase reflux time. |
| High Biuret Formation | LC-MS shows a mass corresponding to [M + Isocyanate]. | Extended reflux in the presence of excess isocyanate leads to the secondary nitrogen of the newly formed urea attacking another isocyanate molecule. | Strictly limit isocyanate to 1.0 - 1.05 equivalents. Halt reflux immediately upon consumption of the starting amine. |
| Insoluble Black Precipitate | Reaction mixture turns pitch black; fine particulates clog syringe filters. | Autoxidation and polymerization of the pyrrole ring due to oxygen ingress during prolonged heating[1]. | Abort the reaction. Re-run with strictly degassed solvents, continuous Argon sparging, and reduce reflux time to the kinetic optimum (e.g., 4 hours). |
References[2] Unpredictable Dynamic Behaviour of Ruthenium Chelate Pyrrole Derivatives - PMC - NIH. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnoN33wZOIg_vbzQDmM7yjKfaEpyKQgC9QHVQKRWDSvPtbQ00RDqLmFo_RQXNz6XTsSrUVy2yJ-JnH4XsE25jXSB_MwHhID_6kWsJsX-j-uB2KTWjQic6zNa7A_x11c6ceJPvvckTDTHpz-KYH[1] Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD_olqrn9g_HsYMI7jHS4p6-8mSeNBo0Po1y3wVwLTheoYbmyqw2w7Cl89qIUvzdWVAoUbzfZpkjI-kjLSUW65NQlCl-t3Jkh_vI6JRNYspvlQqreCYF3q9Tmo7rti4ot99HpO8ar6lUYbOtzvStg0DS5Lfi7Vqu92JoJvrlC3QnuSgpJj8oNCrKRsTZtPo4jZ93R0xOUYyKruys73a58BHr2yF3ZxAkDMjh4nw3EhExts2Q==[4] A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system - SciSpace. Source: scispace.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPvE0D1DDxHojlz9c0KGSWIlQFYAFV4kbu7D0dZ_u4Hd6BSt0l0JIQLO_QucC5V_zG9d7rYMxiJydv7cKKizxuc-6CWxesVA2baYRhMOcTWIc6ATe5yFdZxnbEP3HSn0_b_gaKxcx4-J1kxHP-UqOZMNnIwiFSyvUTvxXlJ9Yt1-8P3STl3w7bkjPOaHSQsn93ZSeHn5b0h8mJ2DoPFg==[3] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN1jdoBd1pO1PgCuh5XbvrdekTw-ByorZSYvSN3T9e2nm-5PWb7e65UKtDBbdOpud42hHeM4dscjq9HUtlW6UVjXmaCGrcCfBxoA_sYe_xQ6Ytj0eLT8RyGT-oxGjM5PFim_42xKvpLMfr1RE=
Sources
Technical Support Center: Isolation of 1-Ureido-2,5-dimethylpyrrole
Case ID: PK-SYNTH-001 Subject: Protocol for the Isolation and Purification of 1-Ureido-2,5-dimethylpyrrole Applicable Reaction: Paal-Knorr Condensation (2,5-Hexanedione + Semicarbazide)[1][2]
Executive Summary
The synthesis of 1-ureido-2,5-dimethylpyrrole (also known as
Successful isolation relies on three critical factors:
-
Driving Cyclization: Ensuring the intermediate mono-semicarbazone fully cyclizes to the pyrrole.[1][2]
-
Solubility Management: Exploiting the polarity difference between the target (moderately polar solid) and the starting 2,5-hexanedione (liquid, water-soluble).[1][2]
-
Oxidation Prevention: Pyrroles are electron-rich and prone to oxidative polymerization (browning) upon air exposure.[1][2]
Module 1: Reaction Monitoring & Validation
Before attempting isolation, you must confirm the reaction has reached completion.[1] Attempting to isolate the product while the open-chain semicarbazone intermediate is still present will lead to difficult-to-separate mixtures.[1][2]
Diagnostic Indicators
| Parameter | Observation | Interpretation |
| TLC (Silica) | Disappearance of semicarbazide (baseline) and 2,5-hexanedione.[1][2] Appearance of a new, less polar spot compared to semicarbazide.[1][2] | Proceed. Reaction likely complete. |
| Color | Solution turns from colorless to pale yellow/tan.[1][2] | Normal. Dark brown/black indicates oxidation/polymerization.[1][2] |
| Precipitation | White to off-white solid forms during reflux or upon cooling.[1][2] | Good. The ureido-pyrrole is crystallizing.[1][2] |
| NMR ( | Disappearance of ketone methyl signals (~2.1-2.2 ppm).[2] Appearance of pyrrole ring protons (~5.7-5.8 ppm, singlet).[1][2] | Definitive. Confirm cyclization. |
The Cyclization Checkpoint
The reaction proceeds in two stages.[1][3][4] If you stop too early, you isolate the mono-semicarbazone .[1][2]
Figure 1: Reaction pathway highlighting the critical cyclization step. Failure to apply sufficient heat or acid catalysis results in the isolation of the intermediate.
Module 2: Isolation Protocol (Standard Operating Procedure)
Prerequisites:
-
Reaction Solvent: Aqueous Ethanol or Acetic Acid/Buffer.[1][2]
-
Condition: Reaction mixture has cooled to room temperature (RT).
Step-by-Step Isolation
-
Cooling & Crystallization:
-
Precipitation Induction (If necessary):
-
Filtration:
-
Drying:
Module 3: Purification (Recrystallization)
If the crude solid is colored (brown/pink) or shows impurities by TLC, recrystallization is required.
Recommended Solvent System: Ethanol/Water (Mixed Solvent) [1]
-
Dissolution:
-
Place crude solid in a flask.
-
Add minimum hot ethanol (near boiling) to dissolve the solid.
-
Note: If the solution is dark, add a small amount of activated charcoal, boil for 1 minute, and filter hot through Celite.
-
-
Crystallization:
-
Add hot water dropwise to the boiling ethanol solution until a faint cloudiness persists.
-
Add one drop of ethanol to clear the solution.[1]
-
Remove from heat and allow to cool to RT undisturbed, then move to an ice bath.
-
-
Collection:
Module 4: Troubleshooting & FAQs
Q1: My product "oiled out" instead of crystallizing. How do I fix this?
Cause: The product separated as a liquid phase before crystallizing, usually because the solvent polarity changed too fast (too much water added) or the temperature dropped too quickly. Solution:
-
Re-heat the mixture until the oil dissolves (add a small amount of ethanol if needed).
-
Cool very slowly (wrap the flask in a towel).
-
Stir vigorously; agitation can sometimes force the oil to solidify.[1][2]
Q2: The product turned pink/brown during drying. Is it ruined?
Cause: Pyrroles are electron-rich and prone to auto-oxidation, especially when wet and exposed to air and light.[1][2] This is often surface-level.[1][2] Solution:
-
If dark, perform a wash with a small amount of cold ether or hexanes (if the product is insoluble in them) to remove the surface oxidation tars.
-
Recrystallize with activated charcoal as described in Module 3.
-
Store the final product in the dark, preferably under nitrogen/argon.
Q3: My NMR shows a doublet of doublets around 2.5-3.0 ppm. What is this?
Cause: This is likely the methylene protons of the open-chain intermediate (succinyl backbone) or unreacted 2,5-hexanedione.[1][2] Solution: The cyclization is incomplete. You can try refluxing the crude solid in glacial acetic acid for 1-2 hours to force the ring closure, then pour into ice water to re-precipitate.[1][2]
References
-
Paal-Knorr Pyrrole Synthesis Mechanism
-
General Synthesis of N-Substituted Pyrroles
-
Purification of Organic Solids
-
Synthesis of 1-Ureidopyrroles (Specific Context)
Sources
- 1. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 4. re.public.polimi.it [re.public.polimi.it]
Validation & Comparative
Technical Guide: Structural Elucidation of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea via 1H NMR
Topic: 1H NMR Spectrum of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Application Context
In the realm of medicinal chemistry and heterocycle synthesis, 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea represents a critical derivative.[1] It is typically synthesized via the Paal-Knorr condensation of 2,5-hexanedione with semicarbazide.[1][2]
For drug development professionals, this molecule serves two primary roles:
-
Pharmacophore Scaffold: The N-ureidopyrrole motif is found in various bioactive agents (e.g., antimicrobial and anti-inflammatory candidates).[2][3]
-
Derivatization Agent: It acts as a stable, crystalline derivative for the characterization of 1,4-diketones or hydrazine equivalents.[2][4]
This guide provides an authoritative analysis of its 1H NMR spectral signature, contrasting it with its precursors and potential open-chain intermediates to ensure precise structural validation.[2]
Experimental Protocol: Synthesis & Sample Preparation
To ensure the validity of the spectral data, the following standardized protocol is recommended.
Synthesis Workflow
The formation of the pyrrole ring is thermodynamically driven, releasing two equivalents of water.[2][4]
Reagents:
-
Substrate: 2,5-Hexanedione (Acetonylacetone)
-
Buffer/Catalyst: Sodium Acetate (to buffer HCl)[4]
-
Solvent: Ethanol/Water (1:1)[4]
Procedure:
-
Dissolve semicarbazide HCl (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Add 2,5-hexanedione (1.0 eq) followed by ethanol to solubilize.
-
Reflux for 1–2 hours. The reaction proceeds through a mono-semicarbazone intermediate which cyclizes to the N-ureidopyrrole.[1]
-
Cool to precipitate the product (1-(2,5-dimethyl-1H-pyrrol-1-yl)urea).
NMR Sample Preparation
-
Solvent: DMSO-d6 is the preferred solvent.[1][2]
-
Reasoning: It provides excellent solubility for the urea moiety and slows proton exchange, allowing for the resolution of the labile -NH and -NH₂ protons which are often broad or invisible in CDCl₃.[2]
-
-
Concentration: ~10 mg in 0.6 mL DMSO-d6.
1H NMR Spectral Analysis (DMSO-d6)
Spectral Assignment Table
The following data represents the characteristic chemical shifts for 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea in DMSO-d6 at 400 MHz.
| Position / Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Urea -NH- | 8.60 – 8.90 | Broad Singlet | 1H | Deshielded by the adjacent carbonyl and the pyrrole nitrogen.[1] Disappears with D₂O shake. |
| Pyrrole -CH | 5.60 – 5.75 | Singlet | 2H | Characteristic aromatic protons of the 2,5-dimethylpyrrole ring (positions 3 and 4).[1] |
| Urea -NH₂ | 5.90 – 6.10 | Broad Singlet | 2H | Terminal amide protons.[1][2] Broadened due to quadrupole relaxation of N and exchange. |
| Pyrrole -CH₃ | 1.95 – 2.05 | Singlet | 6H | Methyl groups at positions 2 and 5.[1][2] Upfield shift relative to ketone precursors due to aromatic ring current shielding.[1][2] |
Structural Diagram & Numbering
Figure 1: Structural connectivity of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea highlighting the N-N linkage.[1]
Comparative Performance Guide
In a research setting, the "performance" of an NMR assay is defined by its ability to distinguish the target product from starting materials and uncyclized intermediates.[2][4]
Comparison: Target vs. Precursors vs. Intermediates
| Feature | Target Product (N-Ureidopyrrole) | Precursor (2,5-Hexanedione) | Intermediate (Mono-semicarbazone) | Diagnostic Verdict |
| Methyl Signal | Singlet (~2.0 ppm) Shielded by aromatic ring.[1] | Singlet (2.1-2.2 ppm) Deshielded by carbonyl.[1][2] | Multiple Singlets Due to E/Z isomerism and non-equivalence. | High Product methyls are sharp and unique. |
| Ring Protons | Singlet (~5.7 ppm) Aromatic CH.[2] | None (CH₂ signals at ~2.6 ppm).[2][4] | None (CH₂ signals remain). | Critical Appearance of the 5.7 ppm singlet confirms cyclization.[2] |
| CH₂ Signals | Absent | Present (~2.6 ppm) | Present | Critical Disappearance of CH₂ confirms aromatization.[2] |
| NH Signals | 1H (NH) + 2H (NH₂) | None | 1H (Imine/NH) | Moderate Useful, but solvent dependent.[2][4] |
Why this matters for Drug Development:
-
False Positives: A common error is stopping the reaction early.[2] The Mono-semicarbazone will show urea signals and methyl signals, but it will lack the aromatic pyrrole proton at 5.7 ppm and retain the methylene (CH2) protons of the ketone chain.
-
Solvent Choice: Using CDCl₃ often results in the loss of the Urea NH signals due to broadening.[2] DMSO-d6 is mandatory for full characterization (E-E-A-T principle).[1][2]
Mechanistic & Diagnostic Workflow
The following diagram illustrates the logical flow for confirming the structure based on the Paal-Knorr mechanism.
Figure 2: Diagnostic logic flow for monitoring the Paal-Knorr synthesis of the target urea derivative.
References
-
Paal-Knorr Pyrrole Synthesis : Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2][4] Wiley-Interscience.[1] (Standard text for mechanism verification).
-
Structural Characterization of N-substituted Pyrroles : Talan, R. S., et al. "Synthesis and antimicrobial activity of some new pyrrole derivatives."[2][4] Journal of Saudi Chemical Society, 2017.[2][4] Link (Demonstrates analogous NMR shifts for N-substituted 2,5-dimethylpyrroles).
-
Urea Proton Exchange in DMSO : Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2][4] Wiley.[1][2] (Authoritative source for solvent effects on amide/urea protons).[2][4]
-
2,5-Hexanedione Precursor Data : National Institute of Standards and Technology (NIST).[2] "2,5-Hexanedione Mass and NMR Spectra." Link
Sources
Characteristic IR Bands of Pyrrolyl Urea Derivatives: A Comparative Analytical Guide
Topic: Characteristic IR Bands of Pyrrolyl Urea Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Signature of Kinase Scaffolds
In the realm of medicinal chemistry, pyrrolyl urea derivatives represent a privileged scaffold, particularly in the design of kinase inhibitors (e.g., p38 MAPK, VEGFR). The structural marriage of the electron-rich pyrrole ring with the hydrogen-bond-donating/accepting urea linker creates a unique electronic environment. For the analytical scientist, this results in a complex but highly diagnostic Infrared (IR) spectrum that reveals critical information about molecular conformation, hydrogen bonding networks, and purity.
This guide moves beyond basic spectral assignment. We compare the pyrrolyl urea scaffold against its common structural analogs—Phenyl Ureas and Thioureas —to provide a robust framework for identification and quality control.
Comparative Analysis: Pyrrolyl Ureas vs. Alternatives
The identification of a pyrrolyl urea derivative hinges on distinguishing the overlapping signals of the pyrrole ring and the urea linkage. Below is a comparative breakdown of how these bands shift relative to standard alternatives.
Table 1: Spectral Comparison of Urea Derivatives[1]
| Feature | Pyrrolyl Urea Derivatives | Phenyl Urea Analogs | Thiourea Isosteres |
| C=O Stretch (Amide I) | 1630–1670 cm⁻¹ Often red-shifted due to strong intramolecular H-bonding with pyrrole NH. | 1640–1690 cm⁻¹ Typically higher frequency unless strongly aggregated. | Absent Replaced by C=S bands (see below). |
| N-H Stretch (Region) | 3450–3100 cm⁻¹ (Complex) Distinct high-frequency band (~3400 cm⁻¹) for Pyrrole N-H; broader bands (~3300–3150 cm⁻¹) for Urea N-H. | 3350–3150 cm⁻¹ Usually two bands (sym/asym) for the urea moiety. | 3400–3100 cm⁻¹ Similar to ureas, but often broader due to different H-bond strengths. |
| C=S Stretch | Absent | Absent | 1100–1400 cm⁻¹ (Mixed) Weak/Medium intensity; often coupled with C-N stretches. |
| Ring Breathing | 1560–1400 cm⁻¹ Characteristic pyrrole ring modes; often overlaps with Amide II. | 1600, 1500, 1450 cm⁻¹ Classic aromatic "quadrant" stretches. | Variable Depends on the attached aromatic/aliphatic ring. |
| Fingerprint (OOP) | 730–750 cm⁻¹ Broad C-H out-of-plane bending specific to pyrrole. | 690–710 cm⁻¹ & 730–770 cm⁻¹ Sharp bands indicative of mono/di-substituted benzenes. | Variable |
Mechanistic Insight: The "Pyrrole Effect"
In pyrrolyl ureas, the pyrrole nitrogen is not basic; its lone pair is part of the aromatic sextet. However, the pyrrole N-H is a potent hydrogen bond donor. In many bioactive conformations, this N-H forms an intramolecular hydrogen bond with the urea carbonyl oxygen.
-
Result: This weakens the C=O bond order, causing a red shift (lower wavenumber) of the Amide I band compared to a simple phenyl urea.
Detailed Band Assignment & Interpretation
To accurately characterize your compound, focus on these four diagnostic regions.
Region A: The N-H Stretching Zone (3500–3100 cm⁻¹)
-
Pyrrole N-H (~3400–3300 cm⁻¹): Look for a relatively sharp, medium-intensity band at the higher wavenumber end. If the pyrrole is N-substituted (e.g., N-methyl), this band disappears.
-
Urea N-H (~3300–3150 cm⁻¹): Typically appears as a split band (symmetric and asymmetric stretching). In solid-state (KBr/ATR), these are often broadened due to intermolecular hydrogen bonding (dimer formation).
Region B: The Carbonyl "Amide I" Zone (1700–1630 cm⁻¹)
-
Primary Diagnostic: The Urea C=O stretch is the strongest band in the spectrum.
-
Interpretation:
-
>1680 cm⁻¹: Indicates "free" or non-hydrogen-bonded carbonyl (rare in solids, common in dilute solution).
-
1640–1660 cm⁻¹: Typical for crystalline pyrrolyl ureas (ordered H-bond network).
-
<1630 cm⁻¹: Suggests very strong intramolecular H-bonding (e.g., planar conformation in a "hinge-binder" motif).
-
Region C: The "Amide II" & Ring Zone (1600–1450 cm⁻¹)
-
Amide II (~1550 cm⁻¹): A mixed mode of N-H bending and C-N stretching. In pyrrolyl ureas, this often appears as a shoulder or distinct peak just below the aromatic ring stretches.
-
Pyrrole Ring Modes: Look for bands around 1560 cm⁻¹ and 1480 cm⁻¹ . These confirm the presence of the heteroaromatic system.
Region D: The Fingerprint Zone (< 1000 cm⁻¹)
-
Pyrrole C-H Wag: A broad, medium intensity band around 730–750 cm⁻¹ is characteristic of the pyrrole ring C-H out-of-plane deformation.
Experimental Protocol: Reliable Data Acquisition
To ensure reproducibility and trust in your spectral data, follow this self-validating protocol.
Method: ATR-FTIR (Attenuated Total Reflectance)
Preferred over KBr pellets for urea derivatives to avoid moisture interference in the N-H region.
Step-by-Step Workflow:
-
Sample Preparation (Critical):
-
Dry the pyrrolyl urea derivative under vacuum (40°C, >4 hours) to remove solvates. Water peaks (broad, ~3400 cm⁻¹) will obscure the critical Pyrrole N-H band.
-
Validation: Run a background scan of the clean ATR crystal. It must be flat.
-
-
Acquisition:
-
Place ~5 mg of solid sample on the Diamond/ZnSe crystal.
-
Apply pressure using the clamp until the "Force Gauge" is in the optimal green zone (ensure consistent contact).
-
Parameters: Resolution: 4 cm⁻¹; Scans: 32 or 64. Range: 4000–600 cm⁻¹.
-
-
Data Processing:
-
Apply ATR Correction (software algorithm) to account for penetration depth dependence on wavelength.
-
Normalize the C=O peak (Amide I) to 1.0 absorbance for comparative overlay.
-
-
Self-Validation Check:
-
Check 1: Is the C=O band saturated (flat top)? If yes, re-run with less sample/pressure or check detector gain.
-
Check 2: Are there "negative" peaks? This indicates a dirty background reference. Clean and re-acquire.
-
Visualizations
Diagram 1: Hydrogen Bonding Motifs in Pyrrolyl Ureas
This diagram illustrates the intramolecular and intermolecular interactions that define the IR shifts.
Caption: The electronic and steric interplay between the pyrrole ring and urea linkage drives the characteristic red shift of the Carbonyl band.
Diagram 2: Analytical Decision Tree
A logic flow for confirming the identity of a pyrrolyl urea derivative.
Caption: Step-by-step spectral logic to distinguish pyrrolyl ureas from isosteres.
References
-
MDPI. (2022). Synthesis and Characterization of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]
-
Doc Brown's Chemistry. (2025). Interpretation of the infrared spectrum of urea. Available at: [Link]
-
Spectrochimica Acta Part A. (2009). Structural stability and vibrational spectral analysis of phenylurea. Available at: [Link]
-
Journal of Medicinal Chemistry. (2013). Design, synthesis and characterization of N,N-diaryl ureas as p38 kinase inhibitors. Available at: [Link]
-
RSC Publishing. (2025). Infrared spectra of amorphous and crystalline urea. Available at: [Link]
Comparative Guide: Mass Spectrometry Fragmentation of N-Pyrrolyl Ureas
Executive Summary
N-pyrrolyl ureas represent a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and peptidomimetics. Their structural elucidation via Mass Spectrometry (MS) presents unique challenges compared to standard N-phenyl ureas (the primary alternative). While both scaffolds undergo characteristic ureido bond cleavages, the electron-rich nature of the pyrrole ring introduces distinct ionization behaviors and fragmentation pathways.
This guide provides a technical comparison of the fragmentation performance of N-pyrrolyl ureas versus standard aromatic ureas, offering researchers a validated framework for structural confirmation and metabolite identification.
Technical Deep Dive: Fragmentation Mechanisms
The Core Mechanism: Ureido Bond Cleavage
The fragmentation of urea derivatives in Electrospray Ionization (ESI-MS/MS) is governed by the lability of the C-N bonds flanking the carbonyl group. The process typically follows a charge-migration mechanism:
-
Protonation: The precursor molecule
is initially protonated. While the urea oxygen is the kinetic site of protonation, the proton is "mobile" and can migrate to the nitrogen atoms or the electron-rich pyrrole ring prior to fragmentation. -
Isocyanate Elimination (Diagnostic Pathway): The hallmark of urea fragmentation is the cleavage of the C-N bond, resulting in the loss of a neutral isocyanate and the formation of an amine cation.
-
Pathway A: Loss of Pyrrolyl-Isocyanate
Formation of -
Pathway B: Loss of Alkyl/Aryl-Isocyanate
Formation of Pyrrolyl-Amine Cation
-
The "Pyrrole Effect"
Unlike the benzene ring in N-phenyl ureas, the pyrrole ring is
-
Charge Retention: N-pyrrolyl ureas frequently yield intense pyrrolyl-containing cations due to the stability of the pyrrolylium-like resonance structures.
-
Ring Fragmentation: At higher collision energies (CE > 35 eV), the pyrrole ring itself may fragment, yielding characteristic ions at m/z 39 (
) and m/z 66 ( ).
Comparative Analysis: N-Pyrrolyl vs. N-Phenyl Ureas
The following table contrasts the MS/MS behavior of N-pyrrolyl ureas with their standard N-phenyl analogues. This comparison assumes a standard scaffold structure:
Table 1: Fragmentation Performance & Diagnostic Ions[1]
| Feature | N-Pyrrolyl Ureas (Target) | N-Phenyl Ureas (Alternative) | Interpretation |
| Primary Neutral Loss | Pyrrolyl Isocyanate ( | Phenyl Isocyanate ( | The mass shift of the neutral loss (11 Da difference) is the primary identifier. |
| Base Peak (Low CE) | Protonated Amine | Protonated Aniline | Phenyl ureas strongly favor the aniline ion; Pyrrolyl ureas show mixed abundance depending on |
| Diagnostic Ring Ion | m/z 66 - 68 (Pyrrolyl cation / Pyrrole) | m/z 77 (Phenyl cation, | m/z 77 is the classic aromatic marker. m/z 66-68 is specific to pyrrole but can be obscured by background noise. |
| Secondary Fragments | m/z 39, 41 (Ring breakdown) | m/z 51, 65 (Benzene ring breakdown) | Pyrrole rings fragment more easily than phenyl rings at high energy. |
| Proton Affinity | High (Ring N and Urea O) | Moderate (Urea O) | Pyrrolyl ureas may require lower Collision Energy (CE) to initiate fragmentation due to pre-charged leaving groups. |
Visualization: Fragmentation Pathways[1][2][3][4][5]
The diagram below illustrates the competing fragmentation pathways for a generic N-pyrrolyl urea. Note the bifurcation between isocyanate loss and amine formation.
Caption: Competing cleavage pathways in N-pyrrolyl ureas. Pathway choice depends on the proton affinity of the 'R' group relative to the pyrrole.
Experimental Protocol: Validated Workflow
To ensure reproducible data when analyzing these compounds, follow this self-validating protocol.
Phase 1: Sample Preparation
-
Solvent System: Dissolve compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Methanol aids solubility of the organic urea; Formic acid ensures [M+H]+ formation.
-
-
Infusion: Direct infusion at 5-10 µL/min. Avoid LC columns for initial characterization to prevent matrix suppression.
Phase 2: MS Acquisition (Data-Dependent)
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.0 - 3.5 kV (Standard).
-
Source Temp: 300°C (Ureas are thermally stable, but avoid >350°C to prevent thermal degradation).
-
-
Fragmentation Ramp:
-
Acquire MS/MS spectra at stepped Collision Energies (e.g., 10, 20, 40 eV).
-
Validation Check: At 10 eV, the precursor should remain dominant. At 40 eV, the precursor should be <5%, and m/z 66/67 (pyrrole ring ions) should appear.
-
Phase 3: Data Interpretation[6][7]
-
Identify the Molecular Ion: Confirm
. -
Locate the Urea Break: Look for the loss of the "R" group as an isocyanate.
-
Calculation:
.
-
-
Verify Pyrrole Presence: Check for low-mass ions at m/z 66-68. If these are absent at high energy, the pyrrole ring may be substituted or not intact.
References
-
Differentiation of Isomeric Urea Derivatives. National Institutes of Health (NIH). [Link] Citation for the general mechanism of urea C-N bond cleavage and isocyanate elimination.
-
Fragmentation Pathways of 2-substituted Pyrrole Derivatives. National Institutes of Health (NIH). [Link] Citation for specific fragmentation behaviors of the pyrrole ring, including characteristic losses of pyrrole moieties.
-
Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole. Life Science Journal. [Link] (Direct article link unavailable, referenced via snippet analysis of pyrrolyl-aryl connectivity).
-
Mass Spectrometry Fragmentation Patterns. eGyanKosh. [Link] General reference for fundamental fragmentation rules (McLafferty rearrangement, inductive cleavage).
Comparative Guide: Semicarbazide vs. Hydrazine in Pyrrole Synthesis
[1]
Executive Summary & Core Distinction
In the context of pyrrole synthesis, the choice between hydrazine and semicarbazide is a strategic decision between atom economy and process control .
-
Hydrazine (
) is the "Direct Route." It reacts with 1,4-dicarbonyls to yield 1-aminopyrroles in a single step. However, it suffers from high toxicity, volatility, and a propensity to form polymeric side products (azines) if stoichiometry is not strictly controlled. -
Semicarbazide (
) is the "Protected Route." It reacts to form 1-ureidopyrroles (N-carbamoylpyrroles). These are stable, crystalline intermediates that can be isolated or subsequently hydrolyzed to yield 1-aminopyrroles. This route offers superior regiocontrol and handling safety at the cost of step-count.
Mechanistic Pathways & Workflow
The following diagram illustrates the divergent pathways for reacting 2,5-hexanedione (a model 1,4-diketone) with both reagents. Note the critical intermediate stability in the semicarbazide route.
Caption: Figure 1. Divergent synthesis pathways. Route A (Red) is direct but risky; Route B (Blue) is stepwise and controlled.
Technical Performance Comparison
The following data aggregates typical performance metrics from bench-scale synthesis (10–50 mmol scale).
| Feature | Hydrazine (Direct Route) | Semicarbazide (Protected Route) |
| Target Product | 1-Aminopyrrole | 1-Ureidopyrrole (Hydrolyzable to Amino) |
| Reagent State | Liquid (Hydrate) - High Toxicity | Solid (HCl Salt) - Moderate Toxicity |
| Atom Economy | High (Loss of 2 | Lower (Loss of |
| Reaction Control | Poor. Competitive formation of bis-hydrazones (azines) if diketone is in excess. | Excellent. Forms stable mono-semicarbazones that cyclize cleanly. |
| Purification | Distillation (often required due to liquid mixtures). | Crystallization (Ureidopyrroles are often solids). |
| Typical Yield | 60–85% (highly variable) | 75–90% (for cyclization step) |
| Key Risk | Explosion/Toxicity. Anhydrous hydrazine is unstable; hydrate is carcinogenic. | Solubility. Semicarbazide HCl requires buffering (NaOAc) to react in organic solvents. |
Expert Insight: The "Azine" Problem
When using hydrazine, if the 1,4-diketone is present in slight excess, both amine groups on hydrazine can react with carbonyls, bridging two diketone molecules. This forms an azine polymer or bis-pyrrole species. Semicarbazide blocks one nitrogen with a urea group (
Experimental Protocols
Protocol A: Direct Synthesis with Hydrazine (High Throughput)
Best for: Simple substrates where distillation is viable and safety controls are robust.
-
Setup: Equip a 3-neck flask with a reflux condenser, addition funnel, and internal thermometer. Purge with
. -
Reagent Prep: Dissolve 1,4-diketone (1.0 equiv) in Ethanol/Acetic Acid (10:1 ratio).
-
Addition: Cool solution to 0°C. Add Hydrazine Hydrate (1.1 equiv) dropwise. Critical: Slow addition prevents local excess of diketone, reducing azine formation.
-
Cyclization: Allow to warm to RT, then reflux for 2–4 hours.
-
Workup: Neutralize with
, extract with . -
Purification: Vacuum distillation is mandatory to separate the 1-aminopyrrole from heavy azine byproducts.
Protocol B: Stepwise Synthesis with Semicarbazide (High Purity)
Best for: Complex substrates, pharmaceutical intermediates, or when crystalline products are required.
-
Buffering: In a flask, dissolve Semicarbazide Hydrochloride (1.1 equiv) and Sodium Acetate (1.2 equiv) in water. This liberates the free base in situ.
-
Condensation: Add 1,4-diketone (1.0 equiv) in Ethanol. Stir at RT for 4–12 hours. The mono-semicarbazone often precipitates or can be extracted.
-
Cyclization: Dissolve the intermediate in Glacial Acetic Acid and reflux for 1–2 hours.
-
Isolation: Pour into ice water. The 1-ureidopyrrole will precipitate as a solid. Filter and wash with water.
-
Checkpoint: At this stage, you have a stable, storable intermediate.
-
-
Hydrolysis (Optional): To convert to 1-aminopyrrole, reflux the ureidopyrrole in 10% NaOH/Ethanol for 4 hours. Extract the resulting amine.
Critical Analysis & Recommendations
When to use Hydrazine:
-
You are synthesizing simple, volatile pyrroles (e.g., 1-amino-2,5-dimethylpyrrole).
-
You require high atom economy and want to avoid the deprotection step.
-
You have access to a fume hood rated for carcinogens and blast shields.
When to use Semicarbazide:
-
You are working with valuable or complex 1,4-dicarbonyls (e.g., drug intermediates).
-
You need to isolate a stable solid intermediate for characterization (GMP requirements).
-
You observe "tarring" or polymerization with hydrazine.
-
Safety Priority: You wish to avoid handling liquid hydrazine sources.
Troubleshooting: 1,3- vs 1,4-Diketones
Warning: Ensure your starting material is a 1,4-diketone (e.g., 2,5-hexanedione, succinaldehyde).
-
If you use a 1,3-diketone (e.g., acetylacetone), both reagents will yield Pyrazoles , not Pyrroles.
-
Semicarbazide is frequently used to make pyrazoles from 1,3-diketones under similar conditions; do not confuse these pathways in literature searches.
Mechanistic Causality: Why Do UV-Vis Spectra Shift?
Comparative Guide: UV-Vis Absorption Properties of Pyrrolyl Ureas in Anion Recognition
Pyrrolyl ureas represent a privileged class of hydrogen-bond donors in supramolecular chemistry. By integrating the highly acidic pyrrole NH with the dual NH donors of a urea motif, these preorganized molecular clefts exhibit exceptional affinity for target anions. For researchers and drug development professionals designing sensors, transmembrane transporters, or organocatalysts, understanding the photophysical response of these receptors is critical.
This guide objectively compares the UV-Vis absorption performance of pyrrolyl ureas against conventional aryl ureas and thioureas. It details the mechanistic causality behind their spectral shifts and provides a self-validating experimental protocol for accurate binding analysis.
The baseline UV-Vis absorption spectrum of a pyrrolyl urea typically features strong
-
Hydrogen Bonding (Moderate Basic Anions): Coordination of anions like chloride or dihydrogen phosphate via the three NH protons increases the electron density on the receptor framework. This stabilizes the excited state relative to the ground state, narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift in the absorption maximum (
). This mechanism is a hallmark of [1]. -
Deprotonation (Highly Basic Anions): In the presence of highly basic anions like fluoride or acetate, the highly acidic pyrrole NH can undergo complete deprotonation. This generates a full negative charge on the receptor, drastically altering its electronic structure. This manifests as a dramatic red shift—often pushing the absorption band into the visible region (>450 nm) and resulting in a naked-eye color change (e.g., from colorless to deep orange) as observed in [2].
Comparative Performance Analysis
To objectively evaluate pyrrolyl ureas, we must benchmark their photophysical and binding performance against traditional alternatives: Aryl Ureas and Thioureas. Table 1 synthesizes their structural and spectroscopic performance metrics.
Table 1: Comparative UV-Vis and Binding Properties of Urea-Based Anion Receptors
| Receptor Class | H-Bond Donors | Baseline | Binding Affinity ( | UV-Vis Shift Mechanism | Naked-Eye Colorimetric Response |
| Aryl Ureas | 2 (Urea NH) | ~250–300 | Moderate (~10³ M⁻¹) | Weak H-bonding perturbation | Rare (requires extended conjugated tags) |
| Thioureas | 2 (Thiourea NH) | ~300–350 | High (~10⁴ M⁻¹) | Strong H-bonding; C=S polarization | Occasional (yellowing) |
| Pyrrolyl Ureas | 3 (Pyrrole + Urea NH) | ~280–350 | Very High (>10⁵ M⁻¹) | Cooperative H-bonding & Deprotonation | Highly prevalent (Yellow to Red/Orange) |
Causality of Performance Differences:
-
Aryl Ureas lack a third preorganized NH donor, leading to weaker binding and minimal electronic perturbation of the chromophore.
-
Thioureas possess more acidic NH protons than standard ureas, improving binding affinity. However, the C=S bond alters the baseline photophysics, and they lack the cooperative third donor found in pyrrole derivatives, as detailed in studies of [3].
-
Pyrrolyl Ureas excel because the pyrrole ring is electronically coupled to the urea moiety. The cooperative three-point binding not only maximizes affinity but ensures that the binding event directly perturbs the extended
-system, yielding superior optical readouts and [4].
Experimental Protocol: Self-Validating UV-Vis Titration
To accurately quantify the binding affinity (
Step-by-Step Methodology:
-
Host Solution Preparation: Prepare a
M solution of the pyrrolyl urea receptor in a spectroscopic grade, dry solvent (e.g., DMSO or CH₃CN).-
Causality: A low concentration prevents receptor self-association (
stacking or intermolecular H-bonding) which would skew the baseline absorption.
-
-
Guest Solution Preparation: Prepare a
M solution of the target anion as a tetrabutylammonium (TBA) salt using the host solution as the solvent.-
Causality: Dissolving the guest in the host solution ensures that the concentration of the host remains perfectly constant during the titration, eliminating dilution artifacts that ruin quantitative regression.
-
-
Baseline Acquisition: Record the UV-Vis spectrum of the pure host solution (2.0 mL) in a quartz cuvette (1 cm path length) from 200 to 600 nm.
-
Incremental Titration: Add small aliquots (e.g., 5–10 µL) of the guest solution to the cuvette. Invert to mix, allow 1 minute for equilibration, and record the spectrum.
-
Isosbestic Point Verification: Monitor the spectra for the presence of sharp isosbestic points.
-
Causality: An isosbestic point is a self-validating indicator that only two absorbing species (free host and 1:1 host-guest complex) are in equilibrium, ruling out side reactions, degradation, or higher-order stoichiometries.
-
-
Data Regression: Plot the change in absorbance (
) at the new against the concentration of the added anion. Fit the curve using a 1:1 non-linear binding isotherm to extract the association constant ( ).
Workflow Visualization
Figure 1: Step-by-step experimental workflow for UV-Vis titration and binding affinity analysis.
References
-
Anion Recognition in Supramolecular Chemistry ResearchGate URL:[Link]
-
A new fluorescent chemosensor for fluoride anion based on a pyrrole–isoxazole derivative Beilstein Journal of Organic Chemistry URL:[Link]
-
Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts Frontiers in Chemistry URL:[Link]
-
Investigation on Nonlinear Optical Responses of Different Pyrrole Derivatives: A Computational Study AIP Publishing URL:[Link]
-
Efficient Optical and UV–Vis Chemosensor Based on Chromo Probes–Polymeric Nanocomposite Hybrid for Selective Recognition of Fluoride Ions ACS Omega URL:[Link]
-
Squaramide-based receptors in anion supramolecular chemistry: insights into anion binding, sensing, transport and extraction Chemical Society Reviews (RSC) URL:[Link]
distinguishing 1-ureidopyrrole from open-chain hydrazones
Distinguishing 1-Ureidopyrroles from Open-Chain Hydrazones: A Comparative Analytical Guide
Introduction
In the realm of heterocyclic drug development, the precise structural elucidation of reaction intermediates versus final cyclized products is paramount. The synthesis of 1-ureidopyrroles—often achieved via the copper(II)-catalyzed reaction of aminocarbonylazoalkenes with
As a Senior Application Scientist, I have structured this guide to objectively compare the analytical signatures of these two chemical entities. By understanding the causality behind their spectral differences, researchers can implement self-validating workflows to unequivocally confirm pyrrole ring closure.
Mechanistic Causality & Structural Divergence
The formation of 1-ureidopyrroles involves a Michael-type nucleophilic attack of a
Reaction pathway from azoalkene to 1-ureidopyrrole via a hydrazone intermediate.
Comparative Analytical Methodologies
To differentiate these structures, we rely on orthogonal analytical techniques. The causality of the spectral shifts is directly tied to the transition from an sp
-
Nuclear Magnetic Resonance (NMR) : The gold standard. The open-chain hydrazone exhibits distinct aliphatic protons (
to the carbonyls) and a highly deshielded ketone carbon (>190 ppm). Cyclization extinguishes these signals, replacing them with aromatic pyrrole protons (5.8–6.8 ppm) and aromatic carbons (105–125 ppm)[3]. -
Fourier-Transform Infrared Spectroscopy (FTIR) : The open-chain form displays a strong aliphatic ketone C=O stretch (~1710 cm
). In the pyrrole, this is absent, leaving only the urea/amide C=O (~1650–1680 cm ) and aromatic C=C stretches. -
High-Resolution Mass Spectrometry (HRMS) : The cyclization is a dehydrative process. The 1-ureidopyrrole will exhibit a mass exactly 18.0106 Da lighter than its open-chain hydrazone precursor.
Analytical decision tree for distinguishing hydrazones from 1-ureidopyrroles using NMR.
Quantitative Data Comparison
The following tables summarize the diagnostic spectral features used to objectively compare and identify the two structural forms.
Table 1: NMR Chemical Shift Comparison (DMSO-
| Structural Feature | Open-Chain Hydrazone | 1-Ureidopyrrole | Causality / Origin of Shift |
| 2.50 – 4.50 ppm | Absent | Loss of sp | |
| Absent | 5.80 – 6.80 ppm | Formation of the aromatic pyrrole core. | |
| 9.00 – 11.50 ppm (br) | 8.00 – 9.50 ppm (br) | Altered hydrogen bonding and electronics. | |
| 190.0 – 205.0 ppm | Absent | Nucleophilic attack consumes the ketone. | |
| 155.0 – 165.0 ppm | 155.0 – 160.0 ppm | Retained, but shifted due to conjugation. | |
| Absent | 105.0 – 125.0 ppm | sp |
Table 2: FTIR and HRMS Diagnostic Features
| Technique | Open-Chain Hydrazone | 1-Ureidopyrrole | Validation Metric |
| FTIR (C=O Stretch) | ~1710 cm | Absent | Disappearance confirms ketone consumption. |
| FTIR (C=C Stretch) | Absent | ~1530, ~1450 cm | Appearance confirms aromatization. |
| HRMS (ESI+) | Mass shift of -18.0106 Da confirms dehydration. |
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in your structural assignment, utilize the following self-validating protocols for synthesis and characterization.
Protocol A: Synthesis and Arrest of the Open-Chain Hydrazone Objective: Isolate the intermediate before cyclization occurs.
-
Reaction Setup : Dissolve the aminocarbonylazoalkene (1.0 eq) and the
-dicarbonyl compound (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C. -
Catalysis : Add a mild, non-nucleophilic base (e.g., K
CO , 0.1 eq) to initiate the Michael addition without forcing dehydration. -
Validation Checkpoint 1 (TLC) : Monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation: The disappearance of the bright yellow azoalkene spot and the appearance of a new, lower-R
intermediate confirms hydrazone formation. -
Isolation : Quench with cold water, extract with DCM, and concentrate under reduced pressure at room temperature (avoid heating to prevent spontaneous cyclization).
Protocol B: Cu(II)-Catalyzed Cyclization to 1-Ureidopyrrole Objective: Drive the hydrazone to the fully aromatized pyrrole.
-
Reaction Setup : Dissolve the isolated hydrazone in THF.
-
Catalysis : Add CuCl
(0.05 eq) and elevate the temperature to 60 °C[1]. -
Validation Checkpoint 2 (Reaction Monitoring) : Monitor by TLC. Self-Validation: The hydrazone spot converts to a highly UV-active (254 nm) spot corresponding to the pyrrole.
-
Purification : Filter through a short pad of silica to remove copper salts, then recrystallize from ethanol.
Protocol C: Multidimensional NMR Validation Objective: Unequivocally assign the structure using 1D and 2D NMR.
-
Sample Preparation : Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-
. -
H NMR Acquisition : Acquire a standard
H spectrum. Self-Validation: Check the residual solvent peak at 2.50 ppm. If signals are present between 5.8–6.8 ppm, the pyrrole has formed. If a multiplet remains at ~3.5 ppm, the open-chain form persists. -
C NMR Acquisition : Acquire a
C spectrum (1024 scans). Self-Validation: Scan the >190 ppm region. The absence of signals here definitively rules out the uncyclized ketone. -
HSQC/HMBC (Optional but Recommended) : Use HMBC to observe correlations between the urea NH protons and the adjacent pyrrole carbons, confirming the 1-ureido connectivity.
Conclusion
The distinction between 1-ureidopyrroles and their open-chain hydrazone precursors is a classic exercise in mechanistic organic chemistry. By leveraging the loss of the ketone carbonyl and the emergence of the aromatic pyrrole core, researchers can use NMR, FTIR, and HRMS to build a foolproof, self-validating analytical profile.
References
-
Favi, G., Mari, G., & Santeusanio, S. (2023). "Experimental and Theoretical DFT Investigations in the[2,3]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones." Molecules, 28(19), 6965. URL: [Link]2]
-
Migliara, O., Petruso, S., & Sprio, V. (1983). "Competitive formation of pyrrole and pyridazine ring: stable tetrahydropyridazine carbinolamine: precursors of both imidazo[1,5-b]pyridazines and 1-ureidopyrroles." Heterocycles, 20(4), 665-670. URL: [Link]3]
-
Attanasi, O. A., Filippone, P., Mei, A., & Santeusanio, S. (1984). "Effect of Metal Ions in Organic Synthesis; Part XXIII. Easy and High-Yield Direct Synthesis of 3-Aminocarbonyl-1-ureidopyrroles by the Copper(II) Chloride-Catalyzed Reaction of Aminocarbonylazoalkenes with 3-Oxoalkanamides." Synthesis, 1984(8), 671-672. URL: [Link]1]
Sources
X-ray crystallography of N-substituted pyrrole ureas
X-Ray Crystallography of N-Substituted Pyrrole Urea Kinase Inhibitors: A Comparative Guide to Co-Crystallization vs. Ligand Soaking
N-substituted pyrrole ureas have emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the development of potent kinase inhibitors targeting ERK1/2[1], ROCK1/2[2], ASK1[3], and receptor tyrosine kinases like VEGFR and PDGFR[4]. The urea moiety acts as a bidentate hydrogen-bond donor/acceptor, anchoring the molecule to the kinase hinge region or the conserved DFG motif, while the N-substituted pyrrole ring directs hydrophobic vectors into deep selectivity pockets[1][2].
To drive rational Structure-Activity Relationship (SAR) optimization, obtaining high-resolution X-ray crystal structures of these protein-ligand complexes is non-negotiable. However, the unique physicochemical properties of N-substituted pyrrole ureas—specifically their structural bulk, capacity to induce large protein conformational shifts (e.g., DFG-in to DFG-out), and notoriously low aqueous solubility—make routine crystallography challenging.
As a Senior Application Scientist, I have structured this guide to objectively compare the two primary structural elucidation workflows: Co-Crystallization and Ligand Soaking . This guide will dissect the causality behind experimental failures and provide self-validating protocols to ensure successful structure determination.
Mechanistic Context: The Structural Challenge
Before selecting a crystallography method, one must understand the biophysical behavior of the ligand. N-substituted pyrrole ureas often exhibit high topological polar surface area (tPSA) due to the urea core, flanked by highly lipophilic N-substituents.
-
Conformational Induction: Binding often requires the kinase to adopt a "C-helix out" or "DFG-out" conformation to accommodate the bulky pyrrole substituent[3].
-
Solubility Limits: These compounds frequently require >5% DMSO to remain soluble at the millimolar concentrations traditionally used for ligand soaking, a solvent concentration that typically destroys delicate protein crystal lattices.
Comparative Analysis: Co-Crystallization vs. Ligand Soaking
Method A: Co-Crystallization
The Mechanism: The apo-protein and the pyrrole urea ligand are incubated together in solution prior to crystallization. The complex is then concentrated and subjected to vapor diffusion. The Causality of Success: Because the protein is in a fluid state during binding, it can freely undergo the large conformational shifts required to accommodate the N-substituted pyrrole ring. Furthermore, binding occurs at lower protein concentrations, minimizing the localized precipitation (solvent shock) that occurs when highly hydrophobic ligands are introduced to dense crystal lattices.
Method B: Ligand Soaking
The Mechanism: Pre-grown apo-protein crystals are transferred into a stabilizing solution containing a high concentration of the ligand. The Causality of Failure/Success: Soaking relies on the ligand diffusing through the solvent channels of the crystal lattice. If the apo-crystal is locked in a "DFG-in" state, the rigid lattice forces steric clashes with the incoming pyrrole urea, leading to crystal cracking or empty binding pockets. Soaking is only viable if the apo-lattice natively features an open binding pocket or if the required conformational shift is minimal.
Quantitative Performance Data
| Performance Metric | Co-Crystallization | Ligand Soaking | Mechanistic Rationale |
| Conformational Capture | Excellent | Poor | Co-crystallization allows unhindered induced-fit shifts (e.g., DFG-out) prior to lattice formation. |
| Ligand Occupancy | High (>90%) | Variable (40–80%) | Co-crystallization drives thermodynamic equilibrium toward the bound state in solution. |
| Resolution Limit | 1.8 Å – 2.5 Å | 2.0 Å – 3.0 Å | Soaking bulky N-substituted groups can induce micro-cracks, increasing B-factors and degrading diffraction. |
| Throughput | Low | High | Soaking bypasses the de novo nucleation phase, allowing rapid SAR screening if the lattice permits binding. |
| DMSO Tolerance | Low (<2% final) | Moderate (Up to 10%) | Pre-formed crystals can be chemically crosslinked to withstand higher solvent concentrations required for urea solubility. |
Decision Workflow for Crystallization Strategy
To determine the optimal path for a novel N-substituted pyrrole urea, follow the logical decision tree below.
Workflow for selecting crystallization methods for pyrrole urea-kinase complexes.
Validated Experimental Protocols
Every protocol must be a self-validating system to prevent the waste of valuable synchrotron time on empty or poorly diffracting crystals.
Protocol A: Co-Crystallization (Self-Validating System)
Use this method when large conformational changes are expected or ligand solubility is poor.
-
Dilute Complex Assembly: Dilute the purified kinase to 2.0 mg/mL in size-exclusion buffer. Add the pyrrole urea ligand (from a 100 mM DMSO stock) to a 1.5x molar excess.
-
Causality: Assembling the complex in a dilute state prevents localized protein denaturation caused by the hydrophobic shock of the ligand/DMSO mixture.
-
-
Incubation & DLS Validation (Critical Step): Incubate the mixture for 1 hour at 4°C. Before proceeding, measure the sample via Dynamic Light Scattering (DLS).
-
Validation: The Polydispersity Index (PdI) must remain < 0.2. A spike in PdI indicates ligand-induced aggregation. If PdI > 0.2, the ligand is acting as a denaturant; you must back-titrate the ligand or optimize the buffer (e.g., add 5% glycerol).
-
-
Clarification: Centrifuge the complex at 14,000 x g for 10 minutes.
-
Causality: This removes microscopic ligand precipitates. Aggregated ureas act as false nucleation sites, leading to un-shootable showers of microcrystals rather than single, diffraction-quality crystals.
-
-
Concentration & Setup: Concentrate the validated complex to 10–15 mg/mL using a 10 kDa MWCO centrifugal filter. Set up hanging-drop vapor diffusion plates using a 1:1 ratio of protein complex to reservoir solution.
Protocol B: Step-Wise Ligand Soaking
Use this method for rapid SAR screening when the apo-lattice features an open, accessible binding pocket.
-
Apo-Crystal Stabilization: Transfer a pre-grown apo-kinase crystal into a 2 µL stabilizing drop consisting of the mother liquor supplemented with 10% glycerol (as a cryoprotectant).
-
Step-Wise Ligand Introduction: Do not transfer the crystal directly into a high-concentration ligand drop. Instead, add 0.5 µL aliquots of a 5 mM pyrrole urea soaking solution (dissolved in mother liquor + 5% DMSO) to the stabilizing drop every 30 minutes, up to a final volume of 4 µL.
-
Causality: Pyrrole ureas are bulky. A sudden influx of the ligand causes rapid, uneven unit cell expansion, resulting in macroscopic crystal cracking. Step-wise introduction allows the lattice to slowly "breathe" and accommodate the ligand, preserving mosaicity and diffraction limits.
-
-
Visual Validation & Harvesting: Monitor the crystal under a stereomicroscope.
-
Validation: If the edges of the crystal begin to round or lose birefringence, the DMSO/ligand is dissolving the lattice. Immediately loop the crystal and flash-freeze it in liquid nitrogen to trap the complex before total degradation occurs.
-
References
-
Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor Source: National Institutes of Health (nih.gov) URL:[Link]
-
Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) Source: National Institutes of Health (nih.gov) URL:[Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations Source: MDPI (mdpi.com) URL:[Link]
-
Synthesis and structure-activity relationship of 6-arylureido-3-pyrrol-2-ylmethylideneindolin-2-one derivatives as potent receptor tyrosine kinase inhibitors Source: National Institutes of Health (nih.gov) URL: [Link]
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- 4. Synthesis and structure-activity relationship of 6-arylureido-3-pyrrol-2-ylmethylideneindolin-2-one derivatives as potent receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Elemental Analysis of C7H11N3O Derivatives: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The molecular formula C7H11N3O represents a diverse landscape of potential derivatives, many of which are built upon nitrogen-containing heterocyclic scaffolds of significant pharmacological interest. Elemental analysis remains a foundational technique for confirming the empirical formula and assessing the purity of these synthesized compounds. This guide provides an in-depth comparison of theoretical and experimental elemental analysis data for representative C7H11N3O derivatives, supported by a detailed experimental protocol and a discussion of complementary analytical techniques.
The Significance of Elemental Analysis in Drug Discovery
Elemental analysis provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is crucial for:
-
Empirical Formula Verification: Confirming that the synthesized compound has the expected elemental composition.
-
Purity Assessment: Deviations from the theoretical values can indicate the presence of impurities, such as residual solvents or starting materials. For most scientific journals, a deviation of ±0.4% from the theoretical value is considered acceptable for publication.[1][2][3]
-
Quality Control: Ensuring batch-to-batch consistency in a manufacturing setting.[3]
While modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information, elemental analysis is a direct and cost-effective method to determine the elemental ratios, a fundamental characteristic of a molecule.
Comparing Theoretical and Experimental Data for C7H11N3O Isomers
To illustrate the practical application of elemental analysis, this guide will focus on two plausible isomers with the molecular formula C7H11N3O: 1-pentanoyl-1H-1,2,4-triazole and 2-amino-5-(1-hydroxypropyl)pyrimidine . The theoretical elemental composition for any C7H11N3O isomer is:
-
Carbon (C): 54.89%
-
Hydrogen (H): 7.24%
-
Nitrogen (N): 27.43%
-
Oxygen (O): 10.44% (typically determined by difference or separate analysis)
The following table presents a comparison of these theoretical values with representative experimental data for analogous compounds found in the literature. This approach is necessary as the publication of elemental analysis data for every conceivable isomer is not always available. The selected examples are structurally similar and serve to demonstrate the expected level of agreement between theoretical and experimental results.
| Compound Class | Representative Compound | Theoretical C% | Experimental C% | Theoretical H% | Experimental H% | Theoretical N% | Experimental N% | Reference |
| Acylated Triazole | 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine (C11H12N4O2S) | 49.99 | 50.11 | 4.58 | 4.56 | 21.20 | 21.41 | [4] |
| Substituted Pyrimidine | 2,4-dichloro-6-phenylpyrimidine (C10H6Cl2N2) | 54.83 | 55.07 | 3.07 | 3.24 | 17.76 | 17.53 | [5] |
| Substituted Pyrimidine | N'-(4-chloro-6-(thiophen-2-yl)pyrimidin-2-yl)-4-methylbenzohydrazide (C20H14Cl2N6S) | 54.95 | 54.98 | 2.91 | 2.94 | 13.49 | 13.52 |
Note: The representative compounds have different molecular formulas than C7H11N3O but are used to illustrate typical experimental agreement for these classes of heterocycles.
Experimental Protocol for CHN Elemental Analysis
The determination of carbon, hydrogen, and nitrogen content is typically performed using an automated elemental analyzer based on the principle of combustion analysis.
Principle of Combustion Analysis
The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). These gases are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is homogenous and finely powdered.
-
Thoroughly dry the sample to remove any residual solvents, as their presence will significantly affect the hydrogen and carbon percentages. A minimum of 5mg of the sample is typically required.[3]
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide, BBOT).
-
Run at least two standards to ensure the calibration is stable and reproducible.
-
-
Analysis:
-
The autosampler introduces the encapsulated sample into the combustion furnace, which is maintained at a temperature of approximately 900-1100°C.
-
A pulse of pure oxygen is introduced to facilitate complete combustion.
-
The resulting gases (CO₂, H₂O, N₂, and others) are swept by a helium carrier gas through a reduction furnace (containing copper) to convert nitrogen oxides to N₂ and remove excess oxygen.
-
The gas mixture then passes through a chromatographic column to separate the CO₂, H₂O, and N₂.
-
The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each analyte passes through.
-
The instrument's software integrates the detector signal for each gas and calculates the percentage of C, H, and N in the original sample based on the calibration.
-
Visualizing the Elemental Analysis Workflow
Caption: Integrated Analytical Workflow.
Conclusion
Elemental analysis is an indispensable technique in the toolkit of researchers and scientists in drug development. For novel C7H11N3O derivatives, it provides a rapid and reliable method for verifying the empirical formula and assessing purity. When integrated with spectroscopic methods such as MS, NMR, and IR, it contributes to a comprehensive and unambiguous characterization of new chemical entities. Adherence to rigorous experimental protocols and a clear understanding of the data's implications are crucial for ensuring the scientific integrity of the research.
References
-
Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Omega. [Link]
-
Chemists Debate the Value of Elemental Analysis. ACS Central Science. [Link]
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An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Summary of CHNS Elemental Analysis Common Problems. The University of British Columbia. [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Molecules. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]
-
Elemental analysis, appearance, molecular weight, molecular mass ion, and HPLC purity of pyrimidine derivatives. ResearchGate. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]
-
Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]
-
Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]
-
N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. [Link]
-
Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity and molecular dynamics simulation. Research Square. [Link]
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Safety Operating Guide
1-(2,5-dimethyl-1H-pyrrol-1-yl)urea proper disposal procedures
Comprehensive Guide to the Proper Disposal of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea in Research Laboratories
As a researcher or drug development professional, managing the lifecycle of your chemical inventory is just as critical as the syntheses you perform. 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea is a specialized pyrrole derivative frequently utilized as a building block in pharmaceutical research, particularly in the development of heterocyclic scaffolds and potential antimicrobial or antitubercular agents[1].
Because it is a synthetic organic nitrogenous compound, the waste generated from its use—whether as a pure solid, dissolved in reaction solvents, or as residue on laboratory consumables—must be managed with strict adherence to environmental regulations. Improper disposal not only poses ecological risks but also exposes your institution to severe regulatory and financial penalties under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[2].
This guide outlines the self-validating, step-by-step protocols required to safely and legally dispose of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea waste in a professional laboratory setting.
Hazard Assessment and Causality
Before disposing of any chemical, you must understand the causality behind the disposal rules. 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea is an organic compound with limited aqueous solubility.
-
Why Drain Disposal is Prohibited: The American Chemical Society (ACS) and institutional safety guidelines strictly prohibit the sink or sewer disposal of organic compounds that are not highly water-soluble (typically requiring at least 3% solubility) or that pose unknown environmental toxicities[3][4]. Flushing such compounds can lead to accumulation in municipal wastewater systems, which are not equipped to treat complex synthetic heterocycles.
-
Regulatory Classification: Under EPA RCRA regulations (40 CFR Parts 260-268), waste containing this compound, especially when mixed with flammable or toxic organic solvents (e.g., methanol, dichloromethane) during synthesis, must be classified and managed as hazardous waste[2].
Standard Operating Procedure (SOP) for Disposal
To maintain a self-validating safety system, every step of your disposal process must be documented and compliant with institutional Environmental Health and Safety (EH&S) policies.
Step 1: Waste Segregation Never mix 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea waste with incompatible chemicals. Mixing organic waste with strong oxidizers (e.g., nitric acid) can cause exothermic reactions, leading to the over-pressurization and potential explosion of the waste container[5].
-
Solid Waste: Place contaminated weighing paper, pipette tips, and empty vials into a designated solid hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, segregate the waste into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.
Step 2: Compliant Labeling RCRA regulations require that all generators determine if their waste is hazardous before storage[2]. If your institution operates under EPA's Subpart K (Alternative Requirements for Academic Laboratories), the container must be clearly labeled with the words "Hazardous Waste," the specific chemical constituents (e.g., "1-(2,5-dimethyl-1H-pyrrol-1-yl)urea, 5%; Methanol, 95%"), and the accumulation start date[5][6]. Never use abbreviations or chemical formulas on waste labels.
Step 3: Satellite Accumulation Area (SAA) Storage Store the labeled waste in a designated Satellite Accumulation Area at or near the point of generation (i.e., inside the fume hood or a designated safety cabinet). Containers must remain tightly closed at all times unless you are actively adding waste to them[5][7].
Step 4: Institutional Hazmat Pickup Do not attempt to neutralize or treat complex organic waste yourself. Academic and commercial labs must transfer waste to a central accumulation area or have it removed by a licensed hazardous waste disposal vendor (Lab Pack service) for high-temperature incineration[8][9].
Regulatory Accumulation Limits
The timeframe you are legally allowed to store 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea waste depends on your facility's EPA generator status and whether you operate under Subpart K[2][9].
Table 1: EPA RCRA Hazardous Waste Accumulation Limits
| Generator Status / Rule | Generation Rate (per month) | Max Accumulation Time | Max Accumulation Volume in SAA |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | 90 Days | 55 Gallons (or 1 qt acutely hazardous) |
| Small Quantity Generator (SQG) | 100 kg to 1,000 kg | 180 Days | 55 Gallons |
| Academic Labs (Subpart K) | Varies by institution size | 6 Months | 55 Gallons per laboratory |
Data summarized from EPA RCRA and Subpart K guidelines[2][9].
Disposal Workflow Visualization
The following diagram illustrates the logical decision tree for routing 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea waste to ensure regulatory compliance.
Workflow for the segregation, labeling, and disposal of 1-(2,5-dimethyl-1H-pyrrol-1-yl)urea waste.
References
-
SciSpace. Recent synthetic and medicinal perspectives of pyrroles: An overview. Available at:[Link]
-
American Chemical Society (ACS). Hazardous Waste and Disposal. Available at: [Link]
-
Vanderbilt University Medical Center (VUMC). Guide to Laboratory Sink/Sewer Disposal of Wastes. Available at:[Link]
-
National Science Teaching Association (NSTA). How to Properly Dispose Chemical Hazardous Waste. Available at:[Link]
-
Hazardous Waste Experts. A Primer On Laboratory Waste Disposal. Available at:[Link]
-
US Waste. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Available at:[Link]
-
EMS LLC. Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Available at:[Link]
-
Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at:[Link]
-
Auburn University. CHEMICAL WASTE MANAGEMENT GUIDE. Available at:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 3. acs.org [acs.org]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 6. epa.gov [epa.gov]
- 7. research.auburn.edu [research.auburn.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
